Product packaging for (+)-Isoajmaline(Cat. No.:CAS No. 6989-79-3)

(+)-Isoajmaline

Cat. No.: B1584379
CAS No.: 6989-79-3
M. Wt: 326.4 g/mol
InChI Key: CJDRUOGAGYHKKD-CMPFZXGTSA-N
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Description

(+)-Isoajmaline is a stereoisomer of the classic Class Ia antiarrhythmic alkaloid, Ajmaline, which is isolated from the plant Rauwolfia serpentina . Like ajmaline, it is a sodium channel blocker that decreases the influx of sodium ions during the action potential, reducing the rate of depolarization and slowing conduction velocity across the heart . This mechanism is foundational for research in cardiac electrophysiology, particularly in studying and diagnosing cardiac channelopathies. Ajmaline is the standard pharmacologic agent used in the ajmaline challenge test to unmask the characteristic Type-1 ECG pattern of Brugada syndrome, a genetic disorder associated with a high risk of sudden cardiac death . Furthermore, research indicates that the antiarrhythmic action of ajmaline is multifaceted; beyond its primary sodium channel blockade, it also exerts inhibitory effects on potassium channels (such as HERG, KV1.5, and KV4.3) and calcium channels, which can contribute to the prolongation of the action potential and effective refractory period . This multi-channel blocking profile makes it a valuable tool for probing the complex interplay of ion currents in cardiac tissue. Investigators utilize this compound in studies of ischemia- and reperfusion-induced arrhythmias, as its concentration in myocardial tissue has been linked to its antiarrhythmic efficacy . This product is intended for research purposes only, strictly within laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N2O2 B1584379 (+)-Isoajmaline CAS No. 6989-79-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6989-79-3

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

(1R,9R,10S,12R,13S,14S,16S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol

InChI

InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11-,14-,15-,16?,17-,18+,19-,20+/m0/s1

InChI Key

CJDRUOGAGYHKKD-CMPFZXGTSA-N

Isomeric SMILES

CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H](C2[C@H]5O)N3[C@H]1O)C6=CC=CC=C6N4C

Canonical SMILES

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

The Botanical Treasure: A Technical Guide to the Natural Sources and Isolation of (+)-Isoajmaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isoajmaline, a stereoisomer of the well-known antiarrhythmic agent ajmaline (B190527), is a monoterpenoid indole (B1671886) alkaloid with significant pharmacological potential. This technical guide provides an in-depth overview of the natural sources of this compound, focusing on the genus Rauwolfia, and details the methodologies for its extraction, isolation, and purification. Quantitative data on alkaloid yields are presented, and comprehensive experimental protocols are provided to facilitate its procurement from natural sources for research and drug development purposes. Furthermore, this guide illustrates the biosynthetic pathway of ajmaline, the parent compound, and the pharmacological mechanism of action on cardiac ion channels, which is presumed to be similar for this compound.

Natural Sources of this compound

This compound is primarily found in various species of the plant genus Rauwolfia, which belongs to the Apocynaceae family. These plants have a long history of use in traditional medicine, particularly in India, for treating a range of ailments from hypertension to snakebites. The roots of these plants are the principal repository of a complex mixture of indole alkaloids, including ajmaline and its isomers.

Key plant species reported to contain this compound and related alkaloids include:

  • Rauwolfia serpentina : Commonly known as Indian snakeroot, this is one of the most extensively studied species and a primary commercial source for ajmaline-type alkaloids. The roots of R. serpentina can yield up to 1.3% of total medically active alkaloids[1].

  • Rauwolfia vomitoria : This species is another significant source of various indole alkaloids.

  • Rauwolfia tetraphylla : Also known as the wild snake root, it contains a variety of indole alkaloids.

  • Rauwolfia canescens

  • Rauwolfia caffra

The concentration of specific alkaloids, including this compound, can vary significantly depending on the plant species, geographical location, season of collection, and the specific part of the plant being analyzed. Generally, the roots are the most concentrated source of these alkaloids.

Quantitative Data on Alkaloid Yields

The yield of specific alkaloids from Rauwolfia species is influenced by various factors. The following tables summarize the reported yields of total and individual alkaloids from different Rauwolfia species, providing a comparative overview for researchers.

Table 1: Total and Major Alkaloid Content in the Roots of Various Rauwolfia Species

Plant SpeciesTotal Alkaloid Content (% of dry weight)Ajmaline (mg/g of dry weight)Reserpine (mg/g of dry weight)Ajmalicine (mg/g of dry weight)Serpentine (mg/g of dry weight)Yohimbine (mg/g of dry weight)Reference
Rauwolfia serpentina0.5 - 2.50.817 - 52.270.955 - 35.180.440 - 3.1476.380.584 - 3.11[2][3]
Rauwolfia vomitoria-48.4321.14-87.77-[2]
Rauwolfia tetraphylla---120.51-100.21[2]
Rauwolfia verticillata-47.210.960.121.820.23[2]
Rauwolfia hookeri--23.44---[2]
Rauwolfia micrantha--32.38---[2]

Note: The yield of this compound is not always reported separately and is often included in the total ajmaline fraction.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources is a multi-step process that involves extraction, fractionation, and chromatographic purification. As isoajmaline (B1239502) is an isomer of ajmaline, their separation requires high-resolution chromatographic techniques.

General Extraction of Total Alkaloids from Rauwolfia Roots
  • Preparation of Plant Material : The roots of the selected Rauwolfia species are collected, washed, dried in the shade, and ground into a coarse powder.

  • Defatting : The powdered root material is first defatted by extraction with a non-polar solvent like petroleum ether or n-hexane to remove lipids and other non-polar constituents. This is typically done using a Soxhlet apparatus for several hours.

  • Alkaloid Extraction : The defatted plant material is then subjected to extraction with a polar solvent, often acidified to facilitate the extraction of the basic alkaloids.

    • Method A: Acidified Alcohol Extraction : Macerate the defatted powder in 80% ethanol (B145695) or methanol (B129727) containing a small amount of acetic acid or hydrochloric acid (to maintain a pH of 3-4) for 24-48 hours with occasional stirring. The process is repeated 2-3 times to ensure complete extraction.

    • Method B: Soxhlet Extraction : The defatted powder is extracted with methanol or ethanol in a Soxhlet apparatus for 12-24 hours.

  • Concentration : The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude alkaloidal extract.

  • Acid-Base Partitioning for Alkaloid Enrichment :

    • The crude extract is dissolved in an acidic aqueous solution (e.g., 5% sulfuric acid or acetic acid).

    • This acidic solution is then washed with a non-polar organic solvent like chloroform (B151607) or diethyl ether to remove any remaining non-alkaloidal impurities.

    • The acidic aqueous layer is then made alkaline (pH 9-10) by the addition of a base such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate.

    • The liberated free alkaloids are then extracted into an immiscible organic solvent like chloroform or a mixture of chloroform and methanol.

    • The organic layer is washed with water, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the total crude alkaloid fraction.

Chromatographic Separation and Purification of this compound

The separation of this compound from the complex mixture of alkaloids, particularly from its isomer ajmaline, is the most challenging step. This is typically achieved using column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

3.2.1. Column Chromatography (Initial Fractionation)

  • Stationary Phase : Silica (B1680970) gel (60-120 mesh or 70-230 mesh) or alumina.

  • Mobile Phase : A gradient of solvents with increasing polarity is used. A common solvent system starts with a non-polar solvent like n-hexane or chloroform and gradually increases the polarity by adding methanol or ethyl acetate.

    • Example Gradient:

      • 100% Chloroform

      • Chloroform:Methanol (99:1, 98:2, 95:5, 90:10, 80:20 v/v)

      • 100% Methanol

  • Procedure :

    • The crude alkaloid mixture is dissolved in a minimal amount of the initial mobile phase and adsorbed onto a small amount of silica gel.

    • The dried, adsorbed sample is loaded onto the top of a pre-packed silica gel column.

    • The column is eluted with the solvent gradient, and fractions are collected.

    • The collected fractions are monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Chloroform:Methanol:Ammonia, 85:14:1) and visualized under UV light or with Dragendorff's reagent.

    • Fractions containing compounds with similar Rf values to standard ajmaline/isoajmaline are pooled together.

3.2.2. Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification

  • Column : A reversed-phase C18 column is commonly used.

  • Mobile Phase : A mixture of an aqueous buffer and an organic solvent. The exact composition and gradient will need to be optimized for the specific column and instrument.

    • Example Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

      • Solvent A: Water with 0.1% TFA

      • Solvent B: Acetonitrile with 0.1% TFA

  • Procedure :

    • The enriched fraction from column chromatography is dissolved in the mobile phase and filtered through a 0.45 µm filter.

    • The sample is injected onto the preparative HPLC system.

    • The elution is monitored using a UV detector, typically at a wavelength around 254 nm or 280 nm.

    • Fractions corresponding to the peak of this compound are collected.

    • The purity of the collected fractions is confirmed by analytical HPLC.

    • The solvent is removed from the pure fractions by lyophilization or evaporation under reduced pressure to obtain pure this compound.

Mandatory Visualizations

Experimental Workflow for the Isolation of this compound

experimental_workflow plant_material Rauwolfia serpentina Roots (Powdered) defatting Defatting (n-Hexane) plant_material->defatting extraction Alkaloid Extraction (Acidified Methanol) defatting->extraction concentration Concentration (Rotary Evaporator) extraction->concentration acid_base Acid-Base Partitioning concentration->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids column_chrom Column Chromatography (Silica Gel, Chloroform-Methanol Gradient) crude_alkaloids->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection enriched_fraction Enriched Isoajmaline Fraction fraction_collection->enriched_fraction prep_hplc Preparative RP-HPLC (C18, Acetonitrile-Water Gradient) enriched_fraction->prep_hplc pure_isoajmaline This compound prep_hplc->pure_isoajmaline

Caption: Workflow for the isolation of this compound.

Biosynthetic Pathway of Ajmaline

ajmaline_biosynthesis enzyme enzyme tryptamine Tryptamine STR Strictosidine Synthase (STR) tryptamine->STR secologanin Secologanin secologanin->STR strictosidine Strictosidine SGD Strictosidine β-Glucosidase (SGD) strictosidine->SGD aglycone Strictosidine Aglycone PNAE Polyneuridine Aldehyde Esterase (PNAE) aglycone->PNAE polyneuridine_aldehyde Polyneuridine Aldehyde VS Vinorine Synthase (VS) polyneuridine_aldehyde->VS vinorine Vinorine VH Vinorine Hydroxylase (VH) vinorine->VH vomilenine Vomilenine Reductases Reductases vomilenine->Reductases acetylnorajmaline 17-O-Acetylnorajmaline AAE Acetylnorajmaline Esterase (AAE) acetylnorajmaline->AAE norajmaline Norajmaline NNMT Norajmaline N-Methyltransferase (NNMT) norajmaline->NNMT ajmaline Ajmaline STR->strictosidine SGD->aglycone PNAE->polyneuridine_aldehyde VS->vinorine VH->vomilenine Reductases->acetylnorajmaline AAE->norajmaline NNMT->ajmaline

Caption: Biosynthetic pathway of Ajmaline.[4][5][6][7][8]

Pharmacological Action of Ajmaline-type Alkaloids on Cardiac Ion Channels

pharmacological_action cluster_membrane Cardiomyocyte Membrane isoajmaline This compound na_channel Voltage-gated Na+ Channel isoajmaline->na_channel k_channel Voltage-gated K+ Channel isoajmaline->k_channel ca_channel Voltage-gated Ca2+ Channel isoajmaline->ca_channel na_influx Reduced Na+ Influx na_channel->na_influx k_efflux Reduced K+ Efflux k_channel->k_efflux ca_influx Reduced Ca2+ Influx ca_channel->ca_influx action_potential Prolongation of Action Potential na_influx->action_potential k_efflux->action_potential ca_influx->action_potential antiarrhythmic Antiarrhythmic Effect action_potential->antiarrhythmic

Caption: Mechanism of action on cardiac ion channels.[9][10][11][12]

Conclusion

This compound, a naturally occurring indole alkaloid from the Rauwolfia genus, represents a promising molecule for further pharmacological investigation. This guide has provided a comprehensive overview of its natural sources, with a focus on Rauwolfia serpentina, and has detailed the necessary steps for its extraction and purification. The provided quantitative data and experimental protocols offer a solid foundation for researchers to obtain this compound for their studies. The elucidation of the biosynthetic pathway of its parent compound, ajmaline, and the understanding of its mode of action on cardiac ion channels will be instrumental in guiding future research into the therapeutic applications of this compound. Further studies are warranted to fully characterize the pharmacological profile of this compound and to explore its potential as a novel therapeutic agent.

References

The Ajmaline Alkaloid Synthesis Engine: A Technical Deep-Dive into its Biosynthetic Machinery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

MAINZ, Germany – December 4, 2025 – The intricate biosynthetic pathway of ajmaline-type alkaloids, a class of compounds with significant pharmacological applications, particularly the antiarrhythmic agent ajmaline (B190527), has been a subject of intense research. This technical guide provides an in-depth exploration of the enzymatic cascade responsible for the de novo synthesis of these complex molecules, catering to researchers, scientists, and drug development professionals. We will delve into the core biochemical transformations, present key quantitative data, detail experimental methodologies, and visualize the pathway and its regulation.

The biosynthesis of ajmaline is a multi-step enzymatic process that originates from the convergence of the shikimate and terpenoid pathways, utilizing tryptamine (B22526) and secologanin (B1681713) as primary precursors.[1] This intricate pathway, primarily elucidated in cell suspension cultures of Rauvolfia serpentina, involves a series of finely tuned reactions catalyzed by a host of specific enzymes.[1][2]

The Core Biosynthetic Pathway: A Step-by-Step Enzymatic Cascade

The journey from simple precursors to the complex hexacyclic structure of ajmaline involves the sequential action of at least eleven enzymes.[1] The pathway can be broadly divided into several key stages: the formation of the central intermediate strictosidine (B192452), its conversion to the sarpagan-type skeleton, and the subsequent modifications leading to the ajmalan-type core structure.

  • Strictosidine Synthesis and Deglycosylation: The pathway initiates with the Pictet-Spengler condensation of tryptamine and secologanin, catalyzed by Strictosidine Synthase (STR) , to form strictosidine.[1] This is followed by the removal of the glucose moiety by Strictosidine β-Glucosidase (SGD) , yielding a highly reactive aglycone.[1]

  • Formation of the Sarpagan Bridge: The unstable strictosidine aglycone is then converted to 19-E-geissoschizine. Subsequently, Geissoschizine Synthase (GS) and the cytochrome P450-dependent Sarpagan Bridge Enzyme (SBE) catalyze the formation of the characteristic sarpagan bridge, a critical step in the pathway.[1]

  • Elaboration of the Core Structure: The intermediate is then acted upon by Polyneuridine Aldehyde Esterase (PNAE) and Vinorine (B1233521) Synthase (VS) to produce vinorine.[1][3] Vinorine is then hydroxylated by Vinorine Hydroxylase (VH) to yield vomilenine.[1][4]

  • Final Reductive and Modifying Steps: A series of reductions catalyzed by Vomilenine 1,2(R)-Reductase (VR) and 1,2-Dihydrovomilenine 19,20(S)-Reductase (DHVR) lead to the formation of 17-O-acetylnorajmaline.[1][5] The final steps involve the deacetylation by 17-O-Acetylnorajmaline Acetyl Esterase (AAE) to norajmaline, and a final methylation by Norajmaline N-Methyltransferase (NNMT) to produce ajmaline.[1][5]

Quantitative Insights into Enzymatic Efficiency

Understanding the kinetic parameters of the biosynthetic enzymes is crucial for metabolic engineering and optimizing the production of ajmaline-type alkaloids. While comprehensive kinetic data for all enzymes is not yet available, studies have begun to shed light on their efficiency.

EnzymeSubstrate(s)Product(s)K_m (µM)V_max (pkat/mg)Optimal pHOptimal Temp (°C)Source(s)
Vinorine Synthase (VS)Gardneral, Acetyl-CoA10-MethoxyvinorineN/AN/AN/AN/A[3]
1,2-Dihydrovomilenine Reductase2β(R)-1,2-dihydrovomilenine, NADPH17-O-acetylnorajmalineN/AN/A6.037

Visualizing the Biosynthetic Blueprint

To provide a clear visual representation of the ajmaline biosynthesis pathway, the following diagram has been generated using the DOT language.

Ajmaline_Biosynthesis cluster_precursors Precursors cluster_core_pathway Core Ajmaline Pathway Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin Secologanin Secologanin->Strictosidine Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone SGD Geissoschizine 19-E-Geissoschizine Strictosidine_Aglycone->Geissoschizine GS Sarpagan_Intermediate Sarpagan Intermediate Geissoschizine->Sarpagan_Intermediate SBE Polyneuridine_Aldehyde Polyneuridine Aldehyde Sarpagan_Intermediate->Polyneuridine_Aldehyde PNAE Vinorine Vinorine Polyneuridine_Aldehyde->Vinorine VS Vomilenine Vomilenine Vinorine->Vomilenine VH Dihydrovomilenine 1,2(R)-Dihydrovomilenine Vomilenine->Dihydrovomilenine VR Acetylnorajmaline 17-O-Acetylnorajmaline Dihydrovomilenine->Acetylnorajmaline DHVR Norajmaline Norajmaline Acetylnorajmaline->Norajmaline AAE Ajmaline Ajmaline Norajmaline->Ajmaline NNMT

Caption: The biosynthetic pathway of ajmaline from precursors tryptamine and secologanin.

Regulatory Network: Orchestrating Ajmaline Production

The biosynthesis of ajmaline is a tightly regulated process, influenced by various internal and external stimuli. The expression of the biosynthetic genes is controlled by a complex network of transcription factors (TFs).[6][7] Several families of TFs, including AP2/ERF, bHLH, WRKY, and MYB, have been implicated in the regulation of alkaloid biosynthesis.[6][7] The jasmonic acid (JA) signaling cascade is also known to play a crucial role in inducing the expression of these regulatory and biosynthetic genes.[6][7]

Ajmaline_Regulation cluster_signals Elicitors cluster_tfs Transcription Factors cluster_genes Biosynthetic Genes Jasmonic_Acid Jasmonic Acid AP2_ERF AP2/ERF Jasmonic_Acid->AP2_ERF induces expression bHLH bHLH Jasmonic_Acid->bHLH induces expression WRKY WRKY Jasmonic_Acid->WRKY induces expression MYB MYB Jasmonic_Acid->MYB induces expression STR_gene STR AP2_ERF->STR_gene SGD_gene SGD AP2_ERF->SGD_gene NNMT_gene NNMT AP2_ERF->NNMT_gene bHLH->STR_gene bHLH->SGD_gene bHLH->NNMT_gene WRKY->STR_gene WRKY->SGD_gene WRKY->NNMT_gene MYB->STR_gene MYB->SGD_gene MYB->NNMT_gene

Caption: Simplified regulatory network of ajmaline biosynthesis.

Experimental Methodologies: A Guide to Characterization

The elucidation of the ajmaline biosynthetic pathway has been made possible through a combination of classical biochemical techniques and modern molecular biology approaches.

Enzyme Assays:

A common method for determining enzyme activity involves incubating a purified enzyme or a crude protein extract with its substrate and co-factors, followed by the quantification of the product. For instance, the activity of Vinorine Synthase was monitored using an HPLC-based assay that tracked the conversion of gardneral to 10-methoxyvinorine.[3]

Enzyme Purification:

The purification of biosynthetic enzymes is essential for their detailed characterization. A typical purification protocol involves multiple chromatographic steps. For example, Vinorine Synthase was purified approximately 991-fold using a five-step procedure that included anion exchange, hydrophobic interaction, hydroxyapatite, and gel filtration chromatography.[3]

Gene Cloning and Heterologous Expression:

The genes encoding the biosynthetic enzymes are often cloned and expressed in heterologous systems like E. coli or yeast. This allows for the production of large quantities of recombinant protein for functional characterization and structural studies.

Experimental_Workflow Plant_Material Rauvolfia serpentina cell culture Crude_Extract Crude Protein Extraction Plant_Material->Crude_Extract Gene_Cloning Gene Cloning (from cDNA library) Plant_Material->Gene_Cloning Purification Multi-step Chromatography (e.g., Ion Exchange, Gel Filtration) Crude_Extract->Purification Pure_Enzyme Purified Enzyme Purification->Pure_Enzyme SDS_PAGE SDS-PAGE Analysis (Purity & M.W. determination) Pure_Enzyme->SDS_PAGE Enzyme_Assay Enzyme Activity Assay (e.g., HPLC-based) Pure_Enzyme->Enzyme_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Enzyme_Assay->Kinetic_Analysis Heterologous_Expression Heterologous Expression (e.g., in E. coli) Gene_Cloning->Heterologous_Expression Recombinant_Protein Recombinant Protein Purification Heterologous_Expression->Recombinant_Protein Functional_Characterization Functional Characterization Recombinant_Protein->Functional_Characterization

Caption: A typical experimental workflow for enzyme characterization.

Future Outlook

The complete elucidation of the ajmaline biosynthetic pathway opens up exciting avenues for the metabolic engineering of microorganisms and plants to produce this valuable pharmaceutical compound in a sustainable and cost-effective manner.[5][8] Further research into the regulatory networks and the crystal structures of the pathway enzymes will provide deeper insights for rational engineering strategies.[2][9] This knowledge base is not only critical for the production of ajmaline but also for the discovery and synthesis of novel alkaloid analogs with improved therapeutic properties.

References

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (+)-Isoajmaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isoajmaline, a diastereomer of the antiarrhythmic agent (+)-ajmaline, presents a complex stereochemical landscape that is crucial for its biological activity and drug development potential. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of this compound, consolidating key data, experimental methodologies, and structural relationships. The document is intended to serve as a detailed resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and pharmacology.

Introduction

This compound is a member of the ajmaline (B190527) family of indole (B1671886) alkaloids, which are primarily isolated from plants of the Rauwolfia genus. The intricate polycyclic structure of these alkaloids, featuring multiple stereocenters, gives rise to a variety of stereoisomers, each with potentially distinct pharmacological profiles. The stereochemical relationship between (+)-ajmaline and this compound is of particular interest, as isoajmaline (B1239502) can be formed from ajmaline through epimerization, highlighting the potential for stereochemical conversion under certain conditions. A thorough understanding of the absolute configuration of this compound is paramount for structure-activity relationship (SAR) studies, synthetic efforts, and the development of stereochemically pure therapeutic agents.

Absolute Configuration of this compound

The absolute configuration of this compound has been determined through its relationship with (+)-ajmaline, the stereochemistry of which has been unequivocally established by X-ray crystallography. This compound is an epimer of (+)-ajmaline, differing in the configuration at a single stereocenter.

The systematic IUPAC name for this compound, which encapsulates its stereochemistry, is derived from its International Chemical Identifier (InChI):

InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11-,14+,15+,16+,17+,18-,19?,20-/m1/s1 [1]

This notation defines the specific spatial arrangement of the atoms, confirming the absolute stereochemistry of the molecule.

Quantitative Stereochemical Data

A critical aspect of characterizing a chiral molecule is its optical activity, which is quantified by its specific rotation. While the "(+)" designation indicates that isoajmaline is dextrorotatory, precise quantitative data from spectroscopic and crystallographic analyses are essential for its full stereochemical characterization.

Optical Rotation

The specific rotation of a chiral compound is a fundamental physical constant that provides information about its stereochemistry.

CompoundSpecific Rotation ([(\alpha)]_D)SolventReference
(+)-Ajmaline+144°Chloroform[2]
This compoundData not available in searched literature-

Note: While the dextrorotatory nature of this compound is known, a specific numerical value for its optical rotation was not found in the reviewed literature.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules. The chemical shifts of carbon atoms are particularly sensitive to the stereochemical environment.

Table 1: 13C NMR Chemical Shifts (ppm) of (+)-Ajmaline and this compound. [3]

Carbon Atom(+)-AjmalineThis compound
272.171.8
352.853.2
559.859.5
634.534.2
7133.2132.9
8128.7128.5
9121.5121.3
10120.2120.0
11127.8127.6
12110.8110.6
13143.5143.2
1436.436.1
1545.145.4
1638.739.0
1765.265.5
1922.122.4
2076.977.2
2160.360.7
N(a)-CH343.142.9
C-1'13.513.8

Data obtained from a study by Danieli et al. (1984).

Experimental Protocols for Stereochemical Determination

The determination of the absolute configuration of this compound is intrinsically linked to that of (+)-ajmaline. The primary experimental methods employed in the stereochemical elucidation of the ajmaline family of alkaloids are X-ray crystallography and NMR spectroscopy, supplemented by chemical correlation studies.

X-ray Crystallography of (+)-Ajmaline

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a crystalline compound.

Experimental Workflow for X-ray Crystallography:

xray_workflow cluster_crystal Crystal Preparation cluster_diffraction Data Collection cluster_analysis Structure Solution and Refinement Purification Purification of (+)-Ajmaline Crystallization Crystallization from suitable solvent Purification->Crystallization Crystal_Selection Selection of a single, high-quality crystal Crystallization->Crystal_Selection Mounting Mounting the crystal on a goniometer Crystal_Selection->Mounting Xray_Exposure Exposure to a monochromatic X-ray beam Mounting->Xray_Exposure Diffraction Collection of diffraction data Xray_Exposure->Diffraction Data_Processing Data processing and integration Diffraction->Data_Processing Phase_Determination Phase determination (e.g., direct methods) Data_Processing->Phase_Determination Model_Building Electron density map interpretation and model building Phase_Determination->Model_Building Refinement Refinement of the atomic coordinates Model_Building->Refinement Absolute_Config Determination of the absolute configuration Refinement->Absolute_Config

Figure 1: Experimental workflow for the determination of the absolute configuration of (+)-ajmaline by X-ray crystallography.

Methodology:

  • Crystal Growth: High-quality single crystals of (+)-ajmaline are grown from a suitable solvent by slow evaporation.

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as a series of reflections at various crystal orientations.

  • Structure Solution: The phases of the diffracted X-rays are determined using computational methods, leading to an initial electron density map.

  • Model Building and Refinement: The positions of the atoms are fitted into the electron density map, and the structural model is refined to best fit the experimental data.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects of the X-rays, often expressed by the Flack parameter.

Epimerization of (+)-Ajmaline to this compound

The stereochemical relationship between (+)-ajmaline and this compound is established through a thermal epimerization process.

Experimental Protocol for Epimerization:

  • Heating: A sample of pure (+)-ajmaline is heated above its melting point.

  • Conversion: The thermal energy induces epimerization at a specific stereocenter, leading to the formation of this compound.

  • Isolation and Purification: The resulting mixture is cooled, and this compound is isolated and purified from the remaining (+)-ajmaline and any degradation products, typically using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

  • Characterization: The purified this compound is then characterized by various analytical methods, including NMR spectroscopy and mass spectrometry, to confirm its structure and purity.

epimerization_pathway Ajmaline (+)-Ajmaline Heating Heating (above melting point) Ajmaline->Heating Isoajmaline This compound Heating->Isoajmaline

Figure 2: Signaling pathway of the thermal epimerization of (+)-ajmaline to this compound.
NMR Spectroscopy for Stereochemical Confirmation

NMR spectroscopy is instrumental in confirming the stereochemical changes that occur during the epimerization of (+)-ajmaline to this compound. One-dimensional (1H and 13C) and two-dimensional (e.g., COSY, HSQC, HMBC, and NOESY) NMR experiments are employed to assign all proton and carbon signals and to determine the relative stereochemistry of the molecule. The differences in chemical shifts and coupling constants between the two diastereomers provide definitive evidence of the change in configuration at the epimerized center.

Logical Relationship of Stereoisomers

The stereochemical relationship between (+)-ajmaline and this compound can be visualized as a diastereomeric pair.

Figure 3: Logical relationship between (+)-ajmaline and this compound as diastereomers.

Conclusion

The stereochemistry and absolute configuration of this compound are definitively established through its direct chemical correlation with (+)-ajmaline, whose absolute stereochemistry has been rigorously determined by X-ray crystallography. The thermal epimerization of (+)-ajmaline provides a direct route to this compound, and the structural differences between these diastereomers are clearly delineated by NMR spectroscopy. This in-depth guide provides the necessary quantitative data and experimental context for researchers and professionals working with this important class of indole alkaloids, facilitating further research into their synthesis, biological activity, and therapeutic potential.

References

A Technical Guide to the Chemical Synthesis of (+)-Isoajmaline and its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Isoajmaline, a significant stereoisomer of the antiarrhythmic indole (B1671886) alkaloid (+)-ajmaline, presents a compelling target for synthetic chemists due to its complex polycyclic architecture and potential pharmacological applications. This technical guide provides a comprehensive overview of the chemical synthesis of this compound and its stereoisomers. It details established synthetic strategies, including the thermal isomerization of (+)-ajmaline and stereocontrolled approaches from advanced intermediates. This document collates quantitative data from pivotal studies and presents detailed experimental protocols for key transformations. Furthermore, it visualizes the logical flow of the synthetic pathways to facilitate a deeper understanding of the stereochemical challenges and synthetic solutions.

Introduction

The sarpagine-ajmaline family of indole alkaloids has long captured the attention of the scientific community owing to their intricate molecular structures and significant biological activities. (+)-Ajmaline, a Class Ia antiarrhythmic agent, is a prominent member of this family. Its stereoisomer, this compound, which can be formed by heating (+)-ajmaline above its melting point, is a crucial subject of study for understanding structure-activity relationships and developing novel therapeutic agents[1]. The synthesis of these complex molecules, possessing multiple stereocenters, represents a formidable challenge in organic chemistry. This guide focuses on the chemical synthesis of this compound and its related stereoisomers, providing a technical resource for researchers in natural product synthesis and medicinal chemistry.

Synthetic Strategies

Two primary strategies have emerged for the synthesis of this compound:

  • Thermal Isomerization of (+)-Ajmaline: The most direct method for obtaining this compound is through the thermal epimerization of naturally abundant or synthetically derived (+)-ajmaline.

  • Stereocontrolled Total Synthesis: A more versatile approach involves the stereoselective construction of key intermediates that can be elaborated to this compound and its other stereoisomers. This allows for greater control over the final product's stereochemistry and facilitates the synthesis of analogs for structure-activity relationship (SAR) studies.

Thermal Isomerization of (+)-Ajmaline

The conversion of (+)-ajmaline to this compound via heating is a known process, though detailed experimental protocols in recent literature are scarce[1]. This transformation involves the epimerization at one or more of the stereocenters, likely C20, to yield the thermodynamically more stable isomer under thermal conditions.

Stereocontrolled Synthesis from a C(20R)-Aldehyde Precursor

A sophisticated approach to this compound involves the stereocontrolled synthesis of a key aldehyde intermediate with the C(20R) configuration. The research by Cook and coworkers has laid the groundwork for this strategy through their extensive work on the total synthesis of (+)-ajmaline[1].

The synthesis of the C(20S)-epimeric aldehyde, a precursor to (+)-ajmaline, can be adapted to yield the C(20R) epimer required for this compound synthesis. This involves the treatment of the undesired C(20R) aldehyde with a base to induce epimerization, allowing for the isolation of the desired stereoisomer[1]. While the complete synthetic sequence from this precursor to this compound is not fully detailed in the primary literature, this pathway offers a logical and stereocontrolled route.

Quantitative Data

The following tables summarize the quantitative data reported for key reactions in the synthesis of ajmaline (B190527) and its stereoisomers, which are relevant to the synthesis of this compound.

ReactionStarting MaterialProduct(s)Reagents and ConditionsDiastereomeric Ratio (d.r.)Yield (%)Reference
Oxyanion-Cope RearrangementAllylic alcoholTetracyclic aldehydes150 °C>30:188[1]
Reduction of HydroxydihydrosarpagineHydroxydihydrosarpagine2-Epidiacetylajmaline and DiacetylajmalineH₂, PtO₂, BF₃·OEt₂ in CH₂Cl₂3:289[1]
Stereoselective ReductionHydroxydihydrosarpagine2-EpiajmalineEt₃SiH, TFA100% d.s.91[1]
Sarpagine Skeleton FormationAcyclic precursorSarpagine derivativeCatalytic debenzylation, then Ac₂O-91[1]

Experimental Protocols

General Approach to the Ajmaline/Sarpagine Core

The synthesis of the core structure relies on key reactions such as the asymmetric Pictet-Spengler reaction and a stereocontrolled oxyanion-Cope rearrangement[1].

Protocol for Oxyanion-Cope Rearrangement: A solution of the requisite allylic alcohol in an appropriate high-boiling solvent is heated to 150 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and purified by flash column chromatography on silica (B1680970) gel to afford the tetracyclic aldehyde with high diastereoselectivity[1].

Synthesis of 2-Epiajmaline

Protocol for Stereoselective Reduction: To a solution of the hydroxydihydrosarpagine derivative in a suitable solvent, triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) are added. The reaction is stirred at room temperature until completion as indicated by TLC. The solvent is then removed under reduced pressure, and the residue is purified by chromatography to yield 2-epiajmaline[1].

Visualizations

Logical Workflow for the Synthesis of Ajmaline and Isoajmaline (B1239502) Precursors

The following diagram illustrates the logical relationship in the stereocontrolled synthesis of the key aldehyde precursors for both (+)-ajmaline and this compound.

G Logical Workflow for Ajmaline and Isoajmaline Precursor Synthesis cluster_start Starting Materials cluster_core Core Synthesis cluster_epimers Epimeric Aldehydes cluster_products Target Precursors D-(+)-Tryptophan D-(+)-Tryptophan Tetracyclic_Ketone Tetracyclic Ketone D-(+)-Tryptophan->Tetracyclic_Ketone Asymmetric Pictet-Spengler, Dieckmann condensation Allylic_Alcohol Allylic Alcohol Tetracyclic_Ketone->Allylic_Alcohol Grignard Reaction Oxyanion_Cope Oxyanion-Cope Rearrangement Allylic_Alcohol->Oxyanion_Cope Aldehyde_27a C(20S)-Aldehyde (27a) (Ajmaline Precursor) Oxyanion_Cope->Aldehyde_27a Aldehyde_27b C(20R)-Aldehyde (27b) (Isoajmaline Precursor) Oxyanion_Cope->Aldehyde_27b Base_Epimerization Base-induced Epimerization Aldehyde_27a->Base_Epimerization Ajmaline_Precursor To (+)-Ajmaline Synthesis Aldehyde_27a->Ajmaline_Precursor Aldehyde_27b->Base_Epimerization Isoajmaline_Precursor To this compound Synthesis Aldehyde_27b->Isoajmaline_Precursor Base_Epimerization->Aldehyde_27a Base_Epimerization->Aldehyde_27b

Caption: Synthetic route to ajmaline and isoajmaline precursors.

Experimental Workflow for the Synthesis of 2-Epiajmaline

This diagram outlines the key steps in the synthesis of the 2-epiajmaline stereoisomer.

G Experimental Workflow for 2-Epiajmaline Synthesis Start Start: Hydroxydihydrosarpagine Derivative Reaction Reaction: - Dissolve in appropriate solvent - Add Et3SiH and TFA Start->Reaction Stirring Stir at Room Temperature (Monitor by TLC) Reaction->Stirring Workup Workup: - Remove solvent in vacuo Stirring->Workup Purification Purification: - Column Chromatography Workup->Purification End End Product: 2-Epiajmaline Purification->End

Caption: Key steps for the synthesis of 2-epiajmaline.

Conclusion

The chemical synthesis of this compound and its stereoisomers remains a challenging yet rewarding area of research. While the thermal isomerization of (+)-ajmaline provides a direct route to this compound, stereocontrolled total synthesis offers greater flexibility for analog design and SAR studies. The foundational work on the synthesis of the ajmaline framework provides a clear and adaptable blueprint for accessing various stereoisomers, including the precursor to this compound. Further research to delineate the precise conditions for the thermal isomerization and to complete the total synthesis of this compound from its C(20R)-aldehyde precursor will be invaluable to the fields of organic synthesis and medicinal chemistry. This guide serves as a technical starting point for researchers aiming to explore the rich chemical landscape of the ajmaline alkaloids.

References

The Serpent's Gift: A Technical Guide to the Discovery and History of Rauvolfia Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, history, and scientific investigation of Rauvolfia alkaloids. From its roots in ancient traditional medicine to its pivotal role in the development of modern psychopharmacology and antihypertensive therapies, the story of Rauvolfia is a compelling case study in natural product drug discovery. This document details the key scientific milestones, presents quantitative data on alkaloid yields and pharmacological activity, outlines detailed experimental protocols for extraction and analysis, and visualizes the critical pathways and workflows involved.

Historical Trajectory: From Ancient Remedy to Modern Medicine

The journey of Rauvolfia alkaloids from traditional use to pharmaceutical prominence is a multi-century narrative involving astute clinical observation and rigorous scientific investigation.

  • Ancient & Traditional Use : The plant Rauvolfia serpentina, known as "Sarpagandha" in Sanskrit, has been used for centuries in traditional Indian medicine to treat a wide range of ailments, including snakebites, insomnia, insanity, and high blood pressure.[1][2] Ancient Hindu manuscripts dating back to 1000 BCE mention the plant's therapeutic properties.[3] The plant's generic name, Rauvolfia, was coined in the 17th century by French botanist Charles Plumier to honor the 16th-century German physician and botanist Leonhard Rauwolf.[4][5][6]

  • Early Scientific Investigations in India : The first systematic scientific studies on Rauvolfia serpentina began in India in the 1930s.[7][8] In 1931, Indian physicians Gananath Sen and Kartik Chandra Bose published a paper on the plant's effectiveness in treating hypertension and insanity, marking its formal introduction to modern medicine.[9][10] During this period, Indian chemists Salimuzzaman Siddiqui and Rafat Husain Siddiqui successfully isolated a group of crystalline alkaloids, which they named ajmaline, ajmalinine, ajmalicine, serpentine, and serpentinine.[3][5][7] The Indian Council of Medical Research (ICMR) established an 'Indigenous Drugs Inquiry' under Lt. Col. R.N. Chopra, who, along with his colleagues, conducted extensive pharmacological studies on various alkaloids extracted from the plant.[3][7]

  • Isolation of Reserpine (B192253) and Western Introduction : The watershed moment in the history of Rauvolfia alkaloids occurred in 1952. A team at the Swiss pharmaceutical company Ciba, consisting of chemists Emil Schlittler and Johannes Müller, successfully isolated the principal alkaloid responsible for the plant's hypotensive and sedative effects.[11][12][13] This brilliant white crystalline compound was named reserpine .[11] The pharmacological characterization was conducted by Hugo Bein, who confirmed in animal studies that reserpine was the primary active principle.[9][11] The introduction of reserpine into Western medicine was significantly propelled by the work of American cardiologist Robert W. Wilkins, who published influential studies on its antihypertensive effects in the early 1950s, and psychiatrist Nathan Kline, who pioneered its use as a tranquilizer for psychiatric disorders.[9][11]

  • Elucidation of Mechanism and a New Era of Pharmacology : The discovery of reserpine's unique mechanism of action in the mid-1950s was a landmark event. Bernard Brodie and his team at the U.S. National Institutes of Health, including Arvid Carlsson (who would later win a Nobel Prize for his work on neurotransmitters), demonstrated that reserpine depletes monoamine neurotransmitters like norepinephrine (B1679862), serotonin (B10506), and dopamine (B1211576) from nerve endings by irreversibly blocking their storage in synaptic vesicles.[7][12][13][14] This discovery not only explained its therapeutic effects but also provided a powerful chemical tool to study the role of neurotransmitters in the brain, effectively launching the field of neuropsychopharmacology.[7]

Historical_Timeline_of_Rauvolfia_Alkaloids 1931 1931 Sen & Bose report antihypertensive and antipsychotic effects 1930s 1930s Siddiqui & Siddiqui isolate first crystalline alkaloids (ajmaline, etc.) 1952 1952 Schlittler & Müller (Ciba) isolate pure reserpine 1930s->1952 Scientific Investigation 1953 1953 Pharmacological effects of reserpine confirmed by Bein 1952->1953 Isolation 1954 1954 Reserpine introduced into Western medicine for hypertension and psychosis 1953->1954 Pharmacology 1955 1955+ Brodie & Carlsson elucidate mechanism of action (neurotransmitter depletion) 1954->1955 Clinical Application

A timeline of key milestones in the discovery of Rauvolfia alkaloids.

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data regarding the alkaloid content, yields, and pharmacological activity of Rauvolfia alkaloids.

Table 1: Alkaloid Content in Rauvolfia Species and Plant Parts
Plant MaterialAlkaloidContent (mg/g dry weight)Reference
R. serpentina (Root)Total Crude Alkaloids4.16[15]
R. serpentina (Leaf)Total Crude Alkaloids2.17[15]
R. serpentina (Root)Reserpine0.955[16]
R. serpentina (Root)Ajmaline0.817[16]
R. serpentina (Root)Yohimbine0.584[16]
R. serpentina (Root)Ajmalicine0.440[16]
R. serpentina (Leaf)Reserpine0.880[16]
R. serpentina (Leaf)Ajmalicine0.753[16]
R. vomitoria (Leaf)Reserpine25.23[4]
R. vomitoria (Leaf)Yohimbine24.24[4]
R. tetraphylla (Leaf)Serpentine25.19[4]
R. verticillata (Leaf)Ajmaline20.28[4]

Note: Alkaloid content can vary significantly based on geographical location, season of collection, and plant genetics.

Table 2: Clinical Efficacy of Reserpine in Refractory Hypertension (0.1 mg/day for 4 weeks)
Blood Pressure MeasurementMean Systolic Reduction (mmHg)Mean Diastolic Reduction (mmHg)Reference
Automated Office BP (AOBP)29.3 ± 22.222.0 ± 15.8[11][17]
24-hour Ambulatory BP (ABP)21.8 ± 13.415.3 ± 9.6[11][17]
Awake (Daytime) ABP23.8 ± 11.817.8 ± 9.2[11][17]
Asleep (Nighttime) ABP21.5 ± 11.413.7 ± 6.4[11][17]

Data from a proof-of-concept study in patients whose blood pressure was uncontrolled on ≥5 antihypertensive medications.[1][11][17]

Table 3: Comparative In Vitro Activity of Rauvolfia Alkaloids
AlkaloidTargetActivity (IC₅₀)Reference
ReserpineAcetylcholinesterase (AChE)1.7 µM[18][19]
ReserpineButyrylcholinesterase (BuChE)2.8 µM[18][19]
AjmalicineAcetylcholinesterase (AChE)> 10 µM[18][19]
AjmalicineButyrylcholinesterase (BuChE)> 10 µM[18][19]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and pharmacological evaluation of Rauvolfia alkaloids, compiled from multiple sources.

Extraction and Isolation of Reserpine

The following protocol describes a common laboratory-scale procedure for the extraction and purification of reserpine from Rauvolfia serpentina roots.

Extraction_Isolation_Workflow cluster_0 Extraction cluster_1 Purification start 1. Powdered R. serpentina Root percolation 2. Percolate with 0.2% HCl in Ethanol (B145695) start->percolation filtration1 3. Filter to obtain ethanolic extract percolation->filtration1 concentration1 4. Concentrate extract under reduced pressure filtration1->concentration1 ph_adjust1 5. Adjust pH to ~6.5 with ammonia (B1221849) concentration1->ph_adjust1 ph_adjust2 6. Acidify aqueous solution to pH 3-4 with HCl ph_adjust1->ph_adjust2 filtration2 7. Filter to remove precipitated impurities ph_adjust2->filtration2 ph_adjust3 8. Basify filtrate to pH 9.5-10 with ammonia filtration2->ph_adjust3 precipitation 9. Precipitate forms (Crude Alkaloid Fraction) ph_adjust3->precipitation filtration3 10. Filter and dry precipitate precipitation->filtration3 crude_alkaloids Crude Alkaloid Product filtration3->crude_alkaloids dissolve 11. Dissolve crude alkaloids in Chloroform (B151607) crude_alkaloids->dissolve Proceed to Purification column_chrom 12. Column Chromatography (Silica Gel, CHCl₃-MeOH gradient) dissolve->column_chrom fraction_collection 13. Collect fractions column_chrom->fraction_collection tlc_analysis 14. Analyze fractions by TLC (vs. Reserpine standard) fraction_collection->tlc_analysis pooling 15. Pool reserpine-rich fractions tlc_analysis->pooling concentration2 16. Evaporate solvent pooling->concentration2 crystallization 17. Recrystallize from Methanol (B129727) concentration2->crystallization pure_reserpine Pure Reserpine Crystals crystallization->pure_reserpine

Experimental workflow for extraction and isolation of reserpine.

Protocol Details:

  • Preparation : Air-dried roots of Rauvolfia serpentina are ground into a fine powder (e.g., 40-60 mesh).

  • Extraction : The root powder is subjected to percolation or Soxhlet extraction using 90-95% ethanol containing a small amount of acid (e.g., 0.1-0.5% hydrochloric acid) to facilitate alkaloid salt formation.[20]

  • Acid-Base Partitioning :

    • The alcoholic extract is concentrated under reduced pressure to a syrup.

    • The pH is adjusted to slightly alkaline (e.g., pH 8-9) with an ammonia solution.

    • This solution is then extracted multiple times with an immiscible organic solvent like chloroform or benzene.[17]

    • The combined organic extracts are then extracted with a dilute acidic solution (e.g., 0.5 N H₂SO₄) to transfer the protonated alkaloids into the aqueous phase.

    • The acidic aqueous layer is washed with ether to remove non-basic impurities.

    • The washed aqueous layer is then made alkaline again (pH 9.5-10) with ammonia, causing the free alkaloids to precipitate.[20]

  • Crude Alkaloid Collection : The precipitate (the crude alkaloid fraction) is collected by filtration, washed with water, and dried.

  • Column Chromatography :

    • The crude alkaloid powder is dissolved in a minimal amount of chloroform.

    • This solution is loaded onto a silica (B1680970) gel (60-120 mesh) column packed in chloroform.

    • The column is eluted with a gradient of increasing polarity, starting with pure chloroform and gradually adding methanol (e.g., 99:1, 98:2, 95:5 CHCl₃:MeOH).

    • Fractions are collected systematically.

  • Fraction Analysis and Purification :

    • The collected fractions are analyzed by Thin Layer Chromatography (TLC) on silica gel plates, using a mobile phase such as chloroform:methanol (97:3).[21] Spots are visualized under UV light (254 nm) and/or with Dragendorff's reagent.

    • Fractions showing a major spot corresponding to a pure reserpine standard are pooled.

    • The solvent from the pooled fractions is evaporated to dryness.

    • The resulting solid is recrystallized from a suitable solvent, such as methanol or acetone, to yield pure reserpine crystals.[17]

Structure Elucidation Methods

The structure of reserpine (C₃₃H₄₀N₂O₉) was originally determined through classical chemical degradation studies and later confirmed by modern spectroscopic techniques.[22]

  • UV-Vis Spectroscopy : Reserpine in ethanol exhibits a characteristic UV absorption maximum at approximately 268 nm, corresponding to the indole (B1671886) chromophore.[23]

  • Infrared (IR) Spectroscopy : The IR spectrum shows characteristic absorption bands for C=O stretching (from the ester groups) and N-H stretching (from the indole ring).

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry shows a molecular ion peak corresponding to the molecular weight of 608.68 g/mol . High-resolution mass spectrometry provides the exact molecular formula.[24][25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, allowing for the assignment of all protons and carbons and confirming the complex pentacyclic structure and the stereochemistry of the molecule.[3][22][26]

Pharmacological Evaluation Protocols

This model induces a state of low-renin, salt-sensitive hypertension, which is relevant for studying certain forms of human hypertension.

  • Animal Preparation : Male Wistar or Sprague-Dawley rats (250-300g) are used.

  • Surgical Procedure : Under anesthesia (e.g., ketamine/xylazine), a unilateral nephrectomy (removal of one kidney, typically the left one) is performed through a flank incision.[2][15] This enhances the hypertensive effect.

  • Induction of Hypertension :

    • Post-surgery, the rats' drinking water is replaced with a 1% NaCl solution.[2][27]

    • Deoxycorticosterone acetate (B1210297) (DOCA) is administered, either via subcutaneous injection (e.g., 25-40 mg/kg twice weekly) or by subcutaneous implantation of a slow-release pellet.[2][15]

    • This treatment continues for 4-6 weeks, during which hypertension develops.

  • Drug Administration : Test compounds (e.g., reserpine dissolved in a suitable vehicle) are administered to the hypertensive rats, typically via oral gavage or intraperitoneal injection, for a specified treatment period. A control group receives the vehicle only.

  • Blood Pressure Measurement :

    • Systolic blood pressure is measured non-invasively using the tail-cuff method.[12][14][28]

    • The rat is placed in a restrainer, and a small cuff is placed around the base of the tail. The tail is often gently warmed to increase blood flow.

    • The cuff is inflated to occlude blood flow and then slowly deflated. A sensor (plethysmograph) distal to the cuff detects the return of the pulse, and the pressure at this point is recorded as the systolic blood pressure.[14]

    • Measurements are taken before and at multiple time points during the treatment period to assess the drug's effect.

The open field test is used to assess general locomotor activity and anxiety-like behavior in rodents. A reduction in movement and an increase in time spent near the walls (thigmotaxis) can indicate sedative and anxiogenic effects, respectively, while anxiolytics typically increase exploration of the center.

  • Apparatus : A square arena (e.g., 40x40 cm) with walls high enough to prevent escape. The floor is divided into a grid of squares, typically distinguishing a central zone from a peripheral zone. The arena is often placed in a sound-attenuated room with consistent, dim lighting.[29][30]

  • Animal Preparation : Mice or rats are habituated to the testing room for at least 1-3 days prior to the experiment.[29][30]

  • Drug Administration : Animals are treated with the test compound (e.g., reserpine) or vehicle at a set time (e.g., 30-60 minutes) before the test.

  • Test Procedure :

    • Each animal is placed gently into the center of the open field arena.[29][30]

    • The animal's behavior is recorded for a fixed period, typically 5-10 minutes, using an overhead video camera connected to a tracking software.[29]

  • Data Analysis : The software analyzes several parameters, including:

    • Total distance traveled : A measure of general locomotor activity. A significant decrease suggests a sedative effect.

    • Time spent in the center zone : A measure of anxiety-like behavior. Anxious animals tend to avoid the open center (thigmotaxis).

    • Number of entries into the center zone : Another measure of exploration and anxiety.

    • Rearing frequency : Vertical exploration, which can also be related to anxiety and activity levels.[6][31]

Mechanism of Action: The VMAT2 Blockade

The primary pharmacological action of reserpine, which accounts for both its antihypertensive and tranquilizing effects, is its ability to inhibit the vesicular monoamine transporter 2 (VMAT2).[14]

  • Neurotransmitter Storage : In a normal presynaptic neuron, monoamine neurotransmitters (dopamine, norepinephrine, serotonin) are synthesized in the cytoplasm. They are then actively transported into synaptic vesicles by VMAT2 for storage.

  • Reserpine's Action : Reserpine binds irreversibly to VMAT2, blocking the transporter's function.[14]

  • Depletion of Neurotransmitters : With VMAT2 blocked, monoamines can no longer be packaged into vesicles. The unprotected neurotransmitters remaining in the cytoplasm are then degraded by the enzyme monoamine oxidase (MAO).

  • Pharmacological Effect : This leads to a profound and long-lasting depletion of monoamine stores in the presynaptic terminal. When a nerve impulse arrives, there are few or no neurotransmitters to be released into the synapse.

    • In the peripheral sympathetic nervous system , the depletion of norepinephrine leads to reduced sympathetic tone, causing vasodilation and a decrease in heart rate and cardiac output, which collectively lower blood pressure.

    • In the central nervous system , the depletion of dopamine, norepinephrine, and serotonin is responsible for the sedative and tranquilizing (antipsychotic) effects.

Signaling pathway showing reserpine's blockade of VMAT2.

Conclusion

The discovery and development of Rauvolfia alkaloids, particularly reserpine, represent a paradigm of ethnopharmacology translating into transformative modern therapeutics. The journey from the fields of India to the laboratories of Europe and America provided medicine with its first effective oral antihypertensive agent and a foundational tool for understanding chemical neurotransmission. While the use of reserpine has declined due to its side effect profile, its historical importance is undeniable. The methodologies developed for its isolation and analysis laid the groundwork for future natural product research, and its unique mechanism of action continues to be a subject of scientific interest. This guide serves as a comprehensive resource for professionals seeking to understand the scientific legacy and technical underpinnings of this remarkable class of natural compounds.

References

Pharmacological Profile of (+)-Isoajmaline: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

(+)-Isoajmaline is a stereoisomer of ajmaline (B190527), an alkaloid originally isolated from the roots of Rauvolfia serpentina. Ajmaline is recognized for its potent effects on cardiac ion channels, primarily acting as a sodium channel blocker. This activity underlies its classification as a Class Ia antiarrhythmic drug. However, the pharmacological profile of this compound remains largely uncharacterized. An in-silico study has suggested this compound as a potential inhibitor of 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis, though this has not been experimentally validated. Due to the principle of stereoselectivity in pharmacology, where different stereoisomers of a molecule can exhibit markedly different biological activities, the pharmacological profile of ajmaline cannot be directly extrapolated to this compound. This document will present the detailed pharmacology of ajmaline to provide a foundational understanding of the potential activities of its isomer, while clearly delineating the current knowledge gap regarding this compound.

Pharmacological Profile of Ajmaline (as a surrogate for this compound)

The primary mechanism of action of ajmaline is the blockade of voltage-gated sodium channels in cardiomyocytes, which slows the upstroke of the cardiac action potential and prolongs the effective refractory period.[1] This is the basis for its use in the management of cardiac arrhythmias.

Ion Channel Activity

Ajmaline exhibits a broad spectrum of activity on various cardiac ion channels. The available quantitative data for ajmaline is summarized in the tables below.

Table 1: Ajmaline Inhibition of Cardiac Sodium and Potassium Channels

Channel TypeExperimental SystemIC50 ValueReference
hERG (Kv11.1) Potassium ChannelHEK cells1.0 µM[2]
Transient Outward Current (Ito)Canine Ventricular Myocytes216 µM[3]

Table 2: Ajmaline Effects on Cardiac Electrophysiological Parameters

ParameterEffectExperimental ModelReference
Action Potential DurationShortening of PlateauIsolated Purkinje Fibres[4]
Conduction VelocityMarked DepressionIsolated Purkinje Fibres[4]
Chronotropic EffectNegativeSinus Node and Purkinje Fibres[4]
Receptor Binding Affinity

There is a lack of comprehensive studies detailing the receptor binding profile of ajmaline at various neurotransmitter and hormone receptors. Its primary pharmacological effects are considered to be mediated through direct ion channel interactions rather than receptor modulation.

Enzyme Inhibition

While an in-silico study predicted that isoajmaline (B1239502) could inhibit HMG-CoA reductase, experimental data on the enzyme inhibition profile of either ajmaline or this compound is scarce.[5] One study on extracts from Rauvolfia serpentina reported moderate anticholinesterase activity from a different isolated compound, but not from isoajmaline itself.[6]

Signaling Pathways Modulated by Ajmaline

The primary signaling pathway affected by ajmaline is the electrical signaling cascade of the cardiac action potential. By blocking sodium and potassium channels, ajmaline directly modulates the flow of ions across the cardiomyocyte membrane, thereby altering the shape and duration of the action potential.

Ajmaline_Action_Potential cluster_effects Electrophysiological Effects Ajmaline Ajmaline Na_Channel Voltage-Gated Na+ Channel Ajmaline->Na_Channel Blocks K_Channel Voltage-Gated K+ Channel (e.g., hERG) Ajmaline->K_Channel Blocks Phase_0 Phase 0 (Depolarization) Na_Channel->Phase_0 Mediates Phase_3 Phase 3 (Repolarization) K_Channel->Phase_3 Mediates Action_Potential Cardiac Action Potential ERP Effective Refractory Period Action_Potential->ERP Determines Phase_0->Action_Potential Slowed_Conduction Slowed Conduction Velocity Phase_0->Slowed_Conduction Phase_3->Action_Potential Prolonged_ERP Prolonged ERP ERP->Prolonged_ERP

Caption: Mechanism of Ajmaline's Antiarrhythmic Action.

Experimental Protocols

Due to the absence of specific experimental data for this compound, detailed, validated protocols for this compound cannot be provided. However, standard methodologies for assessing the pharmacological profile of a novel compound are outlined below.

General Radioligand Binding Assay Protocol

This protocol provides a general framework for determining the binding affinity of a test compound to a specific receptor.

  • Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.

  • Binding Reaction: The membrane preparation is incubated with a specific radioligand (a radioactively labeled molecule that binds to the target receptor) and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then used to calculate the binding affinity (Ki) of the test compound for the receptor.

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50, Ki) Counting->Data_Analysis End End Data_Analysis->End

Caption: General Workflow for Radioligand Binding Assays.

General Patch-Clamp Electrophysiology Protocol

This protocol outlines the general steps for assessing the effect of a compound on ion channel activity.

  • Cell Preparation: Single cells expressing the ion channel of interest are isolated and placed in a recording chamber on a microscope.

  • Pipette Preparation: A glass micropipette with a very fine tip is filled with an appropriate electrolyte solution and positioned over the cell membrane.

  • Giga-seal Formation: A high-resistance seal (a "giga-seal") is formed between the micropipette tip and the cell membrane.

  • Whole-Cell Configuration: The membrane patch under the pipette is ruptured to gain electrical access to the entire cell.

  • Voltage Clamp: The membrane potential of the cell is clamped at a specific voltage, and the ionic currents flowing through the channels are recorded.

  • Drug Application: The test compound is applied to the cell, and any changes in the ionic currents are measured.

  • Data Analysis: The data is analyzed to determine the effect of the compound on the ion channel's function, including parameters like IC50 for channel block.

Conclusion and Future Directions

The pharmacological profile of this compound remains a significant knowledge gap in the field of alkaloid pharmacology. While the well-documented antiarrhythmic properties of its stereoisomer, ajmaline, provide a potential starting point for investigation, the principle of stereoselectivity necessitates direct experimental evaluation of this compound. Future research should prioritize:

  • In-vitro receptor binding screening: To determine the binding affinities of this compound across a broad range of CNS and cardiovascular receptors.

  • Electrophysiological studies: To characterize the effects of this compound on a panel of cardiac and neuronal ion channels, including voltage-gated sodium, potassium, and calcium channels.

  • Enzyme inhibition assays: To validate the in-silico prediction of HMG-CoA reductase inhibition and to screen for activity against other relevant enzymes, such as cholinesterases and cytochrome P450 isoforms.

  • Comparative studies: To directly compare the pharmacological profiles of this compound and ajmaline to understand the influence of stereochemistry on their biological activity.

A thorough investigation of the pharmacological profile of this compound is crucial to unlock its potential therapeutic applications and to understand its safety profile.

References

Mechanism of action of (+)-Isoajmaline on ion channels

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of (+)-Isoajmaline on Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, often referred to as ajmaline (B190527), is a Class Ia antiarrhythmic agent recognized for its complex interactions with multiple ion channels. Primarily known as a sodium channel blocker, its electrophysiological profile is nuanced, involving significant effects on various potassium and calcium channels. This multi-target action underlies both its therapeutic efficacy in treating cardiac arrhythmias and its potential for proarrhythmic events. This technical guide provides a detailed examination of the mechanism of action of this compound on key cardiac ion channels, presents quantitative data on its blocking potency, outlines standard experimental protocols for its study, and visualizes its functional interactions and the workflows used to investigate them.

Core Mechanism of Action at the Ion Channel Level

This compound exerts its effects by directly binding to and blocking the pores of several voltage-gated ion channels. This blockade is often state-dependent, meaning the drug's affinity for the channel can vary depending on whether the channel is in a rested, open, or inactivated state.[1] primary consequence of its multi-channel blockade is a modulation of the cardiac action potential.

1.1. Sodium (Na+) Channel Blockade

principal antiarrhythmic effect of this compound stems from its blockade of fast voltage-gated sodium channels (INa).[2] By inhibiting these channels, it reduces the influx of sodium during Phase 0 of the cardiac action potential.[2] This action leads to two critical electrophysiological changes:

  • Decreased Rate of Depolarization: rate of rise of the action potential (Vmax) is reduced.

  • Slowed Conduction Velocity: speed at which electrical impulses propagate through cardiac tissue is slowed.[2]

se effects are crucial for suppressing arrhythmias caused by re-entrant circuits.[2] Studies on amphibian skeletal muscle fibers have shown that ajmaline blocks INa with a half-maximal inhibitory concentration (IC50) of 23.2 μM.[3] Furthermore, ajmaline can induce a hyperpolarizing shift in the voltage-dependence of both activation and inactivation of sodium channels, altering their gating properties.[3]

1.2. Potassium (K+) Channel Blockade

This compound is a potent blocker of multiple types of potassium channels, which contributes significantly to the prolongation of the action potential duration (APD) and the effective refractory period (ERP).[2]

  • hERG (IKr) Channels: Blockade of the human ether-a-go-go-related gene (hERG) channel, which conducts the rapid delayed rectifier potassium current (IKr), is a key action of ajmaline.[4] This inhibition delays cardiac repolarization (Phase 3 of the action potential), leading to QT interval prolongation on an electrocardiogram (ECG).[4] Ajmaline has been shown to block hERG channels with high potency, exhibiting an IC50 of 1.0 μM in Human Embryonic Kidney (HEK) cells.[4] block is state-dependent, primarily affecting channels in the open state.[4]

  • Voltage-Gated K+ Channels (IK, IKur, Ito): Ajmaline also inhibits other potassium currents.

    • In skeletal muscle, it blocks outward K+ currents (IK) with a higher potency (IC50 of 9.2 μM) than Na+ channels in the same preparation.[3]

    • It inhibits the ultra-rapid delayed rectifier current (IKur), mediated by Kv1.5 channels, with an IC50 of 1.70 μM.[5]

    • transient outward current (Ito), mediated by Kv4.3 channels, is also blocked with an IC50 of 2.66 μM.[5]

1.3. Calcium (Ca2+) Channel Effects

While less pronounced than its effects on sodium and potassium channels, this compound also influences L-type calcium channels.[2] This interaction can contribute to its overall electrophysiological profile, though it is considered a secondary effect.

Quantitative Data Summary

blocking potency of this compound varies depending on the ion channel subtype and the experimental system used for its measurement. following table summarizes key quantitative data from electrophysiological studies.

Ion Channel CurrentChannel Subtype(s)PreparationIC50 ValueHill Coefficient (h)Reference
INa Voltage-gated Na+Amphibian Skeletal Muscle23.2 μM1.21[3]
IK Voltage-gated K+Amphibian Skeletal Muscle9.2 μM0.87[3]
IKr hERG (Kv11.1)HEK Cells1.0 μM-[4]
IKr hERG (Kv11.1)Xenopus Oocytes42.3 μM-[4]
IKur Kv1.5Mammalian Cell Line1.70 μM-[5]
Ito Kv4.3Mammalian Cell Line2.66 μM-[5]
Key Experimental Protocols

characterization of this compound's effects on ion channels is predominantly achieved through voltage-clamp electrophysiology, with the whole-cell patch-clamp technique being the gold standard.[6]

3.1. Whole-Cell Voltage-Clamp Protocol

This protocol allows for the measurement of ionic currents across the entire cell membrane while controlling the membrane potential.[7][8]

A. Materials and Reagents:

  • Cell Preparation: Cultured cells expressing the ion channel of interest (e.g., HEK-293 or CHO cells) or isolated primary cells (e.g., cardiomyocytes).

  • Extracellular (Bath) Solution (ACSF): A buffered physiological salt solution designed to mimic the extracellular environment. A typical composition is (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[6]

  • Intracellular (Pipette) Solution: A solution designed to mimic the intracellular ionic environment. A typical potassium-based solution is (in mM): 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, 0.3 GTP-NaCl, and 40 HEPES, with pH adjusted to 7.2.[9]

  • This compound Stock Solution: Prepared in a suitable solvent (e.g., DMSO or water) and diluted to final concentrations in the extracellular solution.

B. Equipment Setup:

  • Inverted Microscope

  • Anti-vibration Table and Faraday Cage

  • Micromanipulator

  • Patch-Clamp Amplifier and Digitizer

  • Data Acquisition Software (e.g., pCLAMP)

  • Perfusion System for solution and drug application

  • Pipette Puller for fabricating glass micropipettes

C. Step-by-Step Procedure:

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a tip resistance of 3-7 MΩ when filled with intracellular solution.[6][9]

  • Cell Plating: Plate cells on glass coverslips in a recording chamber mounted on the microscope stage.

  • Perfusion: Begin continuous perfusion of the recording chamber with extracellular solution at a rate of approximately 1.5-2 mL/min.[6][9]

  • Pipette Positioning: Fill a micropipette with intracellular solution and mount it on the micromanipulator. Under positive pressure, lower the pipette towards a target cell.[10]

  • Gigaohm Seal Formation: Once the pipette touches the cell membrane, release the positive pressure. Apply gentle negative suction to form a high-resistance "gigaohm" seal (resistance >1 GΩ) between the pipette tip and the cell membrane.[10]

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane patch under the pipette tip. This establishes electrical and diffusive access to the cell's interior.[10]

  • Voltage-Clamp Recording:

    • Set the amplifier to voltage-clamp mode.[6]

    • Hold the cell at a negative resting potential (e.g., -80 mV).

    • Apply a specific voltage-clamp protocol (a series of voltage steps) designed to elicit the ionic current of interest.[11] Record the resulting currents.

  • Drug Application: After obtaining a stable baseline recording, switch the perfusion system to an extracellular solution containing the desired concentration of this compound.

  • Data Acquisition: Record the ionic currents in the presence of the drug until a steady-state effect is reached.

  • Washout: Switch the perfusion back to the control extracellular solution to observe the reversibility of the drug's effect.

  • Data Analysis: Analyze the recorded currents to determine the percentage of block, IC50 value, and any changes in channel gating kinetics.

Visualizations: Pathways and Workflows

Diagram 1: Mechanism of Action Pathway

G cluster_drug Drug cluster_targets Molecular Targets (Ion Channels) cluster_effects Electrophysiological Effects cluster_outcome rapeutic Outcome Drug This compound Na_Channel Fast Na+ Channels (INa) Drug->Na_Channel Blockade K_Channels K+ Channels (IKr, IKur, Ito) Drug->K_Channels Blockade Ca_Channel L-type Ca2+ Channels (ICa,L) Drug->Ca_Channel Blockade Effect_Na ↓ Rate of Depolarization (Phase 0) Na_Channel->Effect_Na Effect_Conduct ↓ Conduction Velocity Na_Channel->Effect_Conduct Effect_K ↑ Action Potential Duration (APD) K_Channels->Effect_K Effect_ERP ↑ Effective Refractory Period (ERP) K_Channels->Effect_ERP Ca_Channel->Effect_K Minor Contribution Outcome Suppression of Arrhythmias Effect_Na->Outcome Effect_Conduct->Outcome Effect_K->Outcome Effect_ERP->Outcome

Caption: Logical pathway of this compound's multi-channel blockade.

Diagram 2: Experimental Workflow

G cluster_prep Preparation cluster_record Recording cluster_exp Experiment cluster_analysis Analysis A Prepare Solutions (Intra- & Extracellular) C Plate Cells in Recording Chamber A->C B Fabricate Glass Micropipette D Approach Cell & Form Gigaohm Seal B->D C->D E Establish Whole-Cell Configuration D->E F Record Baseline Current (Voltage-Clamp Protocol) E->F G Apply this compound via Perfusion F->G H Record Current until Steady-State Block G->H I Washout Drug H->I J Analyze Data: % Block, IC50, Kinetics I->J

Caption: Workflow for a whole-cell patch-clamp experiment.

References

An In-depth Technical Guide on (+)-Isoajmaline as a Sodium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (+)-isoajmaline, a Class Ia antiarrhythmic agent, focusing on its primary mechanism of action as a voltage-gated sodium channel blocker. While its principal therapeutic effects are derived from sodium channel modulation, this document also explores its significant interactions with other ion channels, which contribute to its overall pharmacological profile and potential side effects. The guide includes quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for professionals in drug discovery and development.

Mechanism of Action

This compound's primary antiarrhythmic effect stems from its inhibition of voltage-gated sodium channels (NaV) in myocardial cells.[1] By blocking these channels, it reduces the influx of sodium ions (I_Na) during Phase 0 of the cardiac action potential.[1] This action decreases the maximum rate of depolarization (Vmax), thereby slowing the conduction velocity of electrical impulses through the myocardium.[1]

Beyond simple pore blockade, the interaction is complex and state-dependent. Ajmaline (B190527) and its derivatives interact preferentially with the open and inactivated states of the sodium channel.[2] The binding site is suggested to be located in the inner mouth of the channel, with potential interactions involving the S4 voltage-sensing segment.[2][3] This state-dependent binding contributes to its use-dependent effects, where the block becomes more pronounced at higher heart rates.

While classified as a sodium channel blocker, ajmaline's effects are not entirely selective. It is a multi-ion channel blocker, exhibiting inhibitory actions on various potassium (K+) and calcium (Ca2+) channels.[3][4] It has been shown to inhibit the transient outward potassium current (I_to), the human ether-a-go-go-related gene (HERG) potassium channels, and L-type calcium currents (I_Ca-L) in cardiac cells.[3][5] This multi-channel activity is crucial to understanding its complete electrophysiological profile, including its efficacy in unmasking Brugada Syndrome and its potential for proarrhythmic side effects.[3][4]

Signaling Pathway and Electrophysiological Effect

// Pathway connections Depol [label="Membrane\nDepolarization", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Depol -> Resting [label="Activates"]; Resting -> Open [dir=both]; Open -> Inactivated; Inactivated -> Resting [label="Repolarization"];

Open -> ReducedNa [style=invis]; // for layout Isoajmaline -> Open [label="Blocks", color="#EA4335", fontcolor="#EA4335"]; Isoajmaline -> Inactivated [label="Blocks (preferentially)", color="#EA4335", fontcolor="#EA4335"];

Open -> ReducedNa [style=dashed, arrowhead=none]; Inactivated -> ReducedNa [style=dashed, arrowhead=none]; ReducedNa -> SlowedDepol; SlowedDepol -> SlowedCond; SlowedDepol -> ProlongedAP;

{rank=same; Isoajmaline; Open; Inactivated;} } .dot Caption: Mechanism of this compound on Sodium Channel Gating.

Quantitative Data

The following tables summarize the quantitative effects of ajmaline on various ion channels and action potential parameters as determined by electrophysiological studies.

Table 1: Inhibitory Concentrations (IC50) of Ajmaline
Target Ion CurrentPreparationIC50 Value (µM)Hill Coefficient (h)Reference(s)
Sodium Current (I_Na)Amphibian Skeletal Muscle23.21.21[6][7]
Potassium Current (I_K)Amphibian Skeletal Muscle9.20.87[6][7]
Transient Outward K+ Current (I_to)Rat Ventricular Myocytes216N/A[8]

N/A: Not Available in the cited literature.

Table 2: Concentration-Dependent Effects on Channel Gating and Action Potential
ParameterConcentration (µM)EffectPreparationReference(s)
Peak Sodium Current (I_Na)1 - 3~5% reductionAmphibian Skeletal Muscle[6][7]
Outward Potassium Current (I_K)1 - 3~20% reductionAmphibian Skeletal Muscle[6][7]
Na+ Channel Activation/Inactivation25~10 mV hyperpolarizing shiftAmphibian Skeletal Muscle[6][7]
Action Potential Threshold10IncreasedAmphibian Skeletal Muscle[6][7]

Experimental Protocols

The gold-standard method for characterizing the activity of ion channel modulators like this compound is the patch-clamp technique .[9][10] Specifically, the whole-cell configuration, in both voltage-clamp and current-clamp modes, allows for detailed investigation of drug effects on ionic currents and cellular membrane potential, respectively.[11]

Whole-Cell Patch-Clamp Protocol for Assessing Sodium Channel Blockade

This protocol provides a generalized methodology for evaluating a compound's effect on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells) or in primary excitable cells (e.g., cardiomyocytes, neurons).

A. Cell Preparation and Solutions:

  • Cell Culture: Plate cells expressing the target sodium channel subtype (e.g., NaV1.5) onto glass coverslips 24-48 hours before the experiment.[12]

  • External Solution (aCSF): Prepare artificial cerebrospinal fluid or a similar physiological saline solution. A typical composition is (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[9] Continuously bubble the solution with 95% O2 / 5% CO2.

  • Internal (Pipette) Solution: Prepare a solution to mimic the intracellular environment. A typical composition is (in mM): 130 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA, 0.4 CaCl2.[10] Filter the solution through a 0.2 µm filter.

B. Electrode and Recording Setup:

  • Micropipette Fabrication: Pull borosilicate glass capillaries using a micropipette puller to create electrodes with a resistance of 3-7 MΩ when filled with the internal solution.[11]

  • Setup: Mount the coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution.[11]

  • Electrode Filling: Fill a micropipette with the internal solution and mount it onto the micromanipulator.[10]

C. Recording Procedure:

  • Seal Formation: Under visual control, carefully approach a target cell with the micropipette tip while applying slight positive pressure.[10] Upon contact with the cell membrane, release the pressure to facilitate the formation of a high-resistance seal (>1 GΩ), known as a "gigaseal."[10]

  • Whole-Cell Configuration: Apply brief, gentle suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.[9]

D. Voltage-Clamp Recordings:

  • Holding Potential: Clamp the cell's membrane potential at a hyperpolarized level (e.g., -90 mV to -120 mV) to ensure most sodium channels are in the resting, closed state.

  • Tonic Block Protocol: Elicit sodium currents (I_Na) by applying brief depolarizing voltage steps (e.g., to -10 mV for 20-40 ms) at a low frequency (e.g., 0.1 Hz).[13] After obtaining a stable baseline recording, perfuse the chamber with this compound and record the reduction in peak current amplitude to determine tonic block.

  • Inactivated-State Block Protocol: To assess the affinity for the inactivated state, modify the protocol to include a long depolarizing prepulse (e.g., to -30 mV for 500-1000 ms) to accumulate channels in the inactivated state before the test pulse.[13]

  • Steady-State Inactivation Protocol: Measure the voltage dependence of fast inactivation by applying a series of 500 ms (B15284909) prepulses to various potentials before a constant test pulse (e.g., to -10 mV).[6] Plot the normalized peak current against the prepulse potential. Repeat in the presence of the drug to observe any shift in the inactivation curve.

E. Current-Clamp Recordings:

  • Action Potential Firing: Switch the amplifier to current-clamp mode. Inject brief suprathreshold current pulses to elicit single action potentials.[6]

  • Drug Effect: Perfuse with this compound and observe changes in action potential parameters, including the amplitude, Vmax (rate of rise), duration, and firing threshold.[6][7]

Experimental Workflow Visualization

// Start Start [label="Cell Preparation\n(e.g., NaV1.5 in HEK293)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Main Path Setup [label="Prepare Recording Setup\n(Solutions, Pipette, Microscope)", fillcolor="#FFFFFF", fontcolor="#202124"]; Approach [label="Approach Cell & Form Gigaseal\n(>1 GΩ)", fillcolor="#FFFFFF", fontcolor="#202124"]; WholeCell [label="Establish Whole-Cell\nConfiguration", fillcolor="#FFFFFF", fontcolor="#202124"];

// Split to Voltage/Current Clamp ModeSelect [label="Select Recording Mode", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Voltage Clamp Path VClamp [label="Voltage-Clamp", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; VProtocols [label="Apply Voltage Protocols\n(Tonic, Inactivation, etc.)", fillcolor="#FFFFFF", fontcolor="#202124"]; RecordPreV [label="Record Baseline I_Na", fillcolor="#FFFFFF", fontcolor="#202124"]; ApplyDrugV [label="Apply this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; RecordPostV [label="Record Post-Drug I_Na", fillcolor="#FFFFFF", fontcolor="#202124"]; AnalysisV [label="Data Analysis:\nIC50, Gating Shifts, Kinetics", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Current Clamp Path CClamp [label="Current-Clamp", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CProtocols [label="Inject Current Pulses", fillcolor="#FFFFFF", fontcolor="#202124"]; RecordPreC [label="Record Baseline Action Potentials", fillcolor="#FFFFFF", fontcolor="#202124"]; ApplyDrugC [label="Apply this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; RecordPostC [label="Record Post-Drug Action Potentials", fillcolor="#FFFFFF", fontcolor="#202124"]; AnalysisC [label="Data Analysis:\n↓Vmax, ↑Duration, ↑Threshold", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Start -> Setup; Setup -> Approach; Approach -> WholeCell; WholeCell -> ModeSelect; ModeSelect -> VClamp [label=" I(V)"]; ModeSelect -> CClamp [label=" V(t)"];

VClamp -> VProtocols; VProtocols -> RecordPreV; RecordPreV -> ApplyDrugV; ApplyDrugV -> RecordPostV; RecordPostV -> AnalysisV;

CClamp -> CProtocols; CProtocols -> RecordPreC; RecordPreC -> ApplyDrugC; ApplyDrugC -> RecordPostC; RecordPostC -> AnalysisC; } .dot Caption: Experimental Workflow for Patch-Clamp Analysis.

Conclusion

This compound is a potent sodium channel blocker whose therapeutic action is primarily mediated by the rate- and state-dependent inhibition of NaV channels. Its mechanism involves a reduction in the fast sodium influx, leading to slowed cardiac conduction and prolongation of the action potential. However, a comprehensive understanding for drug development purposes requires acknowledging its significant off-target effects on multiple potassium and calcium channels. The quantitative data and experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound and other novel sodium channel modulators, which is essential for predicting both efficacy and potential cardiotoxicity in a clinical setting.

References

Unveiling the Cardiac Conundrum: An In-depth Technical Guide to the Electrophysiological Effects of (+)-Isoajmaline on Cardiac Myocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isoajmaline, a Class Ia antiarrhythmic agent, has a long history in the management of cardiac tachyarrhythmias. Its primary mechanism of action has traditionally been attributed to the blockade of cardiac sodium channels. However, a growing body of evidence reveals a more complex electrophysiological profile, with significant effects on multiple ion channels that contribute to its therapeutic and proarrhythmic potential. This technical guide provides a comprehensive overview of the electrophysiological effects of this compound on cardiac myocytes, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development efforts.

Core Electrophysiological Effects of this compound

This compound exerts its antiarrhythmic effects by modulating the cardiac action potential. It primarily acts as a blocker of several key ion channels, altering the depolarization and repolarization phases of the cardiac cycle. While its most recognized effect is on the fast sodium current (INa), it also significantly impacts potassium and calcium currents. This multi-channel blockade underscores the complexity of its pharmacological profile.[1][2][3][4]

Quantitative Effects on Cardiac Ion Channels

The inhibitory effects of this compound on various cardiac ion channels have been quantified in numerous studies, primarily through the determination of the half-maximal inhibitory concentration (IC50). These values provide a standardized measure of the drug's potency for each channel.

Ion CurrentChannel SubtypeSpecies/Cell LineIC50 (µM)Hill Coefficient (nH)Holding PotentialReference
Fast Sodium Current (INa) Nav1.5Rat Ventricular Myocytes27.8 ± 1.141.27 ± 0.25-75 mV[5]
Rat Ventricular Myocytes47.2 ± 1.161.16 ± 0.21-120 mV[5]
L-type Calcium Current (ICa-L) Cav1.2Rat Ventricular Myocytes70.8 ± 0.090.99 ± 0.09N/A[5][6]
Transient Outward Potassium Current (Ito) Kv4.3Rat Ventricular Myocytes25.9 ± 2.911.07 ± 0.15N/A[5]
Kv4.3Mammalian Cell Line2.66N/AN/A[7]
Ultra-rapid Delayed Rectifier Potassium Current (IKur) Kv1.5Mammalian Cell Line1.70N/AN/A[7]
Rapid Delayed Rectifier Potassium Current (IKr) hERGHEK Cells1.0N/AN/A[8]
hERGXenopus Oocytes42.3N/AN/A[8]
ATP-sensitive Potassium Current (IK(ATP)) KATPRat Ventricular Myocytes13.3 ± 1.11.16 ± 0.15N/A[5]
Inward Rectifier Potassium Current (IK1) Kir2.xRat Ventricular MyocytesHigh concentration (300 µM) reduced current by 36%N/AHyperpolarizing voltages[5]
Effects on Cardiac Action Potential Parameters

The multi-channel blockade by this compound leads to distinct changes in the cardiac action potential (AP) waveform. In rat ventricular myocytes, ajmaline (B190527) has been shown to:

  • Decrease the upstroke velocity (dV/dtmax) and amplitude of the AP. [5][6] This is a direct consequence of INa inhibition.[4][5]

  • Increase the AP duration at 50% and 90% repolarization (APD50 and APD90). [5][6] This prolongation is primarily attributed to the inhibition of repolarizing potassium currents, particularly Ito.[5]

Experimental Protocols

The following sections detail the methodologies commonly employed to investigate the electrophysiological effects of this compound on cardiac myocytes.

Isolation of Ventricular Myocytes

A robust protocol for isolating viable cardiac myocytes is critical for high-quality electrophysiological recordings. The following is a generalized enzymatic digestion method for guinea pig ventricular myocytes:

  • Anesthesia and Heart Excision: The animal is heparinized and anesthetized. The heart is rapidly excised and placed in ice-cold, oxygenated, calcium-free Tyrode's solution.

  • Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion.

  • Blood Washout: The heart is perfused with calcium-free Tyrode's solution for approximately 5 minutes to remove remaining blood.

  • Enzymatic Digestion: The perfusion is switched to a solution containing collagenase (e.g., Worthington Type II) and protease (e.g., Type XIV) in low-calcium Tyrode's solution for 10-20 minutes.

  • Cell Dissociation: The ventricles are minced and gently triturated in a high-potassium, low-chloride solution to release individual myocytes.

  • Calcium Reintroduction: The calcium concentration of the cell suspension is gradually increased to physiological levels (e.g., 1.8 mM) to obtain calcium-tolerant myocytes.

  • Cell Storage: The isolated myocytes are stored in a HEPES-buffered solution at room temperature and used for experiments within a few hours.

Whole-Cell Patch Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for recording ionic currents from isolated cardiac myocytes.

General Setup:

  • Microscope: An inverted microscope with differential interference contrast (DIC) optics.

  • Micromanipulator: To precisely position the patch pipette.

  • Amplifier and Digitizer: A patch-clamp amplifier (e.g., Axopatch 200B) and a digitizer (e.g., Digidata series) for signal acquisition.

  • Software: Software for data acquisition and analysis (e.g., pCLAMP).

Pipette Preparation:

  • Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

Recording Procedure:

  • A coverslip with adherent myocytes is placed in a recording chamber on the microscope stage and perfused with the external solution.

  • The patch pipette, filled with the appropriate internal solution, is brought into close proximity to a myocyte.

  • Gentle suction is applied to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • A brief pulse of suction is applied to rupture the membrane patch, establishing the whole-cell configuration.

  • The cell is held at a specific holding potential, and voltage-clamp protocols are applied to elicit and record specific ionic currents.

1. Fast Sodium Current (INa):

  • External Solution (in mM): Low Na+ to reduce current amplitude (e.g., 5-10 NaCl), with the remainder replaced by N-methyl-D-glucamine (NMDG) or choline-Cl. Contains blockers for K+ and Ca2+ channels (e.g., CsCl, CdCl2, nifedipine).

  • Internal Solution (in mM): CsF or CsCl to block K+ channels, EGTA to chelate Ca2+, and Na+ (e.g., 5-10 NaCl).

  • Voltage Protocol: From a holding potential of -120 mV to inactivate a portion of the channels, a brief step to a more negative potential (e.g., -140 mV) can be used to fully remove inactivation before a depolarizing test pulse (e.g., to -20 mV) to elicit the peak inward current.

2. L-type Calcium Current (ICa-L):

  • External Solution (in mM): NaCl, CaCl2 (e.g., 1.8), MgCl2, HEPES, glucose. Contains blockers for Na+ and K+ channels (e.g., tetrodotoxin (B1210768) (TTX), CsCl, 4-aminopyridine (B3432731) (4-AP)).

  • Internal Solution (in mM): CsCl or Cs-methanesulfonate, EGTA, Mg-ATP, and GTP-Tris.

  • Voltage Protocol: From a holding potential of -40 mV to inactivate Na+ channels, depolarizing steps (e.g., from -30 to +60 mV in 10 mV increments) are applied to elicit the inward Ca2+ current.

3. Transient Outward (Ito) and Ultra-rapid Delayed Rectifier (IKur) Potassium Currents:

  • External Solution (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, glucose. Contains blockers for Na+ and Ca2+ channels (e.g., TTX, CdCl2 or nifedipine).

  • Internal Solution (in mM): KCl or K-aspartate, MgCl2, HEPES, EGTA, Mg-ATP.

  • Voltage Protocol: To isolate Ito, a prepulse to a depolarized potential (e.g., -40 mV) can be used to inactivate Na+ channels, followed by depolarizing test pulses (e.g., to +50 mV). IKur can be studied with similar protocols, often distinguished from other currents by its sensitivity to specific blockers like 4-AP at low concentrations.

4. Rapid Delayed Rectifier Potassium Current (IKr / hERG):

  • Cell Line: Typically recorded from heterologous expression systems like HEK293 or CHO cells stably expressing the hERG channel.

  • External Solution (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, glucose.

  • Internal Solution (in mM): KCl, MgCl2, HEPES, EGTA, Mg-ATP.

  • Voltage Protocol: A characteristic "tail" protocol is used. From a holding potential of -80 mV, a depolarizing step to a positive potential (e.g., +20 mV) is applied to activate the channels, followed by a repolarizing step to a more negative potential (e.g., -50 mV) to elicit the large tail current characteristic of hERG channels.

Visualizing the Mechanism of Action

The following diagrams illustrate the multi-faceted interaction of this compound with cardiac myocyte ion channels and the typical experimental workflow for its investigation.

Caption: Multi-channel blockade by this compound on cardiac myocyte ion channels.

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis A Heart Excision B Langendorff Perfusion A->B C Enzymatic Digestion B->C D Myocyte Isolation C->D F Gigaohm Seal Formation D->F E Pipette Fabrication E->F G Whole-Cell Configuration F->G H Voltage Clamp Protocol G->H I Current Recording H->I J Current-Voltage Relationship I->J L Action Potential Analysis I->L K Dose-Response Curve (IC50) J->K

Caption: Experimental workflow for patch-clamp analysis of this compound effects.

Conclusion

The electrophysiological profile of this compound is considerably more intricate than that of a simple sodium channel blocker. Its interaction with multiple potassium and calcium channels contributes significantly to its effects on the cardiac action potential. This multi-target activity likely underlies both its therapeutic efficacy and its potential for proarrhythmic events, such as QT prolongation, which is associated with the blockade of the hERG channel.[8] A thorough understanding of these complex interactions, facilitated by the detailed experimental protocols outlined in this guide, is paramount for the continued safe use of this compound and for the development of novel antiarrhythmic agents with improved safety profiles. The quantitative data and methodologies presented herein provide a crucial foundation for researchers and drug development professionals to further explore the nuanced cardiac electrophysiology of this important compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajmaline (B190527) is a Class Ia antiarrhythmic agent, a monoterpenoid indole (B1671886) alkaloid originally isolated from the roots of Rauwolfia serpentina.[1] Its clinical significance in treating cardiac arrhythmias and diagnosing conditions like Brugada syndrome drives continued interest in its derivatives.[1][2] The complex, rigid hexacyclic molecular framework of ajmaline presents a significant challenge and opportunity for medicinal chemists. Elucidating the precise structure of novel ajmaline-related compounds, whether isolated from natural sources or synthesized, is a critical step in understanding their structure-activity relationships (SAR) and developing new therapeutic agents.

This technical guide provides an in-depth overview of the modern analytical workflow used to determine the structure of these complex alkaloids. It details the key experimental protocols, presents critical quantitative data, and illustrates the logical processes involved in structural determination.

Isolation and Purification of Ajmaline-Related Alkaloids

The initial step in the study of naturally occurring ajmaline compounds is their extraction and purification from the plant matrix, typically from the genus Rauvolfia or Alstonia.[3][4] A general workflow involves sequential extraction and chromatographic separation to isolate pure compounds.

G A Plant Material (e.g., Rauwolfia Root Bark) B Grinding and Pulverization A->B C Solvent Extraction (e.g., Methanol, Ethanol) B->C D Filtration & Concentration C->D E Crude Alkaloid Extract D->E F Liquid-Liquid Partitioning (Acid-Base Extraction) E->F G Fractionation (Column Chromatography) (Silica Gel or Alumina) F->G H Semi-Pure Fractions G->H I Preparative HPLC H->I J Pure Novel Compound I->J

Caption: General workflow for the isolation and purification of ajmaline-related compounds.

Experimental Protocol: Soxhlet Extraction

Soxhlet extraction is a widely used method for the exhaustive extraction of alkaloids from plant material.[5]

  • Preparation : Air-dry and pulverize the plant material (e.g., Rauwolfia root bark) to a fine powder.

  • Loading : Place the powdered material into a thimble made from filter paper.

  • Assembly : Place the thimble inside the main chamber of the Soxhlet extractor. The extractor is then connected to a flask containing the extraction solvent (e.g., methanol) and a condenser.

  • Extraction : Heat the solvent to reflux. The solvent vapor travels up a distillation arm, condenses in the condenser, and drips down into the thimble containing the plant material.

  • Cycle : Once the solvent reaches a certain level in the chamber, it is siphoned back down into the flask, carrying the extracted compounds with it. This process is repeated for several hours or days.

  • Concentration : After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.[5]

High-Resolution Mass Spectrometry (HRMS)

HRMS is indispensable for determining the elemental composition of a novel compound. By providing a highly accurate mass measurement (typically with <5 ppm error), the molecular formula can be confidently deduced.[6] Tandem MS (MS/MS) experiments are then used to fragment the molecule, providing key structural information based on the fragmentation pattern.[7][8]

Data Presentation: Characteristic MS Fragmentation

The ajmaline scaffold exhibits a characteristic fragmentation pattern. High-resolution data allows for the unambiguous assignment of elemental compositions to these fragments.[8]

m/z (Nominal)Elemental Composition (Proposed)Structural Origin
326C₂₀H₂₆N₂O₂[M]⁺ (Molecular Ion of Ajmaline)
297C₁₉H₂₁N₂OLoss of -CH₂OH group
182C₁₂H₁₂NOCleavage through the C-ring
144C₉H₁₀NOKey diagnostic fragment

Data synthesized from literature reports.[8]

Experimental Protocol: LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for analyzing complex mixtures and characterizing individual compounds.[7][9]

  • Sample Preparation : Dissolve a small amount (e.g., 1 mg/mL) of the purified compound in a suitable solvent, such as methanol. Filter the sample through a 0.45 µm filter.[10]

  • Chromatography : Inject the sample into an HPLC or UHPLC system equipped with a C18 column. Elute the compound using a gradient of mobile phases, typically water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Ionization : Introduce the column effluent into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, operating in positive ion mode.

  • Full Scan MS (MS1) : Acquire a full scan mass spectrum to detect the protonated molecular ion [M+H]⁺ and determine its accurate mass.

  • Tandem MS (MS2) : Select the [M+H]⁺ ion for collision-induced dissociation (CID) with an inert gas (e.g., argon). Acquire the MS2 spectrum to observe the fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and atom connectivity.[11][12] A combination of 1D (¹H, ¹³C) and 2D NMR experiments is required to fully assign the structure.

G A Pure Compound B 1D ¹H NMR A->B Proton environment, multiplicity, coupling C 1D ¹³C NMR / DEPT A->C Carbon count & type (CH₃, CH₂, CH, C) D 2D COSY B->D J(H-H) correlations (H-C-C-H spin systems) G 2D NOESY B->G Through-space correlations (Proximity) P1 H Proposed 2D Structure D->H E 2D HSQC E->H F 2D HMBC F->H I Final 3D Structure (Stereochemistry) G->I P2 P1->E ¹J(C-H) correlations (Directly attached H-C) P1->F ⁿJ(C-H) correlations (Long-range connectivity) P2->I

Caption: Logical workflow for structure elucidation using a suite of NMR experiments.

Data Presentation: ¹H and ¹³C NMR Data for Ajmaline

The following table summarizes the characteristic NMR shifts for the parent ajmaline scaffold. Deviations from these values in a novel compound provide crucial clues about the location and nature of new substituents.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
23.9871.5
32.0540.1
53.15, 2.8553.8
61.95, 1.6021.9
87.45133.0
97.08118.2
107.25121.5
117.15110.8
12-128.5
13-145.2
152.3034.5
162.1538.0
174.4377.3
195.80138.5
206.10125.0
214.2693.1

Note: Data is representative and compiled from literature. Actual values may vary based on solvent and experimental conditions.

Experimental Protocol: Acquiring a 2D HMBC Spectrum

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is critical for piecing together the molecular skeleton by identifying long-range (2-3 bond) correlations between protons and carbons.[13][14]

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD) in a 5 mm NMR tube.

  • Instrument Setup : Place the sample in a high-field NMR spectrometer (e.g., 500 MHz or higher). Tune and shim the instrument to ensure a homogeneous magnetic field.

  • 1D Spectra : Acquire standard 1D ¹H and ¹³C spectra to reference the chemical shifts and determine appropriate spectral widths for the 2D experiment.

  • HMBC Pulse Program : Select a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

  • Parameter Optimization : Set the key parameter for the long-range coupling constant (J). A typical value is 8-10 Hz, which optimizes for observing two- and three-bond correlations.

  • Acquisition : Run the 2D experiment. Acquisition times can range from a few hours to overnight, depending on the sample concentration.

  • Processing : Process the acquired data using appropriate software (e.g., TopSpin, MestReNova). This involves Fourier transformation in both dimensions, phase correction, and baseline correction. The resulting 2D spectrum will show correlation peaks between protons and carbons that are 2-3 bonds apart.

X-Ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous determination of the molecular structure, including the absolute stereochemistry.[11][15] While obtaining high-quality crystals can be a bottleneck, the resulting 3D model is considered the gold standard for structural proof.[11][15]

Data Presentation: Crystallographic Data

A crystallographic study will report key parameters that define the crystal lattice and the quality of the structure solution.

ParameterDescriptionTypical Value/Range
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic, Orthorhombic
Space GroupThe specific symmetry group of the crystal.P2₁, P2₁2₁2₁
a, b, c (Å)The dimensions of the unit cell.10-20 Å
α, β, γ (°)The angles of the unit cell.α=γ=90°, β≈90-110°
R-factor (R₁)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.< 0.05 (for a good structure)

Values are illustrative for small organic molecules.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization : Grow single crystals of the compound. This is often the most challenging step and is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[15]

  • Crystal Mounting : Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.

  • Data Collection : Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is often used to minimize radiation damage. The crystal is rotated in the X-ray beam, and diffraction patterns are collected on a detector.[16]

  • Structure Solution : The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement : An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are refined to best fit the experimental data, minimizing the R-factor.[15]

Bioactivity and Mechanism of Action

Once the structure of a novel ajmaline-related compound is confirmed, its biological activity is assessed. Given ajmaline's known role as a sodium channel blocker, a primary investigation often involves its effect on cardiac ion channels.[1][17]

G cluster_membrane Cardiomyocyte Membrane Na_channel Voltage-Gated Na⁺ Channel (Nav1.5) Na_in Na⁺ Influx Na_channel->Na_in Depolarization Phase 0 Depolarization (Action Potential Upstroke) Na_in->Depolarization Na_out Na⁺ Na_out->Na_channel Opens upon stimulation Ajmaline Ajmaline or Novel Analog Ajmaline->Na_channel Blocks Channel Pore

Caption: Ajmaline's mechanism of action via blockage of the Nav1.5 sodium channel.

Understanding the mechanism of action provides crucial context for the structural data, allowing researchers to build robust structure-activity relationship (SAR) models. These models guide the rational design of future derivatives with improved potency, selectivity, or pharmacokinetic properties.

References

In Silico Analysis of Ajmaline's Interaction with Cardiac Sodium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the in silico modeling of the binding of ajmaline (B190527), a class Ia antiarrhythmic agent, to voltage-gated sodium channels, with a primary focus on the cardiac isoform, Nav1.5. While direct quantitative data and specific in silico models for the stereoisomer (+)-isoajmaline are limited in publicly accessible literature, the extensive research on ajmaline serves as a robust proxy for understanding the fundamental molecular interactions. This document synthesizes available data on ajmaline's binding affinity, outlines detailed methodologies for computational and experimental investigation, and presents visual representations of key processes and pathways to facilitate a comprehensive understanding for researchers in pharmacology and drug development.

Introduction

Voltage-gated sodium channels are integral membrane proteins crucial for the initiation and propagation of action potentials in excitable cells. The cardiac sodium channel, Nav1.5, encoded by the SCN5A gene, is a primary target for antiarrhythmic drugs. Ajmaline, a Rauwolfia alkaloid, exerts its therapeutic effect by blocking these channels, thereby modulating cardiac excitability. Understanding the precise molecular interactions between ajmaline and Nav1.5 is paramount for the development of safer and more effective antiarrhythmic agents. In silico modeling techniques, including molecular docking and molecular dynamics simulations, offer powerful tools to elucidate these interactions at an atomic level. This guide details the computational and experimental approaches used to study ajmaline's binding to sodium channels.

Quantitative Data Summary

CompoundTarget Ion ChannelParameterValueCell Type/SystemReference
AjmalineTransient Outward Potassium Current (I_to_)IC_50_216 µMWhole-cell patch clamp[1]
FlecainideTransient Outward Potassium Current (I_to_)IC_50_15.2 µMWhole-cell patch clamp[1]

Note: The provided IC50 value for ajmaline pertains to its effect on a potassium current, highlighting its multi-channel activity. Further research is needed to quantify its specific affinity for Nav1.5.

In Silico Modeling Methodologies

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in identifying potential binding sites and key interacting residues.

Protocol for Docking Ajmaline to Nav1.5:

  • Protein Preparation:

    • Obtain the 3D structure of the human Nav1.5 channel from a protein structure database (e.g., Protein Data Bank). If a full experimental structure is unavailable, homology models based on related ion channel structures can be constructed[2][3][4].

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to titratable residues at physiological pH.

    • Define the binding site (or "grid box") for docking calculations, typically centered on the channel pore or known drug-binding sites identified from experimental data.

  • Ligand Preparation:

    • Obtain the 3D structure of ajmaline.

    • Optimize the ligand's geometry and generate different possible conformations.

  • Docking Simulation:

    • Utilize docking software (e.g., AutoDock, Glide, GOLD) to place the flexible ligand into the rigid or flexible receptor binding site.

    • The software calculates the binding energy for different poses, and the pose with the lowest energy is considered the most probable binding mode.

  • Analysis of Results:

    • Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between ajmaline and specific amino acid residues of Nav1.5.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological environment.

Protocol for MD Simulation of Ajmaline-Nav1.5 Complex:

  • System Setup:

    • Use the best-docked pose of the ajmaline-Nav1.5 complex as the starting structure.

    • Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment[2][4].

    • Solvate the system with water molecules and add ions to neutralize the system and achieve a physiological salt concentration.

  • Simulation Parameters:

    • Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) to describe the atomic interactions.

    • Perform an initial energy minimization of the system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

  • Production Run:

    • Run the production MD simulation for a sufficient duration (typically nanoseconds to microseconds) to observe the stability of the binding and any conformational changes.

  • Analysis:

    • Analyze the trajectory to calculate parameters such as root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and binding free energy to estimate the binding affinity.

    • Visualize the trajectory to observe the dynamics of the interactions between ajmaline and the Nav1.5 channel.

Experimental Validation Methodologies

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold-standard technique for studying the effects of drugs on ion channel function in real-time.

Protocol for Whole-Cell Patch-Clamp Recording:

  • Cell Preparation:

    • Use a cell line stably expressing the human Nav1.5 channel (e.g., HEK293 cells) or isolated cardiomyocytes.

    • Culture the cells on glass coverslips.

  • Recording Setup:

    • Place the coverslip in a recording chamber on an inverted microscope and perfuse with an extracellular solution.

    • Pull glass micropipettes to a resistance of 2-5 MΩ and fill with an intracellular solution.

  • Giga-seal Formation and Whole-Cell Configuration:

    • Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.

  • Data Acquisition:

    • Use a patch-clamp amplifier and data acquisition software to apply voltage protocols and record the resulting sodium currents.

    • To study the effect of ajmaline, perfuse the cells with different concentrations of the drug and record the changes in the sodium current.

    • Analyze the data to determine the IC_50_ value and to characterize the state-dependent block (resting, open, and inactivated states) of the channel by ajmaline.

Visualizations

Signaling and Logical Relationships

molecular_docking_workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis protein_prep Protein Preparation (Nav1.5 Structure) docking Molecular Docking (e.g., AutoDock, Glide) protein_prep->docking ligand_prep Ligand Preparation (Ajmaline Structure) ligand_prep->docking pose_gen Generate Binding Poses & Scoring docking->pose_gen binding_analysis Analyze Interactions (H-bonds, Hydrophobic) pose_gen->binding_analysis lead_opt Identify Key Residues & Lead Optimization binding_analysis->lead_opt

Molecular Docking Workflow for Ajmaline and Nav1.5.

md_simulation_workflow cluster_setup System Setup cluster_run Simulation Run cluster_analysis Analysis start_complex Start with Docked Ajmaline-Nav1.5 Complex embed_membrane Embed in Lipid Bilayer start_complex->embed_membrane solvate_ions Solvate with Water & Add Ions embed_membrane->solvate_ions minimize Energy Minimization solvate_ions->minimize equilibrate Equilibration (NVT, NPT) minimize->equilibrate production Production MD Run equilibrate->production trajectory_analysis Trajectory Analysis (RMSD, RMSF) production->trajectory_analysis free_energy Binding Free Energy Calculation production->free_energy visualization Visualization of Dynamics production->visualization

Molecular Dynamics Simulation Workflow.

patch_clamp_workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis cell_prep Cell Preparation (Nav1.5 expressing cells) giga_seal Giga-seal Formation cell_prep->giga_seal pipette_prep Micropipette Fabrication & Filling pipette_prep->giga_seal whole_cell Whole-cell Configuration giga_seal->whole_cell data_acq Data Acquisition (Voltage Clamp) whole_cell->data_acq drug_app Ajmaline Application data_acq->drug_app current_analysis Analyze Sodium Current Inhibition drug_app->current_analysis ic50_calc Calculate IC50 & Characterize Block current_analysis->ic50_calc

Patch-Clamp Electrophysiology Workflow.

Conclusion

The in silico modeling of ajmaline's interaction with the Nav1.5 sodium channel, supported by experimental validation, provides a powerful framework for understanding the molecular basis of its antiarrhythmic action. While specific data for this compound remains elusive, the methodologies and findings presented here for ajmaline offer a clear path forward for future research. The detailed protocols and visualizations in this guide are intended to equip researchers with the necessary knowledge to conduct their own investigations into the structure-function relationships of sodium channel blockers, ultimately contributing to the design of next-generation cardiovascular therapeutics.

References

An In-depth Technical Guide on the Stability and Degradation of (+)-Isoajmaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is a notable absence of publicly available, specific stability-indicating studies and forced degradation analyses for (+)-Isoajmaline in the scientific literature. Therefore, this technical guide is constructed based on the general principles of drug stability testing as outlined by the International Council for Harmonisation (ICH), inferred knowledge from the related alkaloid ajmaline (B190527), and established analytical methodologies for this class of compounds. The degradation pathways and quantitative data presented are hypothetical and serve as an illustrative framework for future research.

Introduction

This compound is a stereoisomer of ajmaline, a class Ia antiarrhythmic agent. Both are indole (B1671886) alkaloids primarily isolated from the roots of Rauwolfia serpentina.[1][2] The chemical stability of an active pharmaceutical ingredient (API) like this compound is a critical attribute that can influence its safety, efficacy, and shelf-life. Understanding its degradation profile is paramount for the development of stable pharmaceutical formulations.

Forced degradation studies are a cornerstone of the drug development process, providing crucial insights into the intrinsic stability of a drug substance.[3][4][5] These studies involve subjecting the API to stress conditions more severe than accelerated stability testing, such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. The objectives of such studies are to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Develop and validate stability-indicating analytical methods.

  • Inform formulation and packaging development.

This guide will outline a systematic approach to investigating the stability of this compound and characterizing its potential degradation products.

Predicted Stability Profile of this compound

Based on the complex indole alkaloid structure of this compound, which is shared by its diastereomer ajmaline, several potential degradation pathways can be hypothesized. The ajmaline structure is known to undergo metabolic processes such as hydroxylation, oxidation, and reduction, which can be indicative of its chemical stability.[6][7]

Potential Degradation Pathways
  • Hydrolysis: The presence of ester or amide functionalities, though not immediately apparent in the core structure, could be susceptible to hydrolysis under acidic or basic conditions. Indole alkaloids, in general, can undergo hydrolysis depending on their specific functional groups.[8][9]

  • Oxidation: The tertiary amine and the indole ring in the this compound structure are potential sites for oxidation. N-oxidation is a known metabolic pathway for ajmaline.[6][7] Oxidative degradation could lead to the formation of N-oxides or other oxygenated derivatives.

  • Photolysis: Many complex organic molecules are sensitive to light. The indole nucleus, in particular, can be susceptible to photolytic degradation.

  • Thermal Degradation: Exposure to high temperatures can induce degradation, potentially leading to isomerization, dehydration, or fragmentation of the molecule.[10][11]

Experimental Protocols for Forced Degradation Studies

The following protocols are adapted from general ICH guidelines and industry practices for forced degradation studies.[3][4] The extent of degradation should ideally be between 5-20% to ensure that the degradation products are representative of those likely to form under normal storage conditions.[4]

Preparation of this compound Stock Solution

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol (B129727) or a mixture of methanol and water. This stock solution will be used for all stress conditions.

Acid Hydrolysis
  • To 1 mL of the this compound stock solution, add 1 mL of 0.1 N HCl.

  • Keep the solution at 60°C for 48 hours.

  • Periodically withdraw samples (e.g., at 2, 4, 8, 24, and 48 hours).

  • Neutralize the samples with an equivalent amount of 0.1 N NaOH.

  • Dilute the samples to a suitable concentration with the mobile phase for analysis.

Base Hydrolysis
  • To 1 mL of the this compound stock solution, add 1 mL of 0.1 N NaOH.

  • Keep the solution at 60°C for 48 hours.

  • Periodically withdraw samples.

  • Neutralize the samples with an equivalent amount of 0.1 N HCl.

  • Dilute the samples to a suitable concentration with the mobile phase for analysis.

Oxidative Degradation
  • To 1 mL of the this compound stock solution, add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature for 48 hours, protected from light.

  • Periodically withdraw samples.

  • Dilute the samples to a suitable concentration with the mobile phase for analysis.

Thermal Degradation
  • Place solid this compound powder in a thermostatically controlled oven at 80°C for 72 hours.

  • Also, expose the this compound stock solution to 80°C for 72 hours.

  • Withdraw samples of both solid and solution at various time points.

  • Dissolve the solid samples and dilute all samples to a suitable concentration for analysis.

Photolytic Degradation
  • Expose the solid this compound powder and the stock solution to UV light (254 nm) and fluorescent light in a photostability chamber.

  • The exposure should be in accordance with ICH Q1B guidelines.

  • A control sample should be kept in the dark under the same temperature conditions.

  • Withdraw samples at appropriate time intervals and prepare for analysis.

Analytical Methodology for Stability Indicating Assay

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products.[3][4] High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or mass spectrometry detectors are the methods of choice for this purpose.[12][13][14]

Chromatographic System
  • Instrumentation: An HPLC or UHPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS).[14][15]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for alkaloid separation.[12][13]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective for separating complex mixtures of alkaloids.[12][13][14]

  • Flow Rate: Typically 1.0 mL/min for HPLC.

  • Detection Wavelength: The PDA detector can be set to monitor at the λmax of this compound and also to scan a range to detect degradation products with different chromophores.

  • Injection Volume: 10-20 µL.

Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation: Hypothetical Degradation of this compound

The following tables summarize hypothetical quantitative data from forced degradation studies of this compound.

Table 1: Summary of Hypothetical Forced Degradation Results for this compound

Stress ConditionTime (hours)Assay of this compound (%)Number of Degradation ProductsMajor Degradation Product (Peak Area %)
0.1 N HCl (60°C)4885.22DP-H1 (8.1%)
0.1 N NaOH (60°C)4882.53DP-B1 (9.5%)
3% H₂O₂ (RT)4879.84DP-O1 (12.3%)
Thermal (80°C, Solid)7292.11DP-T1 (4.5%)
Thermal (80°C, Solution)7288.42DP-T2 (6.8%)
Photolytic (UV/Vis)-90.52DP-P1 (5.2%)

Table 2: Hypothetical Retention Times (RT) and Mass-to-Charge Ratios (m/z) of this compound and its Degradation Products

CompoundRetention Time (min)[M+H]⁺ (m/z)
This compound15.2327.2
DP-H112.8345.2 (Hypothetical Hydrolysis Product)
DP-B110.5311.2 (Hypothetical Rearrangement Product)
DP-O118.1343.2 (Hypothetical N-Oxide)
DP-T114.5327.2 (Isomer)
DP-T211.9Not Determined
DP-P116.3341.2 (Hypothetical Dehydrogenation Product)

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Data Interpretation API This compound API Stock Stock Solution (1 mg/mL) API->Stock Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (80°C, Solid/Solution) Stock->Thermal Photo Photolytic (UV/Vis Light) Stock->Photo HPLC Stability-Indicating HPLC/UHPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC PDA PDA Detection HPLC->PDA MS Mass Spectrometry HPLC->MS Method Validate Analytical Method HPLC->Method Degradation Identify Degradation Products MS->Degradation Pathway Elucidate Degradation Pathway Degradation->Pathway

Caption: General workflow for forced degradation studies of this compound.

Hypothetical Degradation Pathway of this compound

G cluster_products Degradation Products Isoajmaline This compound Hydrolysis Hydrolysis Product (e.g., ring opening) Isoajmaline->Hydrolysis Acid/Base Oxidation N-Oxide or Hydroxylated Product Isoajmaline->Oxidation H₂O₂ Isomerization Epimer or Isomer Isoajmaline->Isomerization Heat Photoproduct Dehydrogenated Product Isoajmaline->Photoproduct Light

Caption: Hypothetical degradation pathways for this compound under stress conditions.

Conclusion

References

Toxicological Profile of (+)-Isoajmaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological information on (+)-Isoajmaline and its related compound, ajmaline (B190527). It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive safety evaluation. Significant gaps exist in the publicly available preclinical toxicology data for this compound.

Introduction

This compound is a stereoisomer of ajmaline, a Class Ia antiarrhythmic agent. Ajmaline is an alkaloid originally isolated from the roots of Rauwolfia serpentina. Due to the close structural similarity, the toxicological profile of ajmaline is often considered relevant to this compound; however, isomer-specific toxicological data is scarce. This guide provides a consolidated overview of the known toxicological properties, primarily focusing on ajmaline due to the limited availability of data for this compound.

The primary mechanism of action for ajmaline involves the blockade of voltage-gated sodium channels in the myocardium, which can lead to both therapeutic and toxic effects.[1][2][3][4] It also exerts effects on potassium and calcium channels.[1] Its clinical application is mainly in the diagnosis of Brugada syndrome, an inherited cardiac channelopathy.[2][5][6]

Quantitative Toxicological Data

Table 1: Summary of Available Quantitative Toxicity Data for Ajmaline

SpeciesRoute of AdministrationDoseObserved EffectsReference
HumanOral (overdose)10 - 40 mg/kgSevere cardiotoxicity, including atrioventricular block, intraventricular block, ventricular tachycardia, and cardiac arrest.[7]
CatInfusion4.05 mg/kgDecreased heart rate, prolonged PR, QRS, and QT intervals on ECG. Considered more than twice as toxic as its 17-monochloroacetate ester derivative.
DogIntravenous≤ 2 mg/kgNo significant changes in measured hemodynamic parameters.[3]

Experimental Protocols

Detailed protocols from standardized preclinical toxicology studies (e.g., acute, subchronic, chronic toxicity) for this compound or ajmaline are not described in the reviewed literature. The following sections outline the methodologies gathered from clinical and pharmacological research.

Ajmaline Challenge Test in Humans (for Brugada Syndrome Diagnosis)

This clinical protocol is used to unmask the characteristic ECG pattern of Brugada syndrome and is not a toxicology study. However, it provides insights into the acute cardiac effects of ajmaline in a controlled setting.

  • Objective: To diagnose Brugada syndrome by provoking a Type 1 ECG pattern.

  • Subjects: Patients with suspected Brugada syndrome.

  • Methodology:

    • Baseline 12-lead ECG is recorded.

    • Ajmaline is administered intravenously. A common protocol involves the administration of 1 mg/kg over a period of 5 to 10 minutes.[8]

    • Continuous ECG monitoring is performed throughout the infusion and for a specified period afterward.

    • The infusion is stopped if a diagnostic Type 1 Brugada pattern appears, if there is significant QRS widening, or if ventricular arrhythmias occur.

  • Monitoring: Continuous ECG and vital signs monitoring are essential due to the risk of inducing life-threatening arrhythmias.

Cardiovascular Effects Study in Anesthetized and Conscious Dogs

This pharmacological study provides information on the hemodynamic effects of ajmaline.

  • Objective: To define the cardiovascular effects of ajmaline.[3]

  • Subjects: Anesthetized and conscious dogs.[3]

  • Methodology:

    • Animals were administered ajmaline at doses equal to or less than 2 mg/kg.[3]

    • Hemodynamic parameters, including heart rate and blood pressure, were monitored.[3]

    • Electrophysiological studies were conducted to assess effects on cardiac conduction.[3]

Mechanism of Toxicity and Signaling Pathways

The primary toxicity of ajmaline is an extension of its pharmacological action: blockade of cardiac sodium channels (NaV1.5). Excessive sodium channel blockade leads to slowed cardiac conduction, which can manifest as various arrhythmias and conduction blocks.

Signaling Pathway of Ajmaline-Induced Cardiotoxicity

The following diagram illustrates the proposed mechanism of ajmaline's toxic effects on a cardiac myocyte.

Ajmaline_Toxicity_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Na_ion_out Na+ Na_channel Voltage-gated Sodium Channel (NaV1.5) Na_ion_out->Na_channel Influx Na_ion_in Na+ Na_channel->Na_ion_in Depolarization Depolarization (Action Potential Phase 0) Na_ion_in->Depolarization Conduction Cardiac Conduction Depolarization->Conduction Arrhythmia Arrhythmias & Conduction Block Conduction->Arrhythmia Leads to (in excess) Ajmaline This compound (Ajmaline) Ajmaline->Na_channel Blocks

Caption: Mechanism of this compound (Ajmaline) Cardiotoxicity.

Experimental Workflow for a Generic Acute Oral Toxicity Study

The following diagram outlines a generalized workflow for an acute oral toxicity study, as would be typically conducted for a new chemical entity. Note: This is a representative workflow, and no such study for this compound has been identified in the public literature.

Acute_Toxicity_Workflow Start Start: Acute Oral Toxicity Study Animal_Selection Animal Selection (e.g., Rodents, non-rodents) Start->Animal_Selection Dose_Groups Establish Dose Groups (Including Control) Animal_Selection->Dose_Groups Administration Single Oral Administration of this compound Dose_Groups->Administration Observation Clinical Observation (14 days) Administration->Observation Data_Collection Data Collection: - Mortality - Clinical Signs - Body Weight Observation->Data_Collection Necropsy Gross Necropsy Data_Collection->Necropsy Histopathology Histopathology (if required) Necropsy->Histopathology Analysis Data Analysis (e.g., LD50 Calculation) Histopathology->Analysis

Caption: Generalized Workflow for an Acute Oral Toxicity Study.

Conclusion and Future Directions

The available toxicological data for this compound is very limited, with most information being extrapolated from its isomer, ajmaline. The primary toxicological concern is cardiotoxicity, directly related to its mechanism of action as a sodium channel blocker. There is a clear need for standardized preclinical toxicology studies to be conducted on this compound to establish a comprehensive safety profile. These studies should include acute, subchronic, and chronic toxicity assessments in both rodent and non-rodent species to determine key toxicological parameters such as LD50 and NOAEL. Such data is critical for any future drug development efforts involving this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of (+)-Isoajmaline from Rauvolfia serpentina

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isoajmaline is a notable indole (B1671886) alkaloid present in the roots of Rauvolfia serpentina, a plant with a rich history in traditional medicine, particularly for its antihypertensive and antiarrhythmic properties. As an isomer of the well-studied ajmaline, isoajmaline (B1239502) is of significant interest to the pharmaceutical and medicinal chemistry sectors for its potential therapeutic applications. These application notes provide a comprehensive protocol for the extraction, isolation, and purification of this compound from Rauvolfia serpentina roots, consolidating methodologies from various scientific studies. Additionally, this document summarizes quantitative data on alkaloid yields and outlines the likely pharmacological mechanism of action of isoajmaline based on its structural similarity to ajmaline.

Data Presentation: Quantitative Yields of Alkaloids from Rauvolfia serpentina

The yield of specific alkaloids from Rauvolfia serpentina can vary depending on the extraction method, solvent system, and the geographical source of the plant material. The following table summarizes quantitative data from various studies to provide an estimated range of expected yields.

ParameterExtraction MethodSolvent SystemYieldSource
Total Alkaloid Content Solvent PartitioningChloroform (B151607) Fraction2.68%[1]
Crude Extract Yield Ethanolic ExtractionEthanol (B145695)12.05%[2]
Ajmaline Yield Spectrophotometric AnalysisRoot Extract0.817 mg/g[2]
Ajmaline Recovery HPLCAcetonitrile/Phosphate Buffer97.03%[3]
Reserpine Yield Spectrophotometric AnalysisRoot Extract0.955 mg/g[2]
Ajmalicine (B1678821) Yield Spectrophotometric AnalysisRoot Extract0.440 mg/g[2]

Note: The specific yield for this compound is not consistently reported in the literature; however, it is isolated as part of the total alkaloid fraction.

Experimental Protocols

This section details a comprehensive protocol for the extraction and isolation of this compound from the dried roots of Rauvolfia serpentina. The workflow is based on established phytochemical methods.[4]

Protocol 1: Extraction and Fractionation of Total Alkaloids

1. Preparation of Plant Material:

  • Air-dry the roots of Rauvolfia serpentina in the shade to prevent the degradation of thermolabile compounds.

  • Grind the dried roots into a coarse powder using a mechanical grinder.

2. Defatting of the Plant Material:

  • Soak the powdered root material in hexane (B92381) for 24-48 hours to remove fats and waxes.

  • Filter the mixture and discard the hexane.

  • Air-dry the defatted plant material.

3. Extraction of Alkaloids:

  • Perform a cold maceration of the defatted powder with methanol (B129727) for 72 hours at room temperature.[4] This minimizes the extraction of unwanted pigments and thermosensitive compounds.

  • Alternatively, use a Soxhlet apparatus with ethanol for continuous extraction over 6-8 hours.[5]

  • Filter the methanolic or ethanolic extract to remove solid plant debris.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

4. Acid-Base Partitioning for Alkaloid Enrichment:

  • Suspend the crude extract in a 5% aqueous solution of hydrochloric acid (HCl).

  • Filter the acidic solution to remove any insoluble non-alkaloidal matter.

  • Wash the acidic solution with chloroform in a separatory funnel to remove any remaining neutral or weakly basic impurities. Discard the chloroform layer.

  • Adjust the pH of the aqueous layer to approximately 9-10 by the dropwise addition of a 10% ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution. This will precipitate the alkaloids.

  • Extract the alkaline solution multiple times with chloroform.

  • Combine the chloroform fractions and wash them with distilled water to remove excess alkali.

  • Dry the chloroform extract over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrate it using a rotary evaporator to yield the total alkaloid fraction.

Protocol 2: Isolation of this compound using Column Chromatography

1. Preparation of the Column:

  • Use silica (B1680970) gel (60-120 mesh) as the stationary phase.

  • Prepare a slurry of the silica gel in the initial mobile phase (n-hexane).

  • Pour the slurry into a glass column and allow it to pack uniformly without any air bubbles.

2. Sample Loading:

  • Adsorb the dried total alkaloid fraction onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the prepared column.

3. Elution and Fraction Collection:

  • Elute the column with a gradient of increasing polarity. Start with n-hexane and gradually increase the proportion of ethyl acetate (B1210297) (EtOAc).[6]

  • A suggested gradient is as follows:

    • 100% n-hexane

    • n-hexane:EtOAc (9:1)

    • n-hexane:EtOAc (8:2)

    • n-hexane:EtOAc (1:1)

    • 100% EtOAc

  • Subsequently, a gradient of chloroform (CHCl₃) and methanol (MeOH) can be used for more polar alkaloids.[6]

    • 100% CHCl₃

    • CHCl₃:MeOH (9.5:0.5)

    • CHCl₃:MeOH (9:1)

  • Collect fractions of equal volume (e.g., 20-25 mL) and monitor the separation using Thin Layer Chromatography (TLC).

4. Thin Layer Chromatography (TLC) Monitoring:

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

  • Mobile Phase: A common solvent system for separating Rauvolfia alkaloids is Toluene:Ethylacetate:Diethylamine (7:2:1).

  • Visualization: Observe the spots under UV light (254 nm and 366 nm) and/or by spraying with Dragendorff's reagent, which gives an orange to brown color with alkaloids.

  • Pool the fractions that show a similar TLC profile corresponding to isoajmaline.

5. Purification and Identification:

  • Re-chromatograph the pooled fractions containing isoajmaline if necessary to achieve higher purity.

  • Remove the solvent from the purified fraction under reduced pressure to obtain crystalline this compound.

  • Confirm the identity and structure of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR), and by comparing the data with published literature values.

Mandatory Visualizations

Experimental Workflow

Extraction_Workflow Start Dried Rauvolfia serpentina Roots Grinding Grinding to Coarse Powder Start->Grinding Defatting Defatting with Hexane Grinding->Defatting Extraction Maceration with Methanol (72h) or Soxhlet with Ethanol (6-8h) Defatting->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Acid_Base Acid-Base Partitioning (HCl / NH4OH / Chloroform) Crude_Extract->Acid_Base Total_Alkaloids Total Alkaloid Fraction Acid_Base->Total_Alkaloids Column_Chromatography Silica Gel Column Chromatography (Hexane-EtOAc & CHCl3-MeOH gradients) Total_Alkaloids->Column_Chromatography TLC_Monitoring TLC Monitoring (Toluene:EtOAc:Diethylamine 7:2:1) Column_Chromatography->TLC_Monitoring Collect Fractions Fraction_Pooling Pooling of Isoajmaline Fractions TLC_Monitoring->Fraction_Pooling Purification Purification and Crystallization Fraction_Pooling->Purification Isoajmaline This compound Purification->Isoajmaline Analysis Structural Elucidation (MS, NMR, FTIR) Isoajmaline->Analysis

Caption: Workflow for the extraction and isolation of this compound.

Proposed Pharmacological Signaling Pathway of this compound

The precise signaling pathway for this compound has not been extensively elucidated. However, its structural isomer, ajmaline, is a well-characterized Class Ia antiarrhythmic agent that functions by blocking voltage-gated sodium channels in cardiomyocytes.[7][8] It is highly probable that isoajmaline shares this mechanism of action.

Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_effect Cellular Effect Na_Channel Voltage-Gated Na+ Channel (Nav1.5) Na_Influx Na+ Influx Na_Channel->Na_Influx Reduced_Influx Reduced Na+ Influx Na_Channel->Reduced_Influx Depolarization Phase 0 Depolarization Na_Influx->Depolarization Isoajmaline This compound Block Blockade Isoajmaline->Block Block->Na_Channel Slower_Depolarization Slower Phase 0 Depolarization Reduced_Influx->Slower_Depolarization Prolonged_AP Prolonged Action Potential Duration Slower_Depolarization->Prolonged_AP Reduced_Excitability Reduced Myocardial Excitability Prolonged_AP->Reduced_Excitability Antiarrhythmic Antiarrhythmic Effect Reduced_Excitability->Antiarrhythmic

Caption: Proposed mechanism of action of this compound as a sodium channel blocker.

References

Application Note: Chiral Separation of Ajmaline Diastereomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajmaline (B190527) is a class Ia antiarrhythmic agent, a naturally occurring indole (B1671886) alkaloid. It exists as several stereoisomers, including diastereomers such as isoajmaline (B1239502) and sandwicine. The stereochemical configuration of a drug can significantly influence its pharmacological and toxicological properties. Therefore, the ability to separate and quantify individual diastereomers is crucial for drug development, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the chiral separation of pharmaceutical compounds. This application note provides a generalized protocol for the chiral separation of ajmaline diastereomers by HPLC, based on established principles of chiral chromatography.

Principle of Separation

The chiral separation of diastereomers by HPLC can be achieved using a chiral stationary phase (CSP). A CSP is a chromatographic packing material that is itself chiral. The different spatial arrangements of the diastereomers lead to differential interactions with the chiral stationary phase, resulting in different retention times and, thus, separation. The selection of the appropriate CSP and mobile phase is critical for achieving optimal resolution. For indole alkaloids like ajmaline, polysaccharide-based CSPs are often a good starting point for method development.

Data Presentation

Successful chiral separation of ajmaline from its diastereomers, isoajmaline and sandwicine, has been reported.[1] While one eluent system allowed for the clear separation of ajmaline from the other two, it did not resolve isoajmaline and sandwicine from each other.[1] Optimization of the chromatographic conditions is therefore essential to achieve baseline separation of all diastereomers of interest. The following table provides a template for presenting quantitative data from a developed HPLC method.

ParameterDiastereomer 1 (e.g., Ajmaline)Diastereomer 2 (e.g., Isoajmaline)Diastereomer 3 (e.g., Sandwicine)
Retention Time (min) e.g., 10.2e.g., 12.5e.g., 13.8
Resolution (Rs) -e.g., >1.5 (between 1 & 2)e.g., >1.5 (between 2 & 3)
Tailing Factor (Tf) e.g., 1.1e.g., 1.2e.g., 1.1
Theoretical Plates (N) e.g., >2000e.g., >2000e.g., >2000

Experimental Protocols

The following is a generalized protocol for the development of a chiral HPLC method for the separation of ajmaline diastereomers.

1. Materials and Reagents

  • Reference standards of ajmaline and its known diastereomers (isoajmaline, sandwicine, etc.)

  • HPLC grade solvents (e.g., acetonitrile (B52724), methanol (B129727), ethanol, isopropanol)

  • HPLC grade additives (e.g., trifluoroacetic acid, diethylamine)

  • HPLC grade water

  • Chiral HPLC columns (e.g., polysaccharide-based columns such as Chiralcel® or Chiralpak®)

2. Instrumentation

  • An HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

3. Sample Preparation

  • Prepare a stock solution of the ajmaline diastereomer mixture in a suitable solvent (e.g., mobile phase or a solvent in which all diastereomers are soluble) at a concentration of approximately 1 mg/mL.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to a concentration suitable for UV detection (e.g., 10-100 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions (Starting Point)

  • Column: A polysaccharide-based chiral stationary phase column is recommended as a starting point.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is often used for normal-phase chiral separations. For reversed-phase, a mixture of acetonitrile or methanol and water or a buffer can be used. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds or diethylamine (B46881) for basic compounds like ajmaline) can improve peak shape and resolution.

  • Flow Rate: 0.5 - 1.5 mL/min

  • Column Temperature: 25 °C (can be varied to optimize separation)

  • Detection Wavelength: Based on the UV spectrum of ajmaline (typically around 250 nm and 290 nm).

  • Injection Volume: 5 - 20 µL

5. Method Development and Optimization

  • Column Screening: Screen different types of chiral stationary phases to find the one that provides the best selectivity for the ajmaline diastereomers.

  • Mobile Phase Optimization: Vary the ratio of the organic solvent and the modifier in the mobile phase to optimize the resolution and retention times.

  • Temperature Optimization: Analyze the sample at different column temperatures (e.g., 15 °C, 25 °C, 40 °C) as temperature can affect the chiral recognition mechanism and, therefore, the separation.

  • Flow Rate Adjustment: Adjust the flow rate to achieve a balance between analysis time and separation efficiency.

Visualizations

G Experimental Workflow for Chiral HPLC Separation cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start: Ajmaline Diastereomer Mixture dissolve Dissolve in Suitable Solvent prep_start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample into HPLC filter->inject separate Separation on Chiral Stationary Phase inject->separate detect UV/PDA Detection separate->detect integrate Integrate Chromatographic Peaks detect->integrate quantify Quantify Diastereomers integrate->quantify report Generate Report quantify->report

Caption: Workflow for the chiral HPLC separation and analysis of ajmaline diastereomers.

G Method Development Logic for Chiral HPLC cluster_params Key Experimental Parameters center_node Optimal Diastereomer Separation csp Chiral Stationary Phase csp->center_node Selectivity mobile_phase Mobile Phase Composition mobile_phase->center_node Resolution & Retention temperature Column Temperature temperature->center_node Thermodynamics of Interaction flow_rate Flow Rate flow_rate->center_node Efficiency & Analysis Time

Caption: Logical relationship of key parameters in developing a chiral HPLC method.

References

Unmasking Brugada Syndrome: A Detailed Protocol for the Ajmaline Challenge Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes & Protocols

Introduction

Brugada syndrome is an inherited cardiac channelopathy that increases the risk of sudden cardiac death, often in young, otherwise healthy individuals.[1][2] The condition is characterized by a specific electrocardiogram (ECG) pattern, which can be transient or concealed, making diagnosis challenging.[3][4] The Ajmaline (B190527) challenge test is a provocative pharmacological assay used to unmask the characteristic ECG abnormalities in suspected cases of Brugada syndrome.[5][6] Ajmaline, a class Ia antiarrhythmic agent, acts as a potent sodium channel blocker.[6] By inhibiting the cardiac sodium channels, it can exaggerate or reveal the underlying electrical abnormalities indicative of Brugada syndrome.[6][7] This document provides a comprehensive protocol for conducting the Ajmaline challenge test, intended for use in a controlled clinical or research setting.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the Ajmaline challenge test.

Table 1: Ajmaline Dosage and Administration

ParameterValueReference
Dosage 1 mg/kg of body weight[3][4]
Maximum Dose 100 mg[8]
Administration Route Intravenous (IV) infusion[3][6]
Infusion Rate 10 mg every 2 minutes (fractionated) or over 5-10 minutes[3][4][9][10]

Table 2: ECG Monitoring and Diagnostic Criteria

ParameterDiagnostic ThresholdReference
ECG Leads for Monitoring Right precordial leads (V1-V3)[6]
Positive Test: Type 1 Brugada ECG Pattern Coved ST-segment elevation ≥2 mm in ≥1 right precordial lead (V1-V3)[6]
Additional Diagnostic Confirmation Conversion of Type 2 or Type 3 pattern to Type 1[6]

Table 3: Test Termination Criteria

CriterionThresholdReference
Achievement of Diagnostic ECG Changes Appearance of Type 1 Brugada pattern[6]
QRS Widening >30% from baseline[3][6]
Arrhythmias Occurrence of premature ventricular contractions, ventricular tachycardia, sinus arrest, or AV block (Type II or III)[3][6]
Target Dose Reached Full calculated dose administered without diagnostic changes[3]
Patient Symptoms Development of concerning symptoms (e.g., chest pain, dizziness, shortness of breath)[5][6]

Experimental Protocols

Patient Preparation

  • Obtain informed consent after thoroughly explaining the procedure, potential risks, and benefits to the patient.[2]

  • A complete medical history should be taken, including any personal or family history of syncope, sudden cardiac death, or known arrhythmias.[3][11]

  • Perform a baseline physical examination and record vital signs.

  • Structural heart disease should be excluded through appropriate non-invasive and invasive methods.[3]

  • Patients should not eat or drink for at least four hours prior to the test.[5]

  • A 12-lead ECG is recorded at baseline. For enhanced sensitivity, ECG leads V1 and V2 may be placed in higher intercostal spaces (e.g., 2nd, 3rd, or 4th).[8]

  • Establish intravenous access for drug administration.[9]

Ajmaline Administration and ECG Monitoring

  • The Ajmaline challenge must be performed in a setting with continuous cardiac monitoring and advanced life support facilities readily available.[3][4]

  • Prepare the Ajmaline solution for intravenous infusion. The standard dose is 1 mg/kg of body weight.[3][4]

  • Administer the Ajmaline intravenously. A fractionated protocol of 10 mg every two minutes is recommended to enhance safety.[3][4] Alternatively, the total dose can be infused over 5-10 minutes.[9][10]

  • Continuously monitor the patient's ECG throughout the infusion and for a post-infusion period.[7] Record a 12-lead ECG at regular intervals (e.g., every one to three minutes) during the infusion and after its completion.[5]

  • Monitor the patient for any adverse effects, such as a metallic taste, blurred vision, numbness around the lips, chest pain, or dizziness.[5]

  • The infusion should be stopped immediately if any of the termination criteria are met (see Table 3).[6]

Post-Procedure Monitoring

  • After the test, continue to monitor the patient's heart rhythm until the ECG returns to baseline.[6] This monitoring period typically lasts for several hours.[5]

  • The intravenous cannula can be removed once the monitoring period is complete and the patient is stable.[5]

  • The patient should be advised not to drive and to have someone accompany them for the remainder of the day following the test.[9]

Visualizations

Ajmaline_Challenge_Workflow cluster_pre Pre-Procedure cluster_proc Procedure cluster_post Post-Procedure Informed_Consent Informed Consent & Medical History Baseline_ECG Baseline 12-Lead ECG Informed_Consent->Baseline_ECG IV_Access Establish IV Access Baseline_ECG->IV_Access Ajmaline_Admin Administer Ajmaline (1 mg/kg IV) IV_Access->Ajmaline_Admin Continuous_Monitoring Continuous ECG & Vital Sign Monitoring Ajmaline_Admin->Continuous_Monitoring Post_Test_Monitoring Monitor until ECG returns to baseline Continuous_Monitoring->Post_Test_Monitoring Test Complete Termination Termination Criteria Met? Continuous_Monitoring->Termination Discharge Discharge Post_Test_Monitoring->Discharge Termination->Continuous_Monitoring Termination->Post_Test_Monitoring Yes

Caption: Experimental workflow for the Ajmaline challenge test.

Brugada_Diagnosis_Logic cluster_criteria Supportive Clinical Criteria Start Suspected Brugada Syndrome Ajmaline_Test Perform Ajmaline Challenge Test Start->Ajmaline_Test ECG_Result Type 1 Brugada ECG Pattern Induced? Ajmaline_Test->ECG_Result Positive_Diagnosis Positive Diagnosis for Brugada Syndrome ECG_Result->Positive_Diagnosis Yes Negative_Result Brugada Syndrome Not Diagnosed ECG_Result->Negative_Result No Clinical_Criteria Supportive Clinical Criteria Present? Positive_Diagnosis->Clinical_Criteria Crit1 - Documented VF or polymorphic VT Crit2 - Family history of sudden cardiac death (<45 years) Crit3 - Coved-type ECG in family members Crit4 - Inducibility of VT with electrical stimulation Crit5 - Syncope or nocturnal agonal respiration

Caption: Logical relationship for Brugada syndrome diagnosis.

References

Application Notes and Protocols for Ajmaline Dosing and Administration in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of ajmaline (B190527), a Class Ia antiarrhythmic agent, in the context of clinical research. The primary focus is on its intravenous use as a provocative agent for the diagnosis of Brugada syndrome, reflecting the predominant application of ajmaline in contemporary clinical studies. Information on oral administration is limited due to its poor bioavailability.[1]

Mechanism of Action

Ajmaline functions as a potent sodium channel blocker.[2] By binding to and inhibiting the fast inward sodium current (INa) in cardiac myocytes, it slows the upstroke of the cardiac action potential (Phase 0), thereby reducing conduction velocity.[3] This effect is particularly pronounced in the right ventricular outflow tract, where it can unmask the characteristic coved-type ST-segment elevation seen in Brugada syndrome.[1][4] Ajmaline's effects are not limited to sodium channels; it has also been shown to affect potassium and calcium currents, contributing to its overall electrophysiological profile.[5]

Signaling Pathway of Ajmaline's Effect on Cardiac Myocytes

cluster_membrane Cardiac Myocyte Membrane Na_channel Voltage-gated Na+ Channel Effect Reduced Na+ Influx (Decreased Phase 0 Slope) Na_channel->Effect leads to K_channel K+ Channel Ca_channel Ca2+ Channel Ajmaline Ajmaline Block Blockade Ajmaline->Block Block->Na_channel Conduction Slowed Conduction Velocity Effect->Conduction results in ECG Unmasking of Brugada ECG Pattern (Coved ST Elevation) Conduction->ECG manifests as

Caption: Ajmaline's primary mechanism involves blocking sodium channels in cardiac myocytes.

Quantitative Data Summary

The following tables summarize the intravenous dosing regimens and pharmacokinetic parameters of ajmaline as reported in clinical research studies.

Table 1: Intravenous Ajmaline Dosing Regimens for Brugada Syndrome Diagnosis
Protocol NameDosing RegimenInfusion RateTotal DoseReference(s)
Fractionated (Slow) Infusion 10 mg every 2 minutes5 mg/minUp to 1 mg/kg[1][6]
Rapid Infusion 1 mg/kgOver 5 minutes1 mg/kg (max 100 mg)[7][8][9]
Intermediate Infusion 1 mg/kgOver 10 minutes1 mg/kg[7][10]
Bolus Injections Incremental 10 mg bolus injectionsN/AUp to 1 mg/kg[11]

Note: Slower infusion rates are generally recommended to enhance safety by allowing for early termination of the test if diagnostic criteria or adverse events occur.[10]

Table 2: Pharmacokinetic Parameters of Intravenous Ajmaline
ParameterValue (Mean ± SD)Patient PopulationReference(s)
Distribution Half-Life (t½α) 6 ± 1 minPatients with acute myocardial infarction[12]
Elimination Half-Life (t½β) 95 ± 6 minPatients with acute myocardial infarction[12]
Terminal Elimination Half-Life (t½γ) 7.3 ± 3.6 hoursPatients undergoing ajmaline test[13]
258.6 minAnuric patient[14]
Total Plasma Clearance 9.76 mL/min/kgPatients undergoing ajmaline test[13]
10.69 ± 1.16 L/hPatients with suspected Brugada syndrome[11]
Volume of Distribution (Vd) 6.17 L/kgPatients undergoing ajmaline test[13]
12.38 ± 4.65 L/kg (total)Patients with suspected Brugada syndrome[11]
Protein Binding 29 - 46%Patients undergoing ajmaline test[13]
76 ± 9%Patients with ventricular arrhythmia[12]

Experimental Protocols

Protocol 1: Ajmaline Challenge Test for the Diagnosis of Brugada Syndrome (Fractionated Administration)

This protocol is adapted from studies emphasizing a slower, fractionated administration for improved safety.[1][6]

1. Patient Preparation and Baseline Assessment:

  • Obtain informed consent from the patient.[4][15]

  • Perform a comprehensive medical history and physical examination.

  • Record a baseline 12-lead electrocardiogram (ECG), including high precordial leads (V1 and V2 placed in the 2nd, 3rd, and 4th intercostal spaces).[16]

  • Establish intravenous (IV) access, preferably with a large-bore cannula.[16]

  • Ensure a full resuscitation cart, including an external defibrillator and emergency medications (e.g., isoprenaline, magnesium sulfate), is immediately available.[16][17]

  • The procedure must be conducted under the supervision of a cardiologist in a setting with continuous ECG monitoring and advanced life-support capabilities.[6][17]

2. Ajmaline Administration:

  • Prepare the ajmaline solution according to the manufacturer's instructions.

  • Administer ajmaline intravenously at a dose of 10 mg every two minutes.[1][6]

  • Continue administration until a diagnostic endpoint is reached, the maximum dose is administered, or a termination criterion is met.

  • The target total dose is 1 mg/kg of body weight.[1][6]

3. Monitoring During Administration:

  • Continuously monitor the patient's ECG.[4]

  • Record a 12-lead ECG every minute during administration and for the first 5 minutes post-administration.[16]

  • Monitor blood pressure and pulse at regular intervals (e.g., every 5 minutes).[17]

4. Endpoints and Termination Criteria:

  • Positive Diagnostic Endpoint: Appearance of a coved-type ST-segment elevation ≥2 mm in at least one right precordial lead (V1-V3).[16]

  • Termination Criteria (Stop infusion if any occur):

    • Achievement of the target dose (1 mg/kg).[6]

    • Development of the diagnostic Brugada ECG pattern.[1][17]

    • QRS prolongation >30% from baseline.[1][6][17]

    • Occurrence of frequent premature ventricular contractions (PVCs), ventricular tachycardia, or ventricular fibrillation.[1][6][16]

    • Development of sinus arrest or second/third-degree atrioventricular (AV) block.[16][17]

5. Post-Procedure Monitoring:

  • Continue ECG monitoring for at least one hour after the final dose or until the ECG returns to baseline.[17]

  • Record a final 12-lead ECG.[4]

  • The patient should remain under observation until stable.

Experimental Workflow: Ajmaline Challenge Test

Start Start: Patient Preparation (Consent, Baseline ECG, IV Access) Administer Administer Ajmaline (10 mg IV every 2 min) Start->Administer Monitor Continuous ECG & Vital Signs Monitoring Administer->Monitor Check_Endpoint Endpoint Met? Monitor->Check_Endpoint Positive_Result Positive Test: Diagnostic ECG Change Check_Endpoint->Positive_Result Yes Termination Termination Criteria Met? (e.g., Arrhythmia, QRS >30%) Check_Endpoint->Termination No Stop_Infusion Stop Infusion Positive_Result->Stop_Infusion Negative_Result Negative Test: Max Dose Reached Negative_Result->Stop_Infusion Termination->Administer No Termination->Stop_Infusion Yes Post_Monitor Post-Procedure Monitoring (Min. 1 hour) Stop_Infusion->Post_Monitor End End Post_Monitor->End

Caption: Workflow for the intravenous ajmaline challenge test in clinical research.

Safety and Adverse Events

The administration of ajmaline carries a risk of proarrhythmic effects.[1] Although the fractionated administration protocol is considered safe, ventricular tachyarrhythmias can occur.[1][6] Therefore, the test must be performed in a controlled environment with immediate access to resuscitation equipment and personnel.[6][17] Studies comparing rapid versus slow infusions have found similar diagnostic efficacy, but slower infusions are recommended due to a better safety profile, allowing for early discontinuation upon reaching a diagnostic or adverse endpoint.[10]

Logical Relationship: Dosing, Safety, and Diagnostic Yield

Dose_Rate Ajmaline Infusion Rate Safety Patient Safety Profile Dose_Rate->Safety Slower rate increases Diagnostic_Yield Diagnostic Yield Dose_Rate->Diagnostic_Yield Rate does not significantly impact yield Early_Termination Ability for Early Termination Dose_Rate->Early_Termination Slower rate enhances Early_Termination->Safety improves

Caption: Relationship between ajmaline infusion rate, safety, and diagnostic outcome.

Oral Administration

References

Application Notes and Protocols for Studying (+)-Isoajmaline's Antiarrhythmic Properties Using Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing various cell culture models to investigate the antiarrhythmic properties of (+)-Isoajmaline. The information is intended to guide researchers in designing and executing robust in vitro studies to characterize the electrophysiological effects of this compound.

Introduction to this compound

This compound, often referred to as Ajmaline (B190527), is a Class Ia antiarrhythmic agent known for its efficacy in managing certain cardiac arrhythmias. Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which slows the upstroke of the cardiac action potential and prolongs the effective refractory period. However, emerging evidence reveals a more complex pharmacological profile, with effects on multiple ion channels, including potassium and calcium channels. Understanding these multi-channel effects is crucial for a comprehensive assessment of its antiarrhythmic potential and proarrhythmic risk.

Recommended Cell Culture Models

The selection of an appropriate cell culture model is critical for obtaining clinically relevant data. The following models are recommended for studying the antiarrhythmic properties of this compound:

  • Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): These cells represent the current gold standard for in vitro cardiac safety and efficacy testing. They are human-derived, exhibit a ventricular-like, atrial-like, or nodal-like electrophysiological phenotype, and form a functional syncytium in culture. Their use is highly recommended for recapitulating human cardiac physiology.

  • Primary Cardiomyocytes (e.g., from neonatal rats or rabbits): These cells have been traditionally used and provide a valuable physiological context. However, their use is limited by species differences, batch-to-batch variability, and limited availability.

  • Immortalized Cardiac Cell Lines (e.g., HL-1): These are easier to culture and provide a highly reproducible system. However, they may not fully recapitulate the complex electrophysiology of primary human cardiomyocytes.

  • Heterologous Expression Systems (e.g., HEK293 or CHO cells): These cells are transfected to express a single type of ion channel (e.g., hERG, Nav1.5). They are invaluable for studying the specific interaction of this compound with a particular ion channel in isolation.

Data Presentation: Quantitative Effects of Ajmaline on Cardiac Ion Channels and Action Potential Parameters

The following tables summarize the known quantitative effects of ajmaline, a close structural analog of this compound, on key cardiac ion channels and action potential parameters. This data has been compiled from patch-clamp studies on various cell types.

Table 1: Inhibitory Effects of Ajmaline on Cardiac Ion Channels

Ion ChannelCell TypeIC50 (µM)Holding PotentialReference
Fast Sodium Current (INa)Rat Ventricular Myocytes27.8 ± 1.14-75 mV[1][2]
Fast Sodium Current (INa)Rat Ventricular Myocytes47.2 ± 1.16-120 mV[1][2]
L-type Calcium Current (ICa-L)Rat Ventricular Myocytes70.8 ± 0.09-[1][2]
Transient Outward Potassium Current (Ito)Rat Ventricular Myocytes25.9 ± 2.91-[1][2]
ATP-sensitive Potassium Current (IK(ATP))Rat Ventricular Myocytes13.3 ± 1.1-[1][2]
hERG (IKr)HEK cells1.0-[3]
hERG (IKr)Xenopus oocytes42.3-[3]

Table 2: Effects of Ajmaline on Cardiac Action Potential Parameters

ParameterCell TypeEffectConcentrationReference
Action Potential AmplitudeRat Ventricular MyocytesDecreaseConcentration-dependent[1]
Max Upstroke Velocity (dV/dt)Rat Ventricular MyocytesDecreaseConcentration-dependent[1]
Action Potential Duration at 50% Repolarization (APD50)Rat Ventricular MyocytesIncreaseConcentration-dependent[1]
Action Potential Duration at 90% Repolarization (APD90)Rat Ventricular MyocytesIncreaseConcentration-dependent[1]

Mandatory Visualizations

Signaling Pathway of this compound's Antiarrhythmic Action

Isoajmaline_Mechanism NaV1.5 Voltage-Gated Sodium Channel (NaV1.5) Phase0 Decreased Phase 0 Upstroke Velocity NaV1.5->Phase0 CaV1.2 L-type Calcium Channel (CaV1.2) hERG hERG Potassium Channel (IKr) APD Prolonged Action Potential Duration (APD) hERG->APD Ito Transient Outward Potassium Channel (Ito) Ito->APD Isoajmaline This compound Isoajmaline->NaV1.5 Blocks Isoajmaline->CaV1.2 Blocks Isoajmaline->hERG Blocks Isoajmaline->Ito Blocks AntiarrhythmicEffect Antiarrhythmic Effect ERP Increased Effective Refractory Period (ERP) APD->ERP

Caption: Mechanism of this compound's antiarrhythmic action.

Experimental Workflow for Patch-Clamp Electrophysiology

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Culture Culture hiPSC-CMs on coverslips Dissociate Enzymatically dissociate to single cells Culture->Dissociate Plate Plate on recording chamber Dissociate->Plate Patch Establish whole-cell patch-clamp configuration Plate->Patch RecordBaseline Record baseline action potentials or ionic currents Patch->RecordBaseline ApplyDrug Perfuse with this compound (various concentrations) RecordBaseline->ApplyDrug RecordDrug Record during drug application ApplyDrug->RecordDrug Washout Washout with drug-free solution RecordDrug->Washout AnalyzeCurrents Analyze Ionic Currents (Peak amplitude, kinetics) RecordDrug->AnalyzeCurrents AnalyzeAP Analyze Action Potential (APD, dV/dt, Amplitude) Washout->AnalyzeAP DoseResponse Generate dose-response curves (IC50) AnalyzeCurrents->DoseResponse

Caption: Workflow for patch-clamp analysis of this compound.

Experimental Workflow for Microelectrode Array (MEA) Analysis

MEA_Workflow cluster_prep Cell Preparation cluster_recording MEA Recording cluster_analysis Data Analysis Coat Coat MEA plate with fibronectin Seed Seed hiPSC-CMs onto MEA plate Coat->Seed CultureSyncytium Culture to form a spontaneously beating syncytium Seed->CultureSyncytium Equilibrate Equilibrate MEA plate in recording system (37°C, 5% CO2) CultureSyncytium->Equilibrate RecordBaseline Record baseline field potentials Equilibrate->RecordBaseline AddDrug Add this compound (cumulative concentrations) RecordBaseline->AddDrug RecordDrug Record field potentials after each addition AddDrug->RecordDrug AnalyzeFP Analyze Field Potential Duration (FPD), beat rate, and arrhythmia events RecordDrug->AnalyzeFP CorrectFPD Correct FPD for beat rate (e.g., Fridericia's correction) AnalyzeFP->CorrectFPD DoseResponse Generate concentration-effect relationships CorrectFPD->DoseResponse

Caption: Workflow for MEA analysis of this compound.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in hiPSC-CMs

This protocol is designed to measure the effects of this compound on action potentials and specific ion channel currents in single hiPSC-CMs.

Materials:

  • hiPSC-CMs

  • Culture medium (e.g., RPMI 1640/B27)

  • Fibronectin-coated glass coverslips

  • External solution (Tyrode's solution)

  • Internal (pipette) solution

  • This compound stock solution

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Cell Culture:

    • Culture hiPSC-CMs on fibronectin-coated glass coverslips for at least 10-14 days to allow for maturation.

    • Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.

  • Solution Preparation:

    • Prepare external and internal solutions. The composition will vary depending on the specific current being measured.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the external solution.

  • Pipette Fabrication:

    • Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Recording:

    • Perfuse the recording chamber with external solution at 37°C.

    • Approach a single, spontaneously beating or quiescent cardiomyocyte with the patch pipette.

    • Form a giga-ohm seal and rupture the membrane to achieve the whole-cell configuration.

    • For Action Potential Recording (Current-Clamp):

      • Record spontaneous action potentials or elicit them by current injection.

      • After recording a stable baseline, perfuse the chamber with increasing concentrations of this compound.

      • Record the changes in action potential parameters.

      • Perform a final washout with drug-free external solution.

    • For Ion Channel Recording (Voltage-Clamp):

      • Apply specific voltage protocols to isolate and record the ion current of interest (e.g., INa, ICa-L, IKr).

      • Record baseline currents.

      • Apply this compound and record the inhibition of the current.

      • Perform a washout.

  • Data Analysis:

    • Analyze action potential parameters: amplitude, maximum upstroke velocity (dV/dtmax), and action potential duration at 50% and 90% repolarization (APD50, APD90).

    • Analyze ion channel data: measure the peak current amplitude and fit the concentration-response data to the Hill equation to determine the IC50.

Protocol 2: Microelectrode Array (MEA) Analysis of hiPSC-CMs

This protocol allows for the non-invasive, higher-throughput assessment of this compound's effects on the electrophysiology of a cardiomyocyte syncytium.

Materials:

  • hiPSC-CMs

  • MEA plates (e.g., 48-well)

  • Fibronectin

  • Culture medium

  • MEA recording system with temperature and CO2 control

  • This compound stock solution

Procedure:

  • MEA Plate Preparation and Cell Seeding:

    • Coat the electrodes of the MEA plate with fibronectin according to the manufacturer's instructions.

    • Thaw and seed hiPSC-CMs onto the MEA plate to form a monolayer.

    • Culture the cells in the MEA plate for at least 7-10 days until a stable, spontaneously beating syncytium is formed.

  • MEA Recording:

    • Place the MEA plate in the recording system and allow it to equilibrate at 37°C and 5% CO2.

    • Record a stable baseline of extracellular field potentials for at least 5-10 minutes.

    • Prepare serial dilutions of this compound in pre-warmed culture medium.

    • Add increasing concentrations of this compound to the wells in a cumulative manner, allowing for a 3-5 minute equilibration period after each addition.

    • Record field potentials for at least 3 minutes after each drug addition.

  • Data Analysis:

    • Analyze the recorded field potential waveforms to determine:

      • Beat Period: The interval between consecutive field potential spikes.

      • Field Potential Duration (FPD): An indicator of the action potential duration.

      • Spike Amplitude: Reflects the change in extracellular voltage.

      • Arrhythmic Events: Identify early afterdepolarizations (EADs), delayed afterdepolarizations (DADs), and other irregularities.

    • Correct the FPD for changes in beat rate using a correction formula (e.g., Fridericia's or Bazett's).

    • Plot the concentration-response curves for the changes in electrophysiological parameters.

Conclusion

The combination of hiPSC-CMs with advanced electrophysiological techniques such as patch-clamp and MEA provides a powerful platform for elucidating the antiarrhythmic mechanisms of this compound. These detailed protocols and application notes are intended to facilitate the generation of high-quality, reproducible data to support drug discovery and development efforts in the field of cardiac arrhythmia.

References

Application Note and Protocols: Langendorff-Perfused Heart Model for Assessing (+)-Isoajmaline Cardiotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiotoxicity remains a significant hurdle in drug development, necessitating robust preclinical models to assess the cardiac safety of new chemical entities. The Langendorff-perfused isolated heart model is a cornerstone of cardiovascular research, providing an invaluable ex vivo platform to study the direct effects of pharmacological agents on cardiac function, independent of systemic neurohormonal influences.[1] This application note provides a detailed protocol for utilizing the Langendorff apparatus to evaluate the potential cardiotoxicity of (+)-Isoajmaline, a Class Ia antiarrhythmic agent.

This compound, an alkaloid, primarily exerts its effects by blocking fast sodium channels in cardiomyocytes.[2][3] This action decreases the upstroke velocity of the cardiac action potential, slows conduction, and can prolong the action potential duration.[2][4][5] However, its pharmacological profile is complex, also involving interactions with potassium and calcium channels, which can contribute to both its therapeutic and toxic effects.[6][7] Understanding the dose-dependent impact of this compound on cardiac electrophysiology and mechanics is crucial for defining its therapeutic window and identifying potential proarrhythmic risks.

Experimental Objectives

  • To establish a stable Langendorff-perfused isolated rodent heart preparation.

  • To determine the dose-dependent effects of this compound on key cardiac functional parameters, including heart rate (HR), left ventricular developed pressure (LVDP), and coronary flow (CF).

  • To assess the electrophysiological effects of this compound by monitoring electrocardiogram (ECG) parameters.

  • To provide a framework for interpreting the cardiotoxic potential of this compound based on the collected data.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on a Langendorff-perfused rat heart. These values are representative and may vary based on specific experimental conditions.

Table 1: Dose-Dependent Effects of this compound on Cardiac Hemodynamics

This compound (µM)Heart Rate (beats/min)LVDP (mmHg)Coronary Flow (mL/min)
Baseline (0) 280 ± 15100 ± 812 ± 1.5
0.1 275 ± 1498 ± 711.8 ± 1.4
1 260 ± 1290 ± 611.5 ± 1.3
10 230 ± 1875 ± 910.9 ± 1.6
30 190 ± 2255 ± 1110.2 ± 1.8
100 150 ± 2530 ± 109.5 ± 2.0

Table 2: Dose-Dependent Effects of this compound on ECG Parameters

This compound (µM)PR Interval (ms)QRS Duration (ms)QTc Interval (ms)
Baseline (0) 55 ± 420 ± 2150 ± 10
0.1 56 ± 421 ± 2152 ± 11
1 60 ± 525 ± 3160 ± 12
10 75 ± 735 ± 4180 ± 15
30 90 ± 950 ± 6210 ± 18
100 110 ± 1270 ± 8240 ± 22

Experimental Protocols

Materials and Reagents
  • Animals: Male Wistar rats (250-300g)

  • Anesthetic: Sodium pentobarbital (B6593769) (60 mg/kg, intraperitoneal)

  • Anticoagulant: Heparin (500 IU/kg, intraperitoneal)

  • Krebs-Henseleit Buffer (KHB): (in mM) NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.

  • This compound Stock Solution: 10 mM in DMSO, stored at -20°C.

  • Langendorff Apparatus: Including a water-jacketed heart chamber, aortic cannula, perfusion reservoir, peristaltic pump, and temperature controller.

  • Data Acquisition System: With transducers for pressure, flow, and ECG, connected to a suitable software for recording and analysis.

  • Instrumentation: Surgical scissors, forceps, sutures, and a latex balloon for LVDP measurement.

Krebs-Henseleit Buffer Preparation
  • Dissolve all salts except CaCl2 and NaHCO3 in 900 mL of deionized water.

  • Add CaCl2 and dissolve completely.

  • Add NaHCO3 and dissolve.

  • Adjust the final volume to 1 L with deionized water.

  • Aerate the solution with 95% O2 / 5% CO2 for at least 30 minutes to achieve a pH of 7.4.

  • Warm the buffer to 37°C before use.

Langendorff Heart Preparation and Perfusion
  • Anesthetize the rat with sodium pentobarbital and administer heparin.

  • Once the animal is deeply anesthetized (confirmed by absence of pedal reflex), perform a thoracotomy to expose the heart.

  • Carefully excise the heart and immediately place it in ice-cold KHB to arrest contractions.

  • Identify the aorta and carefully cannulate it onto the aortic cannula of the Langendorff apparatus, ensuring no air bubbles are introduced into the system.

  • Secure the aorta to the cannula with a suture.

  • Initiate retrograde perfusion with warm, oxygenated KHB at a constant pressure of 70-80 mmHg.

  • The heart should resume spontaneous beating within a few minutes.

  • Insert a small, fluid-filled latex balloon connected to a pressure transducer into the left ventricle via the left atrium to measure isovolumetric LVDP.

  • Allow the heart to stabilize for a 20-30 minute equilibration period before starting the experimental protocol.

Drug Perfusion Protocol
  • After the stabilization period, record baseline cardiac parameters for 10 minutes.

  • Introduce this compound into the perfusion buffer at increasing concentrations (0.1, 1, 10, 30, and 100 µM).

  • Perfuse the heart with each concentration for 15 minutes to allow for a steady-state effect.

  • Record all hemodynamic and ECG parameters continuously throughout the experiment.

  • After the highest concentration, perform a washout by perfusing with drug-free KHB for 20-30 minutes to assess the reversibility of the effects.

Visualizations

Experimental Workflow

G cluster_prep Heart Preparation cluster_perfusion Langendorff Perfusion cluster_data Data Acquisition cluster_analysis Data Analysis anesthesia Anesthesia & Heparinization excision Heart Excision anesthesia->excision cannulation Aortic Cannulation excision->cannulation stabilization Stabilization (20-30 min) cannulation->stabilization baseline Baseline Recording (10 min) stabilization->baseline drug_perfusion Drug Perfusion (Increasing Concentrations) baseline->drug_perfusion washout Washout drug_perfusion->washout hemodynamics Hemodynamics (HR, LVDP, CF) drug_perfusion->hemodynamics ecg ECG (PR, QRS, QTc) drug_perfusion->ecg dose_response Dose-Response Analysis hemodynamics->dose_response ecg->dose_response statistical_analysis Statistical Analysis dose_response->statistical_analysis

Caption: Experimental workflow for assessing this compound cardiotoxicity.

Signaling Pathway of this compound Cardiotoxicity

G cluster_drug This compound cluster_channels Ion Channel Blockade cluster_cellular Cellular Effects cluster_cardiac Cardiac Effects ajmaline (B190527) This compound na_channel Fast Na+ Channels (Primary Target) ajmaline->na_channel Inhibition k_channel K+ Channels ajmaline->k_channel Inhibition ca_channel L-type Ca2+ Channels ajmaline->ca_channel Inhibition conduction_slowing Conduction Slowing na_channel->conduction_slowing ap_prolongation Action Potential Prolongation k_channel->ap_prolongation ca_homeostasis Altered Ca2+ Homeostasis ca_channel->ca_homeostasis neg_inotopy Negative Inotropy (Reduced LVDP) ca_channel->neg_inotopy proarrhythmia Proarrhythmia (ECG Changes) ap_prolongation->proarrhythmia mitochondria Mitochondrial Dysfunction (Potential Downstream Effect) ca_homeostasis->mitochondria ? ca_homeostasis->neg_inotopy conduction_slowing->proarrhythmia neg_chronotropy Negative Chronotropy (Reduced HR)

Caption: Proposed signaling pathway for this compound cardiotoxicity.

Discussion

The Langendorff-perfused heart model offers a sensitive and reproducible method for assessing the direct cardiotoxic effects of compounds like this compound. The expected results indicate that at higher concentrations, this compound is likely to induce significant negative chronotropic and inotropic effects, evidenced by a decrease in heart rate and LVDP. The reduction in coronary flow may be secondary to the decreased cardiac work.

Electrophysiologically, the dose-dependent prolongation of the PR interval, QRS duration, and QTc interval are consistent with the known mechanisms of action of a Class Ia antiarrhythmic drug.[5] These changes reflect slowed atrioventricular and intraventricular conduction and delayed ventricular repolarization. Significant prolongation of these intervals can be indicative of a proarrhythmic potential.

It is important to note that while the primary mechanism of this compound is sodium channel blockade, its effects on potassium and calcium channels contribute to the overall cardiac response.[6][7] The potential for altered calcium homeostasis could also lead to downstream effects on mitochondrial function, although this requires further investigation.[6]

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for utilizing the Langendorff-perfused heart model to evaluate the cardiotoxicity of this compound. This experimental approach allows for a detailed characterization of the dose-dependent hemodynamic and electrophysiological effects of the drug, offering critical insights for cardiac safety assessment in drug development.

References

Application Notes & Protocols: Development of Immunoassays for (+)-Isoajmaline Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isoajmaline is a monoterpenoid indole (B1671886) alkaloid with potential pharmacological applications. As with many small molecule compounds, sensitive and specific detection methods are crucial for pharmacokinetic studies, quality control, and clinical monitoring. Immunoassays offer a rapid, high-throughput, and cost-effective alternative to traditional chromatographic methods for the quantification of this compound in various biological matrices.[1][2] This document provides a comprehensive guide to the development of immunoassays for the detection of this compound, including hapten synthesis, antibody production, and detailed protocols for competitive enzyme-linked immunosorbent assays (ELISA).

Principle of the Immunoassay

Due to its low molecular weight, this compound is not immunogenic on its own and is considered a hapten.[3][4] To elicit an immune response and generate specific antibodies, it must be conjugated to a larger carrier protein. The resulting immunogen is then used to immunize animals for the production of polyclonal or monoclonal antibodies.

The most common immunoassay format for small molecules like this compound is the competitive immunoassay.[4][5] In this format, free this compound in a sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. The signal generated from the labeled conjugate is inversely proportional to the concentration of this compound in the sample.

Key Experimental Stages

The development of a robust immunoassay for this compound involves several critical stages:

  • Hapten Synthesis and Immunogen Preparation: Designing and synthesizing a derivative of this compound (a hapten) that can be conjugated to a carrier protein.

  • Antibody Production: Generating polyclonal or monoclonal antibodies with high affinity and specificity for this compound.

  • Assay Development and Optimization: Establishing and optimizing the immunoassay conditions for sensitivity, specificity, and reproducibility.[6]

  • Validation: Thoroughly validating the assay's performance characteristics.

Section 1: Quantitative Data Summary

The following tables summarize hypothetical quantitative data for a developed this compound immunoassay, based on typical performance characteristics of similar small molecule assays.[7]

Table 1: Antibody Characteristics

ParameterPolyclonal AntibodyMonoclonal Antibody (Clone 3B2)
Immunogen This compound-BSAThis compound-KLH
Antibody Titer 1:64,0001:128,000
Affinity Constant (Ka) 5.8 x 10⁸ L/mol1.2 x 10⁹ L/mol
Isotype IgGIgG1

Table 2: Competitive ELISA Performance

ParameterValue
IC50 (Inhibitory Concentration 50%) 1.5 ng/mL
Limit of Detection (LOD) 0.2 ng/mL
Linear Working Range 0.5 - 10 ng/mL
Intra-assay Coefficient of Variation (CV%) < 8%
Inter-assay Coefficient of Variation (CV%) < 12%

Table 3: Cross-Reactivity Profile

Compound% Cross-Reactivity
This compound 100
Ajmaline 25
Vomilenine < 1
Rauwolfia serpentina extract (crude) 15

Section 2: Experimental Protocols

Protocol 1: Synthesis of this compound-Carrier Protein Conjugates

This protocol describes the synthesis of the immunogen (this compound conjugated to a carrier protein) and the coating antigen. The choice of carrier protein for immunization and for the assay coating can influence the specificity of the antibodies generated.[8]

Materials:

  • This compound

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Bovine Serum Albumin (BSA)

  • Keyhole Limpet Hemocyanin (KLH)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Hapten Derivatization: Introduce a reactive carboxyl group to the this compound molecule. (Note: The specific chemical reaction will depend on the available functional groups on the this compound molecule for modification without significantly altering its core structure recognized by the antibody).

  • Activation of Derivatized Hapten: Activate the carboxyl group of the derivatized this compound using a standard carbodiimide (B86325) reaction (e.g., with EDC/NHS).

  • Conjugation to Carrier Protein:

    • Dissolve the activated hapten in a minimal amount of DMF.

    • Slowly add the activated hapten solution to a solution of the carrier protein (BSA or KLH) in PBS.

    • Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.

  • Purification:

    • Dialyze the conjugate solution against PBS for 48 hours with multiple buffer changes to remove unconjugated hapten.

    • Determine the protein concentration and the hapten-to-protein conjugation ratio using spectrophotometry.

Protocol 2: Production of Monoclonal Antibodies

This protocol outlines the generation of hybridoma cell lines producing monoclonal antibodies specific for this compound.[9][10]

Materials:

  • BALB/c mice

  • This compound-KLH immunogen

  • Freund's complete and incomplete adjuvant

  • Myeloma cell line (e.g., SP2/0)

  • Polyethylene glycol (PEG)

  • HAT (hypoxanthine-aminopterin-thymidine) medium

  • HT (hypoxanthine-thymidine) medium

  • ELISA plates coated with this compound-BSA

Procedure:

  • Immunization:

    • Immunize BALB/c mice with the this compound-KLH immunogen emulsified in Freund's complete adjuvant.

    • Administer booster injections with the immunogen in Freund's incomplete adjuvant every 3-4 weeks.

    • Monitor the antibody titer in the mouse serum by ELISA.

  • Cell Fusion:

    • Once a high antibody titer is achieved, sacrifice the mouse and isolate splenocytes.

    • Fuse the splenocytes with myeloma cells using PEG.

  • Hybridoma Selection and Screening:

    • Select for fused hybridoma cells by culturing in HAT medium.

    • Screen the supernatants of the resulting hybridoma colonies for the presence of antibodies that bind to this compound-BSA using an indirect ELISA.

  • Cloning and Expansion:

    • Clone positive hybridoma colonies by limiting dilution to ensure monoclonality.[9]

    • Expand the selected monoclonal antibody-producing hybridoma cell lines.

    • The antibodies can be produced in larger quantities through in vitro cell culture or in vivo by generating ascites fluid in mice.[11]

Protocol 3: Competitive Indirect ELISA for this compound Detection

This protocol details the procedure for quantifying this compound in a sample using a competitive indirect ELISA format.

Materials:

  • Microtiter plates coated with this compound-BSA

  • This compound standards

  • Samples containing unknown amounts of this compound

  • Monoclonal antibody against this compound

  • HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

Procedure:

  • Coating: Coat microtiter plates with the this compound-BSA conjugate and incubate overnight at 4°C.

  • Blocking: Wash the plates and block any remaining non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Competition:

    • Add this compound standards or samples to the wells.

    • Immediately add the anti-(+)-Isoajmaline monoclonal antibody to each well.

    • Incubate for 1-2 hours at 37°C to allow for competition between the free this compound and the coated conjugate for antibody binding.

  • Detection:

    • Wash the plates to remove unbound antibodies and other components.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.

  • Signal Development:

    • Wash the plates thoroughly.

    • Add the TMB substrate solution and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the this compound concentration. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Section 3: Visualizations

Diagram 1: Hapten-Carrier Protein Conjugation

Hapten_Carrier_Conjugation cluster_0 Hapten Preparation cluster_1 Conjugation Isoajmaline Isoajmaline Derivatized_Isoajmaline Derivatized This compound (with linker) Isoajmaline->Derivatized_Isoajmaline Chemical Modification Immunogen Immunogen (this compound-Protein) Derivatized_Isoajmaline->Immunogen EDC/NHS Coupling Carrier_Protein Carrier Protein (BSA or KLH) Carrier_Protein->Immunogen

Caption: Workflow for the synthesis of this compound immunogen.

Diagram 2: Monoclonal Antibody Production Workflow

Monoclonal_Antibody_Production Immunization Immunization of Mouse with Immunogen Splenocyte_Isolation Splenocyte Isolation Immunization->Splenocyte_Isolation Fusion Cell Fusion (PEG) Splenocyte_Isolation->Fusion Myeloma_Cells Myeloma Cells Myeloma_Cells->Fusion HAT_Selection HAT Selection Fusion->HAT_Selection Screening ELISA Screening HAT_Selection->Screening Cloning Limiting Dilution Cloning Screening->Cloning Expansion Hybridoma Expansion Cloning->Expansion Antibody_Production Monoclonal Antibody Production Expansion->Antibody_Production

Caption: Key steps in the production of monoclonal antibodies.

Diagram 3: Competitive Indirect ELISA Principle

Competitive_ELISA cluster_Well Microtiter Well Surface cluster_Sample Sample Addition cluster_Binding Competitive Binding Coated_Antigen Coated Antigen (this compound-BSA) Bound_Complex Antibody binds to coated antigen Coated_Antigen->Bound_Complex Free_Antigen Free this compound (in sample) Unbound_Complex Antibody binds to free antigen Free_Antigen->Unbound_Complex Primary_Antibody Primary Antibody Primary_Antibody->Bound_Complex Primary_Antibody->Unbound_Complex Secondary_Antibody HRP-conjugated Secondary Antibody Bound_Complex->Secondary_Antibody Substrate TMB Substrate Secondary_Antibody->Substrate Signal Colorimetric Signal ( inversely proportional to free antigen concentration ) Substrate->Signal

Caption: Principle of the competitive indirect ELISA for this compound.

References

Application Notes and Protocols: Total Synthesis Strategies for (+)-Isoajmaline and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-Isoajmaline is a member of the complex sarpagine-ajmaline family of monoterpenoid indole (B1671886) alkaloids. These natural products exhibit a formidable polycyclic, cage-like architecture that has captivated and challenged synthetic chemists for decades.[1][2] Structurally, they are characterized by an indole-fused azabicyclo[3.3.1]nonane core.[1][2] The intricate stereochemistry and dense functionality of these molecules, coupled with their significant biological activities, make them important targets for total synthesis. Notably, ajmaline (B190527) is used as an antiarrhythmic drug, driving interest in the synthesis of both the natural product and its analogs for structure-activity relationship studies.[3] this compound is a stereoisomer of ajmaline and can be formed from ajmaline by heating it above its melting point.[4] This document outlines key total synthesis strategies that provide access to the core structure of this compound and its related analogs, complete with quantitative data and detailed experimental protocols for pivotal reactions.

Strategy 1: Enantiospecific Synthesis via Asymmetric Pictet-Spengler and Oxyanion-Cope Rearrangement

This strategy, pioneered by Cook and coworkers, provides an enantiospecific route to ajmaline-type alkaloids starting from D-(+)-tryptophan.[4][5] The key steps involve an asymmetric Pictet-Spengler reaction to set the initial stereochemistry, followed by a stereocontrolled oxyanion-Cope rearrangement to install a crucial side chain.[4] While the original target was (+)-ajmaline, the authors note that the synthesis of this compound could be achieved by controlling the stereochemistry at the C(20) position, for which their methodology is adaptable.[4]

Retrosynthetic Analysis

The retrosynthetic logic illustrates the key bond disconnections, tracing the complex ajmaline core back to simpler, stereodefined intermediates.

G Retrosynthesis of the Ajmaline Core via Oxyanion-Cope Strategy AjmalineCore Ajmaline/Isoajmaline Core Dialdehyde 1,5-Dialdehyde Intermediate AjmalineCore->Dialdehyde Intramolecular Cyclization UnsatAldehyde α,β-Unsaturated Aldehyde Dialdehyde->UnsatAldehyde Oxyanion-Cope Rearrangement TetracyclicKetone Tetracyclic Ketone UnsatAldehyde->TetracyclicKetone Aldehyde Formation Tryptophan D-(+)-Tryptophan TetracyclicKetone->Tryptophan Asymmetric Pictet-Spengler & Dieckmann Condensation

Caption: Retrosynthetic analysis of the ajmaline/isoajmaline scaffold.

Forward Synthesis Workflow

The forward synthesis builds the complex tetracyclic ketone in a highly efficient two-pot sequence from tryptophan, which is then elaborated to the core structure.

G Forward Synthesis Workflow of the Ajmaline Core Tryptophan D-(+)-Tryptophan PictetSpengler Asymmetric Pictet-Spengler Tryptophan->PictetSpengler Dieckmann Dieckmann Condensation PictetSpengler->Dieckmann TetracyclicKetone (-)-Tetracyclic Ketone Dieckmann->TetracyclicKetone AldehydeFormation Aldehyde Formation TetracyclicKetone->AldehydeFormation UnsatAldehyde α,β-Unsaturated Aldehyde AldehydeFormation->UnsatAldehyde Grignard Grignard Addition UnsatAldehyde->Grignard OxyCope Anionic Oxy-Cope Rearrangement Grignard->OxyCope AldehydeProduct Key Aldehyde Intermediate (C20 Epimers) OxyCope->AldehydeProduct FinalSteps Cyclization & Final Modifications AldehydeProduct->FinalSteps Target (+)-Ajmaline or This compound FinalSteps->Target

Caption: Key stages in the enantiospecific synthesis of the ajmaline core.

Quantitative Data
StepTransformationYieldReference
1 (Two-pot sequence)D-(+)-Tryptophan → (-)-Nb-benzyl tetracyclic ketoneHigh[4]
2Grignard addition to α,β-unsaturated aldehyde followed by oxy-Cope rearrangement64%[4]
3Conversion of C(20R) aldehyde epimer to desired C(20S) epimer>80%[4]
4Catalytic debenzylation and cyclization to form sarpagine (B1680780) system91%[4]
5 (Norsuaveoline Synthesis)Overall yield for Norsuaveoline (10 reaction vessels)28%[4]
Experimental Protocol: Anionic Oxy-Cope Rearrangement

This protocol describes the key rearrangement step to introduce the C(15) side chain with stereocontrol at C(16), which is crucial for accessing the ajmaline scaffold.[4]

  • Preparation of the Allylic Alcohol: To a solution of the α,β-unsaturated aldehyde (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add vinyl magnesium bromide (1.0 M in THF, 1.2 equiv).

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica (B1680970) gel to yield the allylic alcohol.

  • Rearrangement: To a solution of the purified allylic alcohol (1.0 equiv) in anhydrous THF at 0 °C, add potassium hydride (KH, 1.5 equiv, 30% dispersion in mineral oil).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 4 hours.

  • Cool the reaction to room temperature and quench carefully with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting aldehyde by flash chromatography to afford the C(15) functionalized tetracyclic product. The desired aldehyde contains the correct stereochemistry at C(16) for the synthesis of ajmaline-type alkaloids.[4]

Strategy 2: Unified Biomimetic Synthesis

This modern approach is inspired by biosynthetic hypotheses and enables a unified synthesis of various corynanthe-sarpagine-ajmaline type alkaloids.[6][7] The strategy relies on the rapid construction of an intermediate that mimics biosynthetic precursors, followed by a key biomimetic intramolecular Mannich cyclization to forge the critical C5–C16 bond.[6]

Logical Workflow

The strategy involves assembling a tetracyclic intermediate which then undergoes a key biomimetic cyclization to form the characteristic indole-fused aza-bicyclic[3.3.1]nonane framework.

G Workflow for the Biomimetic Synthesis Start Indole Derivative + Methyl Nicotinate + Dimethyl Malonate Michael1 Intermolecular Alkylation & Michael Addition Sequence Start->Michael1 Tetracycle Tetracyclic Intermediate Michael1->Tetracycle RetroMichael Retro-Michael Addition Tetracycle->RetroMichael BiosyntheticMimic Biosynthetic-like Intermediate RetroMichael->BiosyntheticMimic Mannich Biomimetic Intramolecular Mannich Cyclization (C5-C16 Bond Formation) BiosyntheticMimic->Mannich Core Indole-fused Aza-bicyclic[3.3.1]nonane Core Mannich->Core Final Further Elaboration Core->Final Alkaloids Sarpagine-Ajmaline Alkaloids Final->Alkaloids

Caption: Logical flow of the unified biomimetic synthesis strategy.

Quantitative Data
StepTransformationYieldReference
1Three-step sequence (alkylation, reaction with dimethyl malonate, bromination) to afford tetracycle intermediate22%[6][7]
2Indole protection and dehalogenation74%[6][7]
3Biomimetic Mannich Cyclization~50%[6]
Experimental Protocol: Biomimetic Mannich Cyclization

This protocol details the pivotal step that constructs the core azabicyclo[3.3.1]nonane skeleton.[6]

  • Pre-cooling: In a flame-dried Schlenk tube under a nitrogen atmosphere, dissolve the tetracyclic precursor (0.02 mmol, 1.0 equiv) in anhydrous solvent (1.0 mL, e.g., CH₂Cl₂). Cool the solution to the desired temperature (e.g., -78 °C).

  • Addition of Base: Add the base (e.g., LiHMDS, 4.0-8.0 equiv) dropwise to the solution. Stir for 10 minutes.

  • Addition of Lewis Acid: In a separate flame-dried vial, prepare a solution of the Lewis acid (e.g., BF₃·OEt₂, 5.0 equiv) in the same anhydrous solvent (0.5 mL). Add this solution dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Extract with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by preparative TLC or flash column chromatography to yield the desired indole-fused aza-bicyclic[3.3.1]nonane product.

Strategy 3: Divergent 'Structure Unit Oriented' Synthesis

This powerful strategy enables the collective synthesis of numerous sarpagine, ajmaline, and koumine-type alkaloids from a common intermediate.[2] The approach features a novel Mannich-type cyclization to construct the key indole-fused azabicyclo[3.3.1]nonane core, which then serves as a branching point for divergent syntheses.[2] This method is particularly valuable for generating analogs for drug development.

Divergent Synthesis Workflow

This diagram illustrates how a single, advanced intermediate can be channeled into different synthetic pathways to produce a variety of complex alkaloids.

G Divergent Synthesis from a Common Intermediate Start Simple Precursors Mannich Key Mannich-type Cascade Cyclization Start->Mannich CommonIntermediate Common Azabicyclo[3.3.1]nonane Intermediate Mannich->CommonIntermediate PathA Stereoselective Olefination (E) + SmI₂ Coupling CommonIntermediate->PathA PathB Stereoselective Olefination (Z) + Aldol Addition CommonIntermediate->PathB PathC Iodo-induced Cyclization CommonIntermediate->PathC Sarpagine Sarpagine-Type Alkaloids (e.g., Akuammidine) PathA->Sarpagine Ajmaline Ajmaline-Type Alkaloids (e.g., Vincamedine, Quebrachidine) PathB->Ajmaline Koumine (B8086292) Koumine-Type Alkaloids (e.g., Dihydrokoumine) PathC->Koumine

Caption: Divergent strategy to access multiple alkaloid families.

Quantitative Data
StepTransformationYieldReference
1Key Mannich-type cyclization to form the common intermediateHigh[2]
2Aldol reaction to introduce C16 functionality (for ajmaline type)55%[2]
3SmI₂ mediated coupling to fuse the aza-bridged E-ring[2]
4Iodo-induced cyclization for koumine type (forms two quaternary centers)88%[2]
5Deprotection to yield natural akuammidineHigh[2]
6Deprotection to yield natural polyneuridine90%[2]
Experimental Protocol: Key Mannich-Type Cyclization

This protocol describes the Lewis acid-mediated cascade cyclization to construct the central azabicyclo[3.3.1]nonane core common to all three alkaloid types in this divergent synthesis.[2]

  • Preparation: To a flame-dried flask containing a solution of the acyclic amide precursor (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM) at -78 °C, add boron trifluoride etherate (BF₃·OEt₂, 3.0 equiv).

  • Reaction: Stir the mixture at -78 °C for 1 hour.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Workup: Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the key indole-fused azabicyclo[3.3.1]nonane common intermediate.

References

Application Notes and Protocols for the Purification of (+)-Isoajmaline Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isoajmaline is a stereoisomer of ajmaline (B190527), a class Ia antiarrhythmic agent. Both compounds are indole (B1671886) alkaloids found in plants of the Rauwolfia genus. The therapeutic potential and pharmacological activity of these alkaloids necessitate efficient and robust purification methods to ensure high purity for research and drug development. Column chromatography is a fundamental and widely used technique for the purification of alkaloids from natural extracts and synthetic reaction mixtures. This document provides detailed application notes and protocols for the purification of this compound using column chromatography, including traditional silica (B1680970) gel chromatography and High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables summarize key quantitative parameters for the purification of this compound based on established methods for related alkaloids and ajmaline isomers.

Table 1: Parameters for Initial Purification by Silica Gel Column Chromatography

ParameterValue/Description
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography)
Mobile Phase Gradient of Chloroform (B151607) (CHCl₃) and Methanol (B129727) (MeOH) or Ethyl Acetate (B1210297) (EtOAc) and Hexane
Gradient Elution Starting with a non-polar mixture (e.g., 100% CHCl₃ or Hexane:EtOAc 8:2) and gradually increasing the polarity by adding Methanol or Ethyl Acetate.[1][2]
Loading Technique Dry loading of the crude extract adsorbed onto silica gel.
Fraction Collection Based on Thin Layer Chromatography (TLC) monitoring.
Expected Purity >85% (enriched fraction)
Typical Yield Variable, dependent on the concentration in the crude extract.

Table 2: Parameters for Final Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

ParameterValue/Description
Stationary Phase Reversed-phase C18 silica gel.[3][4]
Mobile Phase A mixture of an aqueous buffer and an organic solvent (e.g., Acetonitrile (B52724) and phosphate (B84403) buffer).[3][4]
Elution Mode Isocratic or gradient elution. A gradient of acetonitrile in an acidic aqueous buffer is effective for separating ajmaline isomers.[5]
Detection UV detector at an appropriate wavelength for indole alkaloids (e.g., 254 nm or 280 nm).[4]
Expected Purity >98%
Recovery Rate >95%

Experimental Protocols

Protocol 1: Preliminary Purification of this compound using Silica Gel Column Chromatography

This protocol is suitable for the initial enrichment of this compound from a crude plant extract or a synthetic reaction mixture.

1. Preparation of the Crude Extract: a. For plant material, perform a standard alkaloid extraction. This typically involves extraction with methanol, followed by acid-base partitioning to obtain a total alkaloid fraction.[6] b. For a synthetic mixture, evaporate the reaction solvent to obtain a crude residue.

2. Preparation of the Column: a. Select a glass column of appropriate size based on the amount of crude material (a common rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude extract by weight). b. Prepare a slurry of silica gel (e.g., 60-120 mesh) in the initial, least polar mobile phase (e.g., 100% chloroform or a hexane/ethyl acetate mixture). c. Carefully pour the slurry into the column, allowing the silica gel to settle without air bubbles. The top of the silica bed should be flat and can be protected with a layer of sand.

3. Sample Loading: a. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane). b. Add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry-loading method. c. Carefully add the silica-adsorbed sample to the top of the packed column.

4. Elution and Fraction Collection: a. Begin elution with the initial non-polar mobile phase. b. Gradually increase the polarity of the mobile phase by incrementally adding a more polar solvent (e.g., methanol to chloroform, or ethyl acetate to hexane). A stepwise gradient is often used (e.g., 100:0, 99:1, 98:2, 95:5, etc.).[2] c. Collect fractions of the eluate in separate test tubes. d. Monitor the separation by spotting fractions onto a TLC plate and visualizing the spots under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids). e. Combine the fractions containing the desired compound, as identified by TLC comparison with a standard if available.

5. Analysis and Concentration: a. Analyze the purity of the combined fractions using analytical HPLC. b. Evaporate the solvent from the pooled fractions under reduced pressure to obtain the enriched this compound.

Protocol 2: Final Purification of this compound using Preparative RP-HPLC

This protocol is designed for the final purification of this compound to achieve high purity, suitable for pharmacological studies.

1. Sample Preparation: a. Dissolve the enriched this compound fraction from the initial purification in the HPLC mobile phase. b. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

2. Chromatographic Conditions: a. Column: A preparative reversed-phase C18 column. b. Mobile Phase: A suitable mixture of acetonitrile and an aqueous buffer. For the separation of ajmaline isomers, an acidic buffer can be beneficial. For example, a gradient of acetonitrile in 0.01 M phosphate buffer (pH 3.5) containing 0.5% glacial acetic acid.[4][5] c. Flow Rate: The flow rate will depend on the dimensions of the preparative column and should be scaled up from analytical conditions. d. Detection: UV detection at 254 nm or 280 nm.[4]

3. Elution Program: a. A gradient elution program is often necessary to achieve optimal separation from closely related isomers like ajmaline. b. An example of a gradient could be starting with a lower concentration of acetonitrile and gradually increasing it over the run time to elute more retained compounds.

4. Fraction Collection: a. Use an automated fraction collector to collect the eluent corresponding to the peak of this compound. The retention time will need to be determined from analytical runs. b. Collect the peak in multiple small fractions to ensure high purity in the central fractions.

5. Post-Purification Processing: a. Analyze the purity of the collected fractions using analytical HPLC. b. Pool the fractions that meet the desired purity level. c. Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator. d. The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the purified this compound as a solid.

Visualizations

experimental_workflow cluster_extraction Crude Extract Preparation cluster_preliminary Preliminary Purification cluster_final Final Purification cluster_product Final Product start Crude Plant Material or Synthetic Mixture extraction Alkaloid Extraction / Solvent Evaporation start->extraction crude_extract Crude this compound Extract extraction->crude_extract silica_column Silica Gel Column Chromatography crude_extract->silica_column tlc_monitoring TLC Monitoring silica_column->tlc_monitoring enriched_fraction Enriched this compound Fraction tlc_monitoring->enriched_fraction prep_hplc Preparative RP-HPLC enriched_fraction->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling concentration Solvent Removal / Lyophilization pooling->concentration final_product High-Purity this compound concentration->final_product

Caption: Workflow for the purification of this compound.

logical_relationship compound This compound purification_method Purification Method compound->purification_method column_chrom Column Chromatography purification_method->column_chrom silica_gel Silica Gel Chromatography (Preliminary) column_chrom->silica_gel rp_hplc RP-HPLC (Final) column_chrom->rp_hplc stationary_phase Stationary Phase silica_gel->stationary_phase mobile_phase Mobile Phase silica_gel->mobile_phase rp_hplc->stationary_phase rp_hplc->mobile_phase silica Silica Gel stationary_phase->silica for Preliminary c18 Reversed-Phase C18 stationary_phase->c18 for Final gradient Solvent Gradient mobile_phase->gradient

Caption: Key relationships in this compound purification.

References

Application Notes and Protocols for the Preparation of (+)-Isoajmaline Solutions for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and use of (+)-Isoajmaline solutions for in vitro experimental settings. Due to the limited availability of specific data for this compound, some information provided is based on the closely related compound, ajmaline (B190527), and general best practices for handling alkaloids in cell culture. Researchers are strongly advised to perform their own solubility and stability assessments for this compound in their specific experimental systems.

Introduction to this compound

This compound is a Rauwolfia alkaloid, a class of natural products known for their diverse biological activities[1]. It is an isomer of ajmaline, a well-characterized antiarrhythmic agent that acts on various ion channels[1]. The complex structure of ajmaline-type alkaloids has been a subject of extensive research, including total synthesis and biosynthetic pathway elucidation[2]. While the primary therapeutic application of ajmaline is in cardiology, the pharmacological properties of this compound are less characterized, making it a compound of interest for further investigation in various in vitro models.

Solubility and Stability of this compound

2.1. Solubility

Specific quantitative solubility data for this compound is not widely published. However, chemical suppliers indicate that this compound is soluble in several organic solvents.

Table 1: Solubility of this compound

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)Soluble[1][3]
ChloroformSoluble[1][3]
DichloromethaneSoluble[1][3]
Ethyl AcetateSoluble[1][3]
AcetoneSoluble[1][3]

For in vitro experiments, DMSO is the most commonly used solvent for preparing stock solutions of hydrophobic compounds. It is recommended to use anhydrous DMSO to avoid precipitation of the compound, as DMSO is hygroscopic.

2.2. Stability and Storage

Proper storage is critical to maintain the integrity of this compound. The stability of this compound in solution, particularly in aqueous cell culture media at 37°C, has not been extensively studied. Therefore, it is recommended to prepare fresh working solutions for each experiment and to conduct stability studies under specific experimental conditions.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSource
Powder-20°C3 years[4]
In Solvent (e.g., DMSO)-80°C1 year[4]

To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Protocols for Solution Preparation

3.1. Protocol for Preparing a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 326.43 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

Procedure:

  • Weigh out 3.26 mg of this compound powder using an analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C.

3.2. Protocol for Preparing a Working Solution in Cell Culture Medium

This protocol describes the preparation of a working solution from the concentrated DMSO stock.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration.

  • When diluting, add the stock solution to the culture medium and mix immediately by gentle vortexing or inversion to prevent precipitation.

  • Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Prepare the working solution fresh immediately before each experiment.

Experimental Considerations for In Vitro Assays

4.1. Determining Working Concentrations

The optimal concentration of this compound for in vitro experiments will depend on the cell type and the specific assay. As there is limited data on this compound, it is recommended to perform a dose-response study to determine the effective concentration range. Based on data for the related compound ajmaline, which shows activity in the low micromolar range for ion channel inhibition, a starting concentration range of 1-100 µM could be considered.

Table 3: In Vitro Activity of Ajmaline (Related Compound)

Target Ion ChannelIC50Cell TypeSource
Sodium Channel (INa)23.2 µMAmphibian skeletal muscle fibres[4]
Potassium Channel (IK)9.2 µMAmphibian skeletal muscle fibres[4]
HERG Potassium Channels1.0 µMHEK cells[5]
Kv1.5 Potassium Channel1.70 µMMammalian cell line[6]
Kv4.3 Potassium Channel2.66 µMMammalian cell line[6]

4.2. Stability in Cell Culture Media

The stability of compounds in cell culture media can be influenced by factors such as pH, temperature, and interaction with media components[3]. It is highly recommended to assess the stability of this compound under your specific experimental conditions (e.g., 37°C, 5% CO2) over the duration of the experiment. This can be done by incubating the compound in the media, taking samples at different time points, and analyzing the concentration by methods such as HPLC or LC-MS/MS.

Signaling Pathway of Ajmaline-type Alkaloids

Ajmaline, a structural isomer of this compound, is known to have multiple binding sites on Na+, K+, and Ca2+ channels[1]. Its primary mechanism of action as an antiarrhythmic is through the blockade of these voltage-gated ion channels. Ajmaline has been shown to inhibit sodium channels, leading to a decreased rate of depolarization of the action potential[1]. It also blocks various potassium channels, including HERG, Kv1.5, and Kv4.3, which can prolong the action potential duration[1][5][6].

Isoajmaline_Signaling_Pathway Na_channel Voltage-gated Na+ Channel Na_ion Na+ Influx K_channel Voltage-gated K+ Channel K_ion K+ Efflux Ca_channel Voltage-gated Ca2+ Channel Ca_ion Ca2+ Influx AP_Depolarization Action Potential Depolarization Na_ion->AP_Depolarization AP_Repolarization Action Potential Repolarization K_ion->AP_Repolarization Ca_ion->AP_Depolarization Isoajmaline This compound (Ajmaline as proxy) Isoajmaline->Na_channel Isoajmaline->K_channel Isoajmaline->Ca_channel Cellular_Response Modulation of Cellular Excitability AP_Depolarization->Cellular_Response AP_Repolarization->Cellular_Response

Caption: Putative signaling pathway of this compound based on ajmaline data.

Experimental Workflow

The following diagram illustrates a general workflow for preparing and using this compound in in vitro experiments.

Experimental_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO to make 10 mM Stock Solution weigh->dissolve store Aliquot and Store Stock at -80°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Prepare Working Solution in Cell Culture Medium (Final DMSO ≤ 0.5%) thaw->dilute treat Treat Cells with Working Solution dilute->treat assay Perform In Vitro Assay (e.g., cell viability, electrophysiology) treat->assay end End assay->end

Caption: Experimental workflow for this compound solution preparation.

References

Troubleshooting & Optimization

Optimizing HPLC parameters for baseline separation of ajmaline and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the baseline separation of ajmaline (B190527) and its isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving robust and reproducible separations.

Frequently Asked Questions (FAQs)

Q1: Why is achieving baseline separation of ajmaline and its isomers challenging?

A1: Ajmaline and its isomers possess very similar physicochemical properties, such as polarity, molecular weight, and pKa values. This structural similarity leads to comparable interactions with both the stationary and mobile phases in a chromatographic system, making their separation difficult and often resulting in co-eluting or poorly resolved peaks.[1] The key to their separation lies in exploiting subtle differences in their structure and stereochemistry through careful optimization of HPLC parameters.[2]

Q2: What is a recommended starting point for developing an HPLC method for ajmaline isomers?

A2: A good starting point is a reversed-phase HPLC method, which is effective for separating many alkaloid compounds.[3] A C18 column is a versatile and common choice for the stationary phase. For the mobile phase, a gradient elution using a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with an acid additive like formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) is typically employed to effectively separate compounds with differing polarities.[3][4]

Q3: How does the mobile phase pH affect the separation of ajmaline isomers?

A3: For ionizable isomers like ajmaline (an alkaloid), the mobile phase pH is a powerful tool for controlling retention and selectivity.[2][5] By adjusting the pH, you can alter the ionization state of the isomers. This, in turn, affects their hydrophobicity and interaction with the stationary phase. A general guideline is to work at a pH at least one to two units away from the pKa of the analytes to ensure they are in a single ionic form (either fully ionized or fully unionized), which often leads to sharper peaks and better separation.[2]

Q4: When should I consider using a chiral column for separating ajmaline isomers?

A4: A chiral stationary phase (CSP) is essential for the separation of enantiomers, which are non-superimposable mirror images of each other.[2][5] If you are working with diastereomers, which have different physical properties, an achiral column (like a standard C18) may be sufficient.[2] For enantiomeric separation of ajmaline, polysaccharide-based CSPs are often a good starting point.[5][6]

Troubleshooting Guide

Problem: Poor Resolution or Peak Co-elution

This is a common issue when separating structurally similar isomers.[4] The resolution (Rs) of two chromatographic peaks is determined by efficiency (N), selectivity (α), and retention factor (k).[2][7] To improve resolution, one or more of these factors must be optimized.

Solution 1: Optimize Mobile Phase Composition

  • Adjust Solvent Strength: Modify the ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase. Decreasing the organic solvent percentage will generally increase retention times and may improve resolution.[7]

  • Change Organic Solvent: Switching from acetonitrile to methanol (B129727), or vice versa, can alter the selectivity (α) of the separation due to different solvent-analyte interactions.[5]

  • Modify pH: For ionizable compounds like ajmaline, adjusting the pH of the mobile phase can significantly impact selectivity.[2][8]

Solution 2: Adjust Column Temperature

  • Temperature can influence the selectivity of a separation.[2] Increasing the temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks (higher efficiency) and shorter analysis times.[2] It is a valuable parameter to optimize, especially when changes to the mobile phase are not sufficient.

Solution 3: Change the Stationary Phase

  • If optimizing the mobile phase and temperature does not yield the desired resolution, changing the column chemistry is often the most effective solution.[7] Consider a different type of reversed-phase column (e.g., phenyl-hexyl or embedded polar group) or a chiral column if enantiomers are present.[1][5]

Problem: Peak Tailing

Peak tailing can compromise resolution and accuracy. It is often caused by secondary interactions between the analyte and the stationary phase or by issues with the HPLC system itself.

Solution 1: Modify Mobile Phase

  • Adjust pH: For basic compounds like ajmaline, secondary interactions with acidic silanol (B1196071) groups on the silica-based stationary phase can cause tailing. Operating at a low pH (e.g., pH 3) can suppress the ionization of these silanols.[8]

  • Use a High-Purity Column: Modern, high-purity silica (B1680970) columns with end-capping are less prone to these secondary interactions.[5]

Solution 2: Check for Column Overload

  • Injecting too much sample can lead to peak distortion.[5] Try reducing the injection volume or the sample concentration.

Problem: Inconsistent Retention Times

Fluctuations in retention times can affect the reliability and reproducibility of your analysis.

Solution 1: Ensure Proper Column Equilibration

  • The column must be thoroughly equilibrated with the mobile phase before starting a sequence of injections, especially when using a gradient.[5]

Solution 2: Check Mobile Phase Preparation

  • Ensure the mobile phase is prepared accurately and consistently.[5] Use a buffer to maintain a stable pH.[8] Ensure the mobile phase is properly degassed to prevent bubble formation.[9][10]

Solution 3: Verify HPLC System Performance

  • Leaks or malfunctioning check valves in the pump can cause inconsistent flow rates and lead to retention time shifts.[4] Regular system maintenance is crucial.[9]

Data Presentation

Table 1: Illustrative Effect of Mobile Phase Composition on Resolution of Ajmaline Isomers

% AcetonitrilepHResolution (Rs) between Isomer 1 and Isomer 2
40%3.01.2
35%3.01.6
30%3.01.9
35%4.51.4
35%7.01.1

Note: Data is illustrative and will vary depending on the specific isomers and chromatographic conditions.

Table 2: Illustrative Effect of Column Temperature on Separation

Temperature (°C)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
2510.210.81.3
309.510.01.5
358.89.21.6
408.18.41.4

Note: Data is illustrative and will vary depending on the specific analytes and chromatographic conditions.[2]

Experimental Protocols

Protocol 1: Starting HPLC Method for Ajmaline Isomer Separation

This protocol provides a general starting point for method development.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • Start with a linear gradient from 10% B to 90% B over 30 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 10% B and re-equilibrate for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.[11]

Protocol 2: Systematic Approach to Mobile Phase Optimization

This protocol outlines a systematic approach to optimizing the mobile phase to improve selectivity (α).

  • Initial Run: Perform an initial separation using the starting method in Protocol 1 to determine the approximate elution time of the isomers.

  • Gradient Adjustment: If resolution is poor, make the gradient shallower around the elution time of the isomers to increase the separation window.

  • Solvent Type Evaluation: If co-elution persists, replace acetonitrile (Solvent B) with methanol and re-run the initial gradient. The change in solvent can significantly alter selectivity.

  • pH Screening: Prepare mobile phase A with different pH values (e.g., 3.0, 4.5, 7.0) using appropriate buffers (e.g., phosphate or acetate). Run the separation at each pH to determine the optimal condition for resolution and peak shape.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation & Optimization sample_prep Sample Preparation (Dissolve & Filter) hplc_setup Initial Method Setup (Protocol 1) sample_prep->hplc_setup mobile_phase_prep Mobile Phase Preparation mobile_phase_prep->hplc_setup run_analysis Run Analysis hplc_setup->run_analysis eval_results Evaluate Resolution (Rs) run_analysis->eval_results optimization Systematic Optimization (Protocol 2) eval_results->optimization Rs < 1.5 final_method Final Validated Method eval_results->final_method Rs >= 1.5 optimization->run_analysis Iterate

Caption: Experimental workflow for HPLC method development.

troubleshooting_workflow cluster_params Optimization Parameters start Poor Baseline Separation (Rs < 1.5) mobile_phase Optimize Mobile Phase - Adjust % Organic - Change Solvent Type - Modify pH start->mobile_phase Step 1 temperature Adjust Column Temperature mobile_phase->temperature If still poor Rs end Achieved Baseline Separation (Rs >= 1.5) mobile_phase->end Success stationary_phase Change Stationary Phase (e.g., Phenyl, Chiral) temperature->stationary_phase If still poor Rs temperature->end Success stationary_phase->end Success

Caption: Troubleshooting workflow for poor resolution.

resolution_factors cluster_factors Controlling Factors cluster_params Adjustable HPLC Parameters Resolution Resolution (Rs) Efficiency Efficiency (N) Resolution->Efficiency Selectivity Selectivity (α) Resolution->Selectivity Retention Retention Factor (k) Resolution->Retention p1 Column Length Particle Size Efficiency->p1 p2 Mobile Phase Comp. Stationary Phase Temperature Selectivity->p2 p3 Solvent Strength Retention->p3

Caption: Factors influencing HPLC resolution.

References

Technical Support Center: Troubleshooting Co-elution in (+)-Isoajmaline HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of (+)-Isoajmaline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chromatographic analysis of this important alkaloid. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you resolve specific issues, particularly the co-elution of this compound with other structurally related alkaloids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Which alkaloids are known to co-elute with this compound in reversed-phase HPLC?

A1: The most commonly reported alkaloids that co-elute with this compound are its stereoisomer, Ajmaline (B190527) , and another closely related ajmalan (B1240692) alkaloid, Sandwicine . Due to their similar chemical structures and physicochemical properties, achieving baseline separation of these compounds can be challenging. Other alkaloids present in complex mixtures, such as extracts from Rauvolfia species, may also pose a risk of co-elution depending on the chromatographic conditions.

Q2: My this compound peak is showing poor resolution from a neighboring peak. What are the initial steps to troubleshoot this co-elution?

A2: Poor resolution is a common issue when analyzing complex alkaloid mixtures. Here is a logical workflow to begin troubleshooting:

G start Poor Resolution/ Co-elution Observed check_method Verify HPLC Method Parameters (Column, Mobile Phase, Flow Rate, Temp.) start->check_method optimize_mp Optimize Mobile Phase Composition check_method->optimize_mp Parameters Correct adjust_ph Adjust Mobile Phase pH optimize_mp->adjust_ph Resolution Still Poor resolution_achieved Resolution Achieved optimize_mp->resolution_achieved Separation Improved change_column Consider a Different Stationary Phase adjust_ph->change_column Resolution Still Poor adjust_ph->resolution_achieved Separation Improved change_column->resolution_achieved Separation Improved

Caption: A stepwise workflow for troubleshooting poor peak resolution in HPLC analysis.

Start by verifying that your current HPLC method parameters match the intended protocol. If the parameters are correct, the next logical step is to optimize the mobile phase composition.

Q3: How does the mobile phase composition affect the separation of this compound and its co-eluents?

A3: The mobile phase composition is a critical factor in achieving selectivity between closely related alkaloids. Here are key aspects to consider:

  • Organic Modifier: The choice and concentration of the organic solvent (typically acetonitrile (B52724) or methanol) significantly influence retention and selectivity. Acetonitrile often provides higher efficiency and different selectivity compared to methanol (B129727) for alkaloids. Modifying the organic solvent percentage in the mobile phase can alter the retention times of the co-eluting peaks, potentially improving their separation.

  • Aqueous Phase pH: The pH of the aqueous portion of the mobile phase is a powerful tool for manipulating the retention of ionizable compounds like alkaloids. This compound and related alkaloids have basic nitrogen atoms, and their degree of ionization is pH-dependent. Adjusting the pH can change their hydrophobicity and interaction with the stationary phase, leading to differential retention. For basic compounds on a C18 column, operating at a low pH (e.g., 2.5-4.0) can improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase.[1][2]

  • Buffer System: The choice of buffer (e.g., phosphate, formate, acetate) and its concentration can also impact selectivity. Buffers help maintain a stable pH and can influence the interactions between the analytes and the stationary phase.

Q4: I am still facing co-elution after optimizing the mobile phase. What other parameters can I adjust?

A4: If mobile phase optimization is insufficient, consider the following:

  • Stationary Phase: Not all C18 columns are the same. Differences in end-capping, silica (B1680970) purity, and bonding density can lead to variations in selectivity. Trying a C18 column from a different manufacturer or switching to a different stationary phase chemistry (e.g., phenyl-hexyl, cyano, or even a chiral stationary phase) can provide the necessary change in selectivity to resolve the co-eluting peaks. Chiral columns are specifically designed to separate stereoisomers and can be highly effective for resolving ajmaline and isoajmaline.

  • Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect both efficiency and selectivity. A systematic study of temperature effects (e.g., in 5 °C increments) may reveal an optimal temperature for separation.

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can improve the separation of complex mixtures. A shallow gradient profile can enhance the resolution of closely eluting peaks.

Q5: My this compound peak is showing tailing. What are the common causes and solutions?

A5: Peak tailing for basic compounds like alkaloids is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase. Here’s how to address this:

G cluster_0 Causes of Peak Tailing cluster_1 Solutions cause1 Silanol Interactions Strong secondary interactions between basic alkaloids and acidic silanol groups on the silica support. solution1 Use an End-Capped Column Or add a competing base (e.g., triethylamine) to the mobile phase to mask silanol groups. cause1->solution1 cause2 Column Overload Injecting too high a concentration of the analyte. solution2 Reduce Sample Concentration Dilute the sample or reduce the injection volume. cause2->solution2 cause3 Mobile Phase pH pH is close to the pKa of the analyte, leading to mixed ionization states. solution3 Adjust Mobile Phase pH Work at a pH at least 2 units away from the analyte's pKa for consistent ionization. cause3->solution3

Caption: Common causes of peak tailing for basic alkaloids and their corresponding solutions.

Experimental Protocols

Below are detailed experimental protocols for the HPLC analysis of Rauvolfia alkaloids, which can be adapted for the analysis of this compound.

Protocol 1: General Purpose Reversed-Phase HPLC Method

This method is a starting point for the analysis of a mixture of Rauvolfia alkaloids.

  • Instrumentation: HPLC system with a UV detector or photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.01 M Phosphate Buffer (pH adjusted to 3.5 with phosphoric acid).[1]

    • B: Acetonitrile.

  • Gradient Program:

    • 0-15 min: 20-40% B

    • 15-25 min: 40-60% B

    • 25-30 min: 60-20% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Protocol 2: Chiral HPLC Method for Isomer Separation

For the specific separation of stereoisomers like this compound and Ajmaline, a chiral stationary phase is recommended.

  • Instrumentation: HPLC system with a UV or PDA detector.

  • Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based or cyclodextrin-based). The selection of the specific chiral column may require screening.

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., ethanol, isopropanol), often with a basic or acidic additive. A common mobile phase for chiral separations of alkaloids is a mixture of n-hexane, ethanol, and diethylamine.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10-20 µL.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the effect of different chromatographic conditions on the separation of this compound and its common co-eluents.

Table 1: Effect of Mobile Phase Composition on Retention Time and Resolution

Mobile Phase Composition (Acetonitrile:Buffer pH 3.5)Retention Time (min) - this compoundRetention Time (min) - AjmalineRetention Time (min) - SandwicineResolution (Rs) - Isoajmaline/AjmalineResolution (Rs) - Isoajmaline/Sandwicine
30:7012.513.112.61.20.2 (Co-elution)
35:6510.210.810.31.50.3 (Co-elution)
40:608.18.68.21.40.3 (Co-elution)

Table 2: Effect of Mobile Phase pH on Retention Time and Resolution (35:65 Acetonitrile:Buffer)

Mobile Phase pHRetention Time (min) - this compoundRetention Time (min) - AjmalineRetention Time (min) - SandwicineResolution (Rs) - Isoajmaline/AjmalineResolution (Rs) - Isoajmaline/Sandwicine
2.511.512.211.81.60.7
3.510.210.810.31.50.3
4.59.19.69.21.30.2

Table 3: Comparison of Different Stationary Phases (Mobile Phase: 35:65 Acetonitrile:Buffer pH 3.0)

Stationary PhaseRetention Time (min) - this compoundRetention Time (min) - AjmalineRetention Time (min) - SandwicineResolution (Rs) - Isoajmaline/AjmalineResolution (Rs) - Isoajmaline/Sandwicine
Standard C1811.011.611.11.40.2
Phenyl-Hexyl12.813.513.01.50.4
Chiral (e.g., Cellulose-based)15.217.516.0> 2.01.8

Disclaimer: The data presented in these tables are for illustrative purposes and may not represent actual experimental results. Method optimization is crucial for achieving the desired separation.

References

Technical Support Center: Maximizing (+)-Isoajmaline Yield from Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical support for optimizing the extraction and yield of (+)-Isoajmaline from plant materials, primarily Rauwolfia serpentina. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on yield enhancement strategies.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction and analysis of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield of this compound 1. Improper Plant Material: The concentration of alkaloids can vary based on the plant part, age, and geographical source.[1] 2. Inefficient Extraction: The solvent may not be optimal, or the extraction time and temperature may be insufficient. 3. Alkaloid Degradation: Extreme pH or high temperatures during extraction can degrade alkaloids.[2]1. Use the roots of mature Rauwolfia serpentina plants, as they generally have higher concentrations of ajmaline-type alkaloids.[1] Ensure the material is properly dried and finely powdered to maximize surface area for extraction. 2. Use methanol (B129727) or ethanol (B145695) for initial extraction. Consider advanced techniques like pressurized liquid extraction or sonication to improve efficiency.[2] 3. Maintain a slightly acidic to neutral pH during extraction. Avoid prolonged exposure to high temperatures (above 60°C) to prevent potential degradation or isomerization.
Poor Separation of Ajmaline (B190527) and this compound 1. Isomeric Co-elution: As isomers, ajmaline and this compound have very similar polarities and can be difficult to separate with a standard HPLC method. 2. Inadequate HPLC Column: The column chemistry may not be suitable for resolving closely related isomers. 3. Mobile Phase Not Optimized: The mobile phase composition may lack the selectivity needed for separation.1. Develop a specific HPLC gradient method. Start with a mobile phase of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer at pH 3.5) and run a shallow gradient.[3][4] 2. Use a high-resolution C18 column with a small particle size (e.g., ≤ 5 µm) to improve separation efficiency. 3. Methodical optimization of the mobile phase is crucial. Adjust the pH of the aqueous buffer and the gradient slope to maximize the resolution between the isomer peaks.
Presence of Impurities in Final Extract 1. Co-extraction of Non-alkaloidal Compounds: Pigments, lipids, and other secondary metabolites are often co-extracted. 2. Incomplete Purification: A single purification step may not be sufficient to remove all impurities.1. Perform a defatting step on the crude extract using a non-polar solvent like hexane (B92381) before proceeding with further purification. 2. Employ multi-step purification. After initial extraction, use liquid-liquid partitioning followed by column chromatography over silica (B1680970) gel for effective separation.[5]
Inconsistent Results Between Batches 1. Variability in Plant Material: Natural variation in alkaloid content is common. 2. Inconsistent Extraction Parameters: Minor changes in solvent ratio, temperature, or time can affect yield. 3. Sample Degradation During Storage: Improper storage can lead to degradation of the target compound.1. Standardize the source and type of plant material used for each extraction. 2. Strictly adhere to a validated Standard Operating Procedure (SOP) for all extraction and purification steps. 3. Store extracts in a cool, dark place, preferably under an inert atmosphere, to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary plant source for this compound? A1: The primary source of this compound is the roots of the medicinal plant Rauwolfia serpentina, which also produces a variety of other indole (B1671886) alkaloids, including its isomer, ajmaline.[5][6]

Q2: How can I increase the yield of this compound from plant cell or hairy root cultures? A2: Two primary strategies for enhancing secondary metabolite production in vitro are elicitation and precursor feeding.

  • Elicitation: This involves inducing a stress response in the culture, which can trigger the plant's defense mechanisms and increase the production of secondary metabolites. While specific data for isoajmaline (B1239502) is limited, studies on the closely related alkaloid ajmaline in Rauwolfia serpentina hairy root cultures have shown a 2.9-fold increase in yield with the application of 100 mg/L mannan (B1593421) (a biotic elicitor).[3]

  • Precursor Feeding: This involves adding a biosynthetic precursor to the culture medium to increase the substrate pool for the production of the target molecule. Since this compound is a terpenoid indole alkaloid, feeding the cultures with its precursor, L-tryptophan, may increase the final yield.[7][8]

Q3: What are the key parameters to control during the extraction process to ensure the stability of this compound? A3: The stability of alkaloids during extraction is highly dependent on pH and temperature. It is crucial to avoid strongly acidic or alkaline conditions and high temperatures, which can lead to degradation or potentially cause isomerization of this compound to ajmaline.[2] A neutral or slightly acidic pH and temperatures below 60°C are generally recommended.

Q4: What is a typical baseline yield for ajmaline-type alkaloids from Rauwolfia serpentina? A4: The yield can vary significantly based on the source of the plant material and the extraction method. However, studies have reported ajmaline content in the roots of Rauwolfia serpentina to be in the range of 2.480 to 4.769 mg/g of dry root material.[1] The yield of ajmaline from cell suspension cultures is typically lower, around 0.005-0.012% of the dry weight.[5]

Q5: Are there any safety precautions I should take when working with Rauwolfia extracts and solvents? A5: Yes. Rauwolfia alkaloids can be pharmacologically active, so appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. All extractions should be performed in a well-ventilated area or a fume hood, as organic solvents like methanol and chloroform (B151607) are volatile and toxic.

Data on Yield Improvement Strategies

The following table summarizes quantitative data on the enhancement of related ajmaline-type alkaloids in Rauwolfia serpentina hairy root cultures using elicitors. This data can serve as a valuable reference for designing experiments to improve this compound yield.

TreatmentTarget AlkaloidControl Yield (mg/g DW)Elicited Yield (mg/g DW)Fold IncreaseReference
100 mg/L MannanAjmaline0.3280.9752.9[3]
100 mM NaClAjmalicine0.0030.05814.8[3]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Rauwolfia serpentina Roots

This protocol outlines a standard laboratory procedure for the extraction and partial purification of this compound.

  • Preparation of Plant Material:

    • Air-dry the roots of Rauwolfia serpentina at room temperature until brittle.

    • Grind the dried roots into a fine powder using a mechanical grinder.

  • Initial Methanolic Extraction:

    • Weigh 100 g of the powdered root material and place it in a large flask.

    • Add 500 mL of methanol and macerate for 24 hours with occasional shaking.

    • Filter the extract and repeat the extraction process on the plant residue two more times with fresh methanol.

    • Combine all the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Defatting and Acid-Base Partitioning:

    • Suspend the crude methanolic extract in 200 mL of 5% acetic acid in water.

    • Extract this aqueous acidic solution three times with 100 mL of hexane to remove lipids and non-polar impurities. Discard the hexane layers.

    • Adjust the pH of the aqueous layer to approximately 9-10 with ammonium (B1175870) hydroxide.

    • Extract the now basic aqueous solution three times with 150 mL of chloroform. The alkaloids will move into the chloroform layer.

    • Combine the chloroform extracts and wash with distilled water.

    • Dry the chloroform extract over anhydrous sodium sulfate (B86663) and evaporate to dryness to yield a crude alkaloid mixture.

  • Column Chromatography:

    • Prepare a silica gel column (60-120 mesh) using a suitable solvent system (e.g., a gradient of chloroform and methanol).

    • Dissolve the crude alkaloid mixture in a minimal amount of chloroform and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with pure chloroform and gradually adding methanol.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing this compound and ajmaline.

    • Combine the fractions rich in the target compounds for further analysis.

Protocol 2: HPLC Quantification of this compound

This protocol provides a starting point for developing an HPLC method to quantify this compound and separate it from ajmaline.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.01 M Sodium Phosphate buffer, with pH adjusted to 3.5.[3][4]

    • Mobile Phase B: Acetonitrile.

    • Gradient Program (example):

      • 0-5 min: 80% A, 20% B

      • 5-20 min: Linear gradient to 50% A, 50% B

      • 20-25 min: Hold at 50% A, 50% B

      • 25.1-30 min: Return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

    • Create a series of working standards by diluting the stock solution to generate a calibration curve (e.g., 1-50 µg/mL).

    • Dissolve a known weight of the purified extract from Protocol 1 in methanol, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

  • Analysis:

    • Inject the standards and samples.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve.

Visualizations

Biosynthetic Pathway of this compound

The following diagram illustrates the simplified biosynthetic pathway leading to ajmaline-type alkaloids. This compound shares this pathway with its isomer, ajmaline.

Ajmaline_Biosynthesis cluster_precursors Precursors cluster_legend Enzymes Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin Secologanin Secologanin->Strictosidine STR Polyneuridine_aldehyde Polyneuridine aldehyde Strictosidine->Polyneuridine_aldehyde SGD, SBE Vomilenine Vomilenine Polyneuridine_aldehyde->Vomilenine PNAE, VS Norajmaline 17-O-Acetyl- norajmaline Vomilenine->Norajmaline VR, DHVR Ajmaline_Isoajmaline (+)-Ajmaline / This compound Norajmaline->Ajmaline_Isoajmaline AAE, NNMT TDC TDC: Tryptophan decarboxylase STR STR: Strictosidine synthase SGD SGD: Strictosidine glucosidase SBE SBE: Sarpagan bridge enzyme PNAE PNAE: Polyneuridine aldehyde esterase VS VS: Vinorine synthase VR VR: Vomilenine reductase DHVR DHVR: 1,2-dihydrovomilenine (B1246003) reductase AAE AAE: Acetylajmalan esterase NNMT NNMT: Norajmaline N-methyltransferase

Caption: Simplified biosynthetic pathway of ajmaline-type alkaloids.

Experimental Workflow

This diagram shows the general workflow for the extraction, purification, and quantification of this compound.

Extraction_Workflow Start Start: Dried Rauwolfia Root Powder Extraction Solvent Extraction (Methanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Acid-Base Partitioning & Defatting (Hexane) Crude_Extract->Purification Crude_Alkaloids Crude Alkaloid Mixture Purification->Crude_Alkaloids Chromatography Column Chromatography (Silica Gel) Crude_Alkaloids->Chromatography Fractions Purified Fractions Chromatography->Fractions Analysis HPLC-PDA Analysis (Quantification) Fractions->Analysis End End: Quantitative Data Analysis->End

Caption: General workflow for this compound extraction and analysis.

References

Minimizing degradation of (+)-Isoajmaline during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to minimize the degradation of (+)-Isoajmaline during extraction and storage. The following information is based on established principles for the handling of indole (B1671886) alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: Like many indole alkaloids, this compound is susceptible to degradation from exposure to harsh environmental conditions. The primary factors include:

  • pH: Both acidic and alkaline conditions can catalyze hydrolysis and other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation byproducts.

Q2: I am observing a low yield of this compound in my extract. What are the likely causes?

A2: A low yield of this compound can result from several factors beyond simple extraction inefficiency. Degradation of the target molecule is a common culprit. Consider the following possibilities:

  • Harsh Extraction Conditions: High temperatures or extreme pH levels during extraction can degrade the alkaloid.

  • Improper Solvent Evaporation: Excessive heat during solvent removal is a frequent cause of degradation.

  • Extended Exposure to Light: If the extraction process is not protected from light, photodegradation can occur.

  • Suboptimal Storage of Plant Material: Poorly stored raw materials can lead to enzymatic or microbial degradation of the alkaloids before extraction even begins.

Q3: How can I confirm if my this compound sample is degrading?

A3: The most reliable method to assess the stability of your this compound sample is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves comparing chromatograms of your sample over time or after exposure to stress conditions. Signs of degradation include:

  • A decrease in the peak area of this compound.

  • The appearance of new peaks, which correspond to degradation products.

  • A change in the color or physical appearance of the sample.

Q4: What are the ideal long-term storage conditions for solid this compound and its solutions?

A4: For solid this compound, it is recommended to store it in a well-sealed, amber glass vial at low temperatures, preferably at or below -20°C, and in a desiccator to protect from moisture. Solutions of this compound are generally less stable than the solid form and should be prepared fresh. If short-term storage is necessary, solutions should be kept in amber vials at -20°C or lower and used as quickly as possible.

Troubleshooting Guides

Issue 1: Low Yield of this compound During Extraction
Potential Cause Recommended Solution
Thermal Degradation Use low-temperature extraction methods like maceration or percolation at room temperature. For solvent evaporation, use a rotary evaporator under reduced pressure with a water bath temperature not exceeding 40°C.
pH-Induced Degradation Maintain a mildly acidic to neutral pH during the initial extraction steps. If acid/base partitioning is used, minimize the time the sample is exposed to strong acids or bases.
Photodegradation Conduct all extraction and purification steps in a laboratory with minimal natural light and use amber-colored glassware or wrap glassware in aluminum foil.
Oxidative Degradation Use degassed solvents and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants like ascorbic acid to the extraction solvent can also be beneficial.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis of Stored Samples
Potential Cause Recommended Solution
Formation of Degradation Products This indicates that the storage conditions are not optimal. Review and improve storage protocols based on the recommendations in the FAQs.
Contamination Ensure proper cleaning of all glassware and equipment. Use high-purity solvents and reagents.
Non-Optimized HPLC Method Develop and validate a stability-indicating HPLC method that can effectively separate this compound from its potential degradation products.

Experimental Protocols

Protocol 1: General Extraction of this compound from Rauwolfia species

This protocol is a general guideline and may require optimization based on the specific plant material and available equipment.

  • Sample Preparation:

    • Dry the plant material (e.g., roots) at a temperature not exceeding 40°C.

    • Grind the dried material to a fine powder.

  • Extraction:

    • Macerate the powdered plant material in methanol (B129727) or ethanol (B145695) (1:10 w/v) at room temperature for 24-48 hours with occasional agitation. Protect the mixture from light.

    • Filter the extract and repeat the maceration of the plant residue two more times with fresh solvent.

    • Combine the filtrates.

  • Solvent Evaporation:

    • Concentrate the combined extract under reduced pressure using a rotary evaporator with a water bath temperature maintained below 40°C.

  • Acid-Base Partitioning (Optional, for purification):

    • Dissolve the crude extract in 5% acetic acid.

    • Wash the acidic solution with a non-polar solvent like hexane (B92381) to remove fats and waxes.

    • Basify the aqueous layer to pH 9-10 with ammonium (B1175870) hydroxide.

    • Extract the alkaloids into an organic solvent such as chloroform (B151607) or ethyl acetate.

    • Wash the organic layer with distilled water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure at low temperature to yield the crude alkaloid fraction.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to understand the stability of this compound. A validated stability-indicating HPLC method is required to analyze the results.

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature, protected from light, for a specified period.

    • Thermal Degradation: Expose the solid this compound to dry heat (e.g., 70°C) in an oven for a specified period. Also, reflux a solution of this compound.

    • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified period.

  • Sample Analysis:

    • At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration with the mobile phase for HPLC analysis.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data on the degradation kinetics of this compound under various stress conditions. Researchers are encouraged to perform their own forced degradation studies, as outlined in Protocol 2, to generate stability data for their specific formulations and storage conditions. The results of such studies can be tabulated as shown below.

Table 1: Example of Data Presentation for a Forced Degradation Study of this compound

Stress Condition Time (hours) This compound Remaining (%) Number of Degradation Products Major Degradation Product (Peak Area %)
0.1 M HCl, 60°C295.213.5
885.128.9, 4.2
0.1 M NaOH, RT492.516.8
3% H₂O₂, RT2488.335.1, 3.2, 2.5
Dry Heat, 70°C4898.10-
UV Light1290.724.8, 3.1

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Extraction_Workflow Start Start: Powdered Rauwolfia Plant Material Extraction Maceration with Methanol/Ethanol (Room Temperature, Protected from Light) Start->Extraction Filtration Filtration to Separate Extract Extraction->Filtration Concentration Solvent Evaporation (<40°C, Reduced Pressure) Filtration->Concentration Purification Acid-Base Partitioning (Optional) Concentration->Purification FinalProduct Crude/Purified this compound Concentration->FinalProduct If no purification Purification->FinalProduct Storage Store at <= -20°C (Amber vial, Desiccator) FinalProduct->Storage

Caption: Workflow for this compound Extraction and Storage.

Degradation_Pathways Isoajmaline This compound Hydrolysis Hydrolysis Products (Acid/Base Catalyzed) Isoajmaline->Hydrolysis H+ / OH- Oxidation Oxidation Products (e.g., N-oxides) Isoajmaline->Oxidation [O] Photodegradation Photodegradation Products (UV/Visible Light) Isoajmaline->Photodegradation hv

Caption: Potential Degradation Pathways for this compound.

Technical Support Center: (+)-Isoajmaline in Electrophysiological Recordings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of (+)-Isoajmaline in electrophysiological recordings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary effects in electrophysiology?

A1: this compound is a Class Ia antiarrhythmic agent. Its primary mechanism of action is the blockade of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells.[1][2] This blockade leads to a reduction in the rate of depolarization, slowing conduction velocity.[1] While it is primarily known as a sodium channel blocker, it is important to note that related compounds like Ajmaline also affect potassium and calcium channels, which can contribute to its overall electrophysiological profile.[1]

Q2: After applying this compound, the amplitude of my action potentials is significantly reduced. Is this an experimental artifact?

A2: A reduction in action potential amplitude is an expected physiological effect of a potent sodium channel blocker like this compound.[1][2] By inhibiting the influx of sodium ions, the peak of the action potential is diminished. This is not typically an artifact. However, it is crucial to distinguish this pharmacological effect from technical issues such as a poor seal, a clogged pipette, or incorrect gain settings on your amplifier. A good troubleshooting step is to perform a dose-response curve; a concentration-dependent decrease in amplitude would confirm a pharmacological effect.

Q3: I'm observing a slow, steady drift in my baseline recording after perfusing my cells with this compound. What could be the cause?

A3: Baseline drift after drug application can arise from several sources, and it's important to systematically troubleshoot the issue.[3] Potential causes include:

  • Junction Potential Changes: The addition of this compound and its solvent to your external solution can alter its ionic composition, leading to a change in the junction potential at the reference electrode.

  • Electrode Stability: Ensure that your recording and reference electrodes are securely positioned and have not moved.[3]

  • Perfusion System Instability: Check for leaks or pressure changes in your perfusion system that could cause slight movements of the preparation or electrodes.

  • Compound Interaction: In some cases, the compound itself might interact with the electrode surfaces or the cell membrane over time, causing slow changes in recorded potential.

  • Temperature Fluctuations: Ensure the temperature of your recording chamber is stable, as temperature changes can cause baseline drift.[3]

A good practice is to allow your recording to stabilize for a sufficient period after the start of perfusion to see if the drift settles. If the drift is of a very low frequency, a high-pass filter can be applied during analysis to correct it.[3]

Q4: Since applying this compound, the noise in my recording has increased, significantly reducing the signal-to-noise ratio (SNR). How can I address this?

A4: A decrease in SNR can make it difficult to resolve the physiological effects of this compound. Here are some strategies to improve your SNR:

  • Check Your Grounding: Improper grounding is a common source of electrical noise. Ensure all components of your setup are connected to a common ground to avoid ground loops.[3][4]

  • Isolate from Electrical Interference: Identify and turn off any non-essential electrical equipment in the vicinity of your rig, as they can be sources of 50/60 Hz noise.[4]

  • Optimize Your Seal: A high-resistance "gigaseal" is crucial for low-noise recordings.[5][6] If your seal resistance is low (less than 1 GΩ), this will significantly increase noise.[6]

  • Pipette and Solutions: Use freshly pulled, fire-polished pipettes for each recording. Ensure your internal and external solutions are filtered and free of precipitates.[7]

  • Reduce Pipette Capacitance: Lowering the level of the bath solution to minimize the submerged surface area of the pipette can reduce capacitive noise.[4]

Q5: Could this compound be precipitating out of my solution and causing artifacts?

A5: While specific data on the solubility of this compound in aqueous recording solutions is limited, compounds with similar structures can sometimes have limited solubility. Precipitation could lead to a number of artifacts, including clogging of the perfusion lines (causing flow rate changes and baseline instability) or direct mechanical interaction with the cell or electrodes.

To minimize this risk:

  • Use a suitable stock solvent: DMSO or ethanol (B145695) are common choices for dissolving compounds like this compound for stock solutions.[8][9]

  • Keep the final solvent concentration low: The final concentration of the solvent (e.g., DMSO) in your recording solution should ideally be below 0.5% to avoid solvent-induced effects and reduce the likelihood of precipitation when the stock is diluted in the aqueous external solution.

  • Prepare fresh dilutions: Make your final working dilutions of this compound fresh on the day of the experiment.[3]

  • Visually inspect your solutions: Before and during perfusion, visually check your solutions for any signs of precipitation.

Quantitative Data Summary

The following tables summarize the electrophysiological effects of Ajmaline, a close structural analog of this compound. This data can be used as a reference to understand the expected range of effects.

Table 1: Inhibitory Concentrations (IC50) of Ajmaline on Various Ion Channels

Ion ChannelCell TypeIC50 (µM)Reference
Peak Nav1.5HEK293 Cells> 300[10]
hERG (Kv11.1)HEK293 Cells125.5[10]
Cav1.2HEK293 Cells> 300[10]

Table 2: Effects of Ajmaline on Action Potential Parameters

ParameterPreparationEffectReference
Action Potential Duration (APD)Canine Purkinje FibersShortened APD60 and APD90[10]
Ventricular Repolarization (QTc and JTc intervals)Isolated Rabbit HeartsDecreased[10]

Experimental Protocols

This section provides a detailed protocol for the application of this compound in whole-cell patch-clamp recordings.

Solution Preparation
  • Stock Solution Preparation:

    • Due to the limited information on this compound solubility, it is recommended to first test its solubility in small volumes of high-purity DMSO or ethanol.[8][9]

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent.

    • Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the this compound stock solution.

    • Prepare fresh serial dilutions of the stock solution into your external recording solution (e.g., aCSF) to achieve the desired final concentrations.

    • It is crucial to ensure that the final concentration of the organic solvent is kept to a minimum (ideally ≤0.1%) to avoid off-target effects.

    • Prepare a vehicle control solution containing the same final concentration of the solvent to apply before and after the drug application to control for any solvent effects.

Whole-Cell Patch-Clamp Procedure
  • Cell Preparation: Prepare your cells (cultured cells on coverslips or acute tissue slices) as per your standard laboratory protocol.

  • Obtaining a Whole-Cell Recording:

    • Under visual control (e.g., using a microscope with DIC optics), approach a target cell with a patch pipette filled with the appropriate internal solution.

    • Apply slight positive pressure to the pipette to keep its tip clean.

    • Once the pipette tip touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.

    • After achieving a stable gigaseal, apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Baseline Recording:

    • Switch the amplifier to the desired recording mode (voltage-clamp or current-clamp).

    • Record a stable baseline of activity for a sufficient period (e.g., 5-10 minutes) while perfusing the chamber with the vehicle control solution. This will serve as your control data.

  • Application of this compound:

    • Switch the perfusion system to the external solution containing the desired concentration of this compound.

    • Ensure a complete and steady exchange of the bath solution.

    • Record the cellular response to the drug application.

  • Washout:

    • After recording the effects of this compound, switch the perfusion back to the vehicle control solution to wash out the drug.

    • Record for a sufficient period to observe any reversal of the drug's effects.

Mandatory Visualizations

troubleshooting_workflow Troubleshooting Workflow for Electrophysiological Artifacts start Artifact Observed After This compound Application q1 Is the artifact a decrease in signal amplitude? start->q1 a1_yes Expected physiological effect of a sodium channel blocker. Perform dose-response to confirm. q1->a1_yes Yes q2 Is it a slow baseline drift? q1->q2 No end Artifact Identified and Addressed a1_yes->end a2_yes Check for: - Junction potential changes - Electrode stability - Perfusion system leaks - Temperature fluctuations q2->a2_yes Yes q3 Is it high-frequency noise? q2->q3 No a2_yes->end a3_yes Check for: - Grounding issues - Electrical interference - Seal resistance - Pipette capacitance q3->a3_yes Yes q4 Is there evidence of precipitation? q3->q4 No a3_yes->end a4_yes Prepare fresh solutions. Ensure final solvent concentration is low. Visually inspect perfusion lines. q4->a4_yes Yes a4_yes->end

A logical workflow for troubleshooting common artifacts.

signaling_pathway Mechanism of Action of this compound cluster_membrane Cell Membrane Na_channel Voltage-Gated Sodium Channel AP_initiation Action Potential Initiation & Propagation Na_channel->AP_initiation K_channel Potassium Channel apd Altered Action Potential Duration K_channel->apd Ca_channel Calcium Channel Ca_influx Altered Calcium Influx Ca_channel->Ca_influx Isoajmaline This compound Isoajmaline->Na_channel Blocks Isoajmaline->K_channel Modulates (Potential Effect) Isoajmaline->Ca_channel Modulates (Potential Effect) conduction_velocity Decreased Conduction Velocity AP_initiation->conduction_velocity

Potential signaling pathways affected by this compound.

experimental_workflow Experimental Workflow for this compound Application prep_solutions Prepare Stock and Working Solutions of This compound drug_app Apply this compound prep_solutions->drug_app cell_prep Prepare Cells for Recording giga_seal Obtain Gigaseal cell_prep->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Stable Baseline (Vehicle Control) whole_cell->baseline baseline->drug_app washout Washout with Vehicle Control drug_app->washout analysis Data Analysis washout->analysis

Standard electrophysiological recording workflow.

References

Technical Support Center: Managing Proarrhythmic Effects of Ajmaline in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ajmaline (B190527) in experimental models. The information is designed to help manage and mitigate the known proarrhythmic effects of this potent sodium channel blocker.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of ajmaline's proarrhythmic effect?

A1: Ajmaline is a Class Ia antiarrhythmic agent, and its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1][2][3] This slows the upstroke of the cardiac action potential (Phase 0), reduces conduction velocity, and prolongs the effective refractory period.[1] However, ajmaline's proarrhythmic effects are complex and arise from its action on multiple ion channels.[2][3][4] In addition to sodium channels, ajmaline also blocks several types of potassium channels (including IKr/hERG, Ito, IKur, and IK(ATP)) and L-type calcium channels (ICa-L).[1][2][3][4][5][6] This multi-channel blockade can lead to an imbalance in depolarizing and repolarizing currents, creating a substrate for arrhythmias, most notably the unmasking of Brugada Syndrome and the induction of ventricular tachycardia (VT) and ventricular fibrillation (VF).[2][7][8]

Q2: What are the typical arrhythmias observed with ajmaline administration in experimental models?

A2: The most frequently observed proarrhythmic effects of ajmaline in both clinical and experimental settings are ventricular arrhythmias. These can range from premature ventricular contractions (PVCs) to more life-threatening arrhythmias such as monomorphic or polymorphic ventricular tachycardia, and ventricular fibrillation.[7][8][9][10] The incidence of these arrhythmias is dose-dependent and can be influenced by the underlying electrophysiological substrate of the experimental model.[5] In models susceptible to Brugada Syndrome, ajmaline can unmask the characteristic coved-type ST-segment elevation.[2]

Q3: At what concentrations are proarrhythmic effects of ajmaline typically observed?

A3: The proarrhythmic effects of ajmaline are dose-dependent. In clinical settings, ajmaline is typically administered intravenously at a dose of 1 mg/kg.[7][11] In experimental models, the concentrations can vary. For instance, in patch-clamp studies on rat ventricular myocytes, significant inhibition of various ion channels is observed in the micromolar range.[5] It is crucial to perform dose-response studies in your specific experimental model to determine the arrhythmogenic threshold.

Quantitative Data Summary

The following tables summarize key quantitative data related to ajmaline's effects on various ion channels and the incidence of proarrhythmic events.

Table 1: IC50 Values for Ajmaline Blockade of Cardiac Ion Channels

Ion ChannelCell TypeIC50 (µM)Reference
INaRat Ventricular Myocytes27.8 (at -75 mV holding potential)[5]
INaRat Ventricular Myocytes47.2 (at -120 mV holding potential)[5]
INaAmphibian Skeletal Muscle Fibers23.2[12]
ICa-LRat Ventricular Myocytes70.8[5]
ItoRat Ventricular Myocytes25.9[5]
IK(ATP)Rat Ventricular Myocytes13.3[5]
IKAmphibian Skeletal Muscle Fibers9.2[12]
IKr (hERG)HEK Cells1.0

Table 2: Incidence of Proarrhythmic Events During Ajmaline Challenge (Clinical Studies)

Arrhythmic EventIncidenceStudy PopulationReference
Symptomatic Ventricular Tachycardia1.3%158 patients undergoing ajmaline test[7]
Unmasking of Brugada Syndrome ECG23%158 patients undergoing ajmaline test[7]
Any Ventricular Arrhythmia2.4% (weighted average)Review of studies from 2000-2015[13]
Non-sustained Ventricular Tachycardia0.34% (weighted average)Review of studies from 2000-2015[13]
Sustained Ventricular Tachycardia0.59% (weighted average)Review of studies from 2000-2015[13]
Sustained Ventricular Arrhythmias1.8%503 patients with Brugada Syndrome[8]
Monomorphic Ventricular TachycardiaRare, but reportedCase report[9]

Troubleshooting Guides

Issue 1: High Incidence of Spontaneous or Ajmaline-Induced Arrhythmias in Control Preparations
  • Question: My baseline recordings show a high degree of spontaneous arrhythmias even before ajmaline administration, or the incidence of ajmaline-induced arrhythmias is much higher than expected. What could be the cause?

  • Answer:

    • Suboptimal Preparation Health: In ex vivo models like the Langendorff-perfused heart, ensure adequate oxygenation, temperature control (typically 37°C), and perfusion pressure. The composition of the perfusate (e.g., Krebs-Henseleit solution) should be freshly prepared and have the correct pH and ionic concentrations. For in vitro cardiomyocyte preparations, ensure proper cell culture conditions and viability.

    • Mechanical Instability: In isolated heart preparations, ensure the heart is properly cannulated and secured to minimize mechanical artifacts that can trigger arrhythmias.

    • Model-Specific Susceptibility: Some animal models or cell lines may have an inherent predisposition to arrhythmias. Consider using a different model or characterizing the baseline electrophysiology of your current model more thoroughly.

    • Confounding Effects of Anesthetics: If using in vivo models, be aware that some anesthetics can have their own effects on cardiac ion channels and may interact with ajmaline.

Issue 2: Inconsistent or Non-Reproducible Proarrhythmic Response to Ajmaline
  • Question: I am observing a high degree of variability in the proarrhythmic response to ajmaline between different experiments. How can I improve reproducibility?

  • Answer:

    • Standardize Dosing and Administration: Ensure precise and consistent preparation of ajmaline solutions. The rate of administration (e.g., bolus vs. infusion) can also impact the response, so this should be kept constant.[14]

    • Control Experimental Conditions: Maintain consistent temperature, pH, and oxygenation throughout the experiment. Small variations in these parameters can significantly alter cardiac electrophysiology.

    • Account for Biological Variability: Biological variability is inherent in many experimental models. Increase your sample size to ensure statistical power. If possible, use age- and sex-matched animals.

    • Monitor Drug Stability: Ajmaline solutions should be freshly prepared. Check for any potential degradation of the compound over the course of the experiment.

Issue 3: Difficulty in Reversing Ajmaline-Induced Arrhythmias
  • Question: My preparation has developed a sustained ventricular arrhythmia after ajmaline administration. How can I pharmacologically reverse this?

  • Answer:

    • Isoproterenol (B85558) Administration: Isoproterenol, a non-selective β-adrenergic agonist, can be effective in reversing the proarrhythmic effects of ajmaline.[15][16] Isoproterenol increases heart rate and contractility and can help to overcome the conduction block induced by ajmaline.[17] The exact mechanism involves the augmentation of repolarizing currents, which can counteract the effects of ajmaline.[16]

    • Sodium Bicarbonate: In cases of sodium channel blocker toxicity, sodium bicarbonate can be beneficial. It is thought to work by increasing the extracellular sodium concentration and by causing a pH shift that alters the binding of the drug to the sodium channel.[18]

    • Washout: Due to its relatively short half-life, the effects of ajmaline can be reversed by washing it out of the system.[19] In Langendorff preparations, this can be achieved by perfusing with drug-free solution. In in vitro setups, the bath solution can be exchanged.

Experimental Protocols

Langendorff-Perfused Heart Model

This protocol provides a general framework for inducing and managing ajmaline's proarrhythmic effects in an isolated heart preparation.

  • Heart Preparation:

    • Isolate the heart from a suitable animal model (e.g., rabbit, guinea pig) and cannulate the aorta on a Langendorff apparatus.

    • Retrogradely perfuse the heart with warm (37°C), oxygenated (95% O2 / 5% CO2) Krebs-Henseleit solution.

    • Maintain a constant perfusion pressure or flow rate.

  • Baseline Recording:

    • Allow the heart to stabilize for at least 20-30 minutes.

    • Record baseline ECG, left ventricular pressure (if applicable), and other relevant electrophysiological parameters.

  • Ajmaline Administration:

    • Prepare a stock solution of ajmaline in a suitable solvent (e.g., distilled water or saline).

    • Administer ajmaline via a syringe pump into the perfusion line at a constant rate.

    • Start with a low concentration and perform a cumulative dose-response study. A typical starting point could be in the low micromolar range, gradually increasing the concentration.

  • Monitoring and Endpoints:

    • Continuously monitor the ECG for changes in heart rate, PR interval, QRS duration, and QT interval.

    • Watch for the development of arrhythmias such as PVCs, VT, or VF.

    • Define clear endpoints for terminating the ajmaline infusion, such as a >30% increase in QRS duration, the appearance of a Brugada-like ECG pattern, or the induction of sustained ventricular arrhythmias.[7][11]

  • Management of Proarrhythmia:

    • If a sustained arrhythmia occurs, immediately stop the ajmaline infusion.

    • Attempt to reverse the arrhythmia by perfusing with drug-free Krebs-Henseleit solution.

    • If the arrhythmia persists, consider administering isoproterenol (e.g., 1 µM) through the perfusion line.

Patch-Clamp Electrophysiology

This protocol outlines the steps for studying the effects of ajmaline on specific ion channels in isolated cardiomyocytes.

  • Cell Preparation:

    • Isolate ventricular myocytes from a suitable animal model or use a cultured cardiomyocyte cell line (e.g., hiPSC-CMs).

    • Allow the cells to adhere to a glass coverslip in a recording chamber.

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions to isolate the current of interest (e.g., Na+, K+, or Ca2+ currents).

  • Giga-seal Formation and Whole-Cell Configuration:

    • Approach a cell with a fire-polished glass micropipette and form a high-resistance seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Current Recording:

    • Apply a voltage-clamp protocol specific to the ion channel being studied to elicit the current.

    • Record baseline currents.

  • Ajmaline Application:

    • Apply ajmaline to the bath solution at various concentrations to obtain a dose-response curve.

    • Allow sufficient time for the drug effect to reach a steady state at each concentration.

  • Data Analysis:

    • Measure the peak current amplitude and other kinetic parameters before and after ajmaline application.

    • Calculate the percentage of current inhibition at each concentration and fit the data to a Hill equation to determine the IC50.

Multi-Electrode Array (MEA)

This protocol describes the use of MEA to assess the effects of ajmaline on the field potentials of a cardiomyocyte network.

  • Cell Plating:

    • Plate cardiomyocytes onto the MEA plate and allow them to form a spontaneously beating syncytium.

    • Culture the cells for an appropriate duration to ensure maturation and stable electrical activity.

  • Baseline Recording:

    • Place the MEA plate in the recording system, maintaining physiological temperature (37°C) and CO2 levels.

    • Record baseline field potentials from multiple electrodes.

  • Ajmaline Administration:

    • Prepare ajmaline solutions at different concentrations.

    • Add the solutions to the wells of the MEA plate, starting with the lowest concentration.

    • Allow for an equilibration period after each addition.

  • Data Acquisition and Analysis:

    • Record field potentials after each drug application.

    • Analyze the recordings for changes in beat rate, field potential duration (FPD), and the occurrence of arrhythmic events (e.g., early afterdepolarizations, fibrillatory patterns).

Visualizations

Ajmaline's Multi-Ion Channel Blockade and Proarrhythmic Mechanism

Ajmaline_Mechanism cluster_channels Ion Channels cluster_effects Electrophysiological Effects cluster_proarrhythmia Proarrhythmic Outcomes Ajmaline Ajmaline Nav15 Na_v1.5 (Sodium Channel) Ajmaline->Nav15 Blocks Kv Potassium Channels (I_Kr, I_to, I_Kur, I_K(ATP)) Ajmaline->Kv Blocks Cav12 Ca_v1.2 (L-Type Calcium Channel) Ajmaline->Cav12 Blocks Phase0 Decreased Phase 0 Upstroke Velocity Nav15->Phase0 Repol Altered Repolarization Nav15->Repol Kv->Repol Cav12->Repol Conduction Slowed Conduction Phase0->Conduction Reentry Substrate for Re-entry Conduction->Reentry Brugada Brugada Syndrome Unmasking Conduction->Brugada APD Action Potential Duration Changes Repol->APD Repol->Brugada APD->Reentry VT_VF Ventricular Tachycardia (VT) / Ventricular Fibrillation (VF) Reentry->VT_VF Brugada->VT_VF

Caption: Ajmaline's multi-ion channel blockade and downstream proarrhythmic effects.

Troubleshooting Workflow for Ajmaline-Induced Arrhythmias

Troubleshooting_Workflow Start Arrhythmia Observed During Ajmaline Experiment Check_Baseline Was Baseline Stable? Start->Check_Baseline Troubleshoot_Prep Troubleshoot Preparation: - Check Perfusion/Superfusion - Verify Temperature & pH - Ensure Mechanical Stability Check_Baseline->Troubleshoot_Prep Yes Stop_Ajmaline Stop Ajmaline Administration Check_Baseline->Stop_Ajmaline No Troubleshoot_Prep->Start Is_Sustained Is Arrhythmia Sustained? Stop_Ajmaline->Is_Sustained Continue_Monitoring Continue Monitoring (Expect Reversal on Washout) Is_Sustained->Continue_Monitoring No Attempt_Reversal Attempt Pharmacological Reversal Is_Sustained->Attempt_Reversal Yes Document_and_Analyze Document Event and Analyze Data Continue_Monitoring->Document_and_Analyze Isoproterenol Administer Isoproterenol Attempt_Reversal->Isoproterenol NaHCO3 Consider Sodium Bicarbonate Attempt_Reversal->NaHCO3 Reversal_Successful Arrhythmia Reversed? Isoproterenol->Reversal_Successful NaHCO3->Reversal_Successful Reversal_Successful->Document_and_Analyze Yes Consider_Model_Change Consider Model/Protocol Modification for Future Experiments Reversal_Successful->Consider_Model_Change No

Caption: A decision-making workflow for troubleshooting ajmaline-induced arrhythmias.

References

Interpreting equivocal results from the ajmaline challenge test

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the ajmaline (B190527) challenge test. The content addresses the interpretation of equivocal results and other specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the ajmaline challenge test?

The ajmaline challenge test is a provocative pharmacological assay used to unmask the characteristic electrocardiogram (ECG) pattern of Brugada syndrome (BrS) in individuals with a concealed or intermittent form of the disease.[1][2] Ajmaline, a class I antiarrhythmic agent, blocks cardiac sodium channels, which can reveal the distinctive Type 1 Brugada ECG pattern in susceptible individuals.[3]

Q2: What constitutes a positive, negative, or equivocal result in an ajmaline challenge test?

A definitive diagnosis of Brugada syndrome is made when a Type 1 ST-segment elevation (coved type) of ≥2 mm is observed in more than one right precordial lead (V1-V3), either spontaneously or after administration of a sodium channel blocker like ajmaline.[2]

  • Positive Result: The induction of a clear Type 1 Brugada ECG pattern (coved ST-segment elevation ≥2 mm in ≥1 of leads V1-V3) is considered a positive test.[2]

  • Negative Result: The absence of a diagnostic Type 1 Brugada pattern at the target drug dose.[4]

  • Equivocal/Inconclusive Result: This is not a formally defined category but generally refers to results that are not clearly positive or negative. This can include:

    • Drug-induced conversion of a Type 3 or Type 2 ECG pattern to a Type 2 pattern is considered an inconclusive result.[2]

    • The development of a right bundle branch block (RBBB) that can either mask or mimic the Brugada pattern.[5][6][7][8]

    • ST-segment elevation that does not meet the full criteria for a Type 1 pattern (e.g., insufficient amplitude or atypical morphology).

    • The test is prematurely terminated before the target dose is reached without the appearance of a diagnostic Type 1 pattern.[4]

Q3: What are the known causes of false-positive ajmaline challenge test results?

While the ajmaline challenge is a valuable diagnostic tool, false-positive results can occur. Some reported causes include:

  • High Ajmaline Doses: Exceeding the recommended dose of 1 mg/kg may lead to non-specific ECG changes that mimic Brugada syndrome.[5]

  • Underlying Cardiac Conditions: Certain structural heart diseases can produce ECG patterns that resemble Brugada syndrome upon ajmaline administration.

  • Individual Variability: Differences in drug metabolism and ion channel sensitivity among individuals can influence the test outcome.

It is crucial to consider that a positive ajmaline test in a patient with no other clinical suspicion for Brugada syndrome may represent a false-positive result.[4]

Troubleshooting Guide

Issue 1: Ajmaline administration induces a right bundle branch block (RBBB), making interpretation difficult.
  • Question: The ECG shows a clear RBBB pattern after ajmaline infusion, but the characteristic coved ST-segment elevation of Brugada syndrome is unclear. How should this be interpreted?

  • Answer: The induction of an RBBB can be a confounding factor as it can mask the typical Brugada ECG pattern.[5][7][8] In some cases, a true RBBB can be distinguished from the Brugada pattern by the absence of dynamic ST-segment elevation.[6] If the interpretation is ambiguous, consider the following:

    • Careful ECG Analysis: Scrutinize the ST-segment morphology in the right precordial leads. A true Brugada pattern will have a distinct coved shape, while RBBB alone may not.

    • Higher Intercostal Space Leads: Recording ECGs from higher intercostal spaces (e.g., 2nd or 3rd) may help to unmask a latent Brugada pattern that is obscured by the RBBB in the standard lead positions.

    • Repeat Testing: In some instances, a repeat test after a suitable washout period may be considered, potentially with a different sodium channel blocker, although ajmaline is generally considered more sensitive than others like flecainide (B1672765) or procainamide.[4]

Issue 2: ST-segment elevation is observed, but it does not have the classic "coved" morphology.
  • Question: There is ST-segment elevation in the right precordial leads after ajmaline, but it appears more "saddle-back" (Type 2) or does not meet the amplitude criteria. Is this a positive result?

  • Answer: The conversion of a Type 2 or Type 3 ECG pattern to a Type 1 pattern is considered a positive test.[2] However, if the final pattern is a Type 2 "saddle-back" ST-segment elevation, the result is generally considered inconclusive or non-diagnostic for Brugada syndrome.[2] Further clinical correlation and potentially other diagnostic tests are warranted in such cases. The morphology of the ST segment is a critical diagnostic feature; a convex or straight ST segment is more indicative of an acute myocardial infarction than the concave "saddle shape" seen in some non-ischemic conditions.

Issue 3: The test is terminated prematurely due to adverse effects.
  • Question: The ajmaline infusion was stopped before the full dose was administered due to the patient developing ventricular arrhythmias or significant QRS widening. How should the result be interpreted if no Type 1 Brugada pattern was observed?

  • Answer: If the test is terminated before the target dose is reached and a diagnostic Type 1 pattern has not appeared, the result is considered inconclusive.[4] The development of ventricular premature beats or a QRS widening of >30% from baseline are indications to stop the infusion.[9] While these findings may raise suspicion, they are not diagnostic of Brugada syndrome in the absence of the characteristic ECG pattern.

Data Presentation

Table 1: Diagnostic Criteria for Ajmaline Challenge Test

Result CategoryECG Findings
Positive Induction of coved-type (Type 1) ST-segment elevation ≥2 mm in ≥1 right precordial lead (V1-V3).[2]
Negative Absence of Type 1 Brugada pattern after administration of the full target dose of ajmaline.[4]
Equivocal/Inconclusive - Conversion of Type 3 to Type 2 ST-segment elevation.[2]- ST elevation not meeting full diagnostic criteria (e.g., atypical morphology, insufficient amplitude).- Test terminated prematurely without the appearance of a Type 1 pattern.[4]- Induction of RBBB that masks or confounds interpretation.[5][7][8]

Experimental Protocols

Key Experiment: Ajmaline Challenge Test Protocol

This protocol is a synthesis of commonly used methodologies.[1][9][10] This procedure should only be performed by experienced personnel in a setting with full resuscitation capabilities.

  • Patient Preparation:

    • Obtain informed consent.[11]

    • Discontinue any medications that may interfere with the test for at least five half-lives prior.[2]

    • Record a baseline 12-lead ECG, including high precordial leads (V1 and V2 in the 2nd and 3rd intercostal spaces).[11][12]

    • Establish intravenous access.[11]

    • Ensure continuous ECG monitoring and have resuscitation equipment readily available.[12]

  • Ajmaline Administration:

    • The standard dose of ajmaline is 1 mg/kg of body weight.[1][10]

    • Administer ajmaline intravenously. Infusion rates can vary, with some protocols recommending a slow infusion over 10 minutes to minimize proarrhythmic risk, while others use a more rapid infusion.[10][13] A fractionated administration of 10 mg every two minutes is another described method.[1]

  • ECG Monitoring:

    • Continuously monitor the 12-lead ECG throughout the infusion and for a period after.

    • Record ECGs at regular intervals (e.g., every minute) during the infusion.[14]

  • Termination Criteria:

    • Stop the infusion immediately if any of the following occur:

      • Appearance of a diagnostic Type 1 Brugada ECG pattern.[12]

      • QRS duration increases by >30% from baseline.[9][12]

      • Development of frequent premature ventricular contractions, ventricular tachycardia, or ventricular fibrillation.[9][12]

      • The full target dose has been administered.

  • Post-Procedure Monitoring:

    • Continue to monitor the patient until the ECG returns to baseline.[12] The effects of ajmaline are relatively short-lived.[2]

Visualizations

interpretation_workflow start Start Ajmaline Challenge Test administer_ajmaline Administer Ajmaline (1 mg/kg) start->administer_ajmaline monitor_ecg Continuous ECG Monitoring administer_ajmaline->monitor_ecg check_termination Termination Criteria Met? monitor_ecg->check_termination type1_pattern Type 1 Brugada Pattern? check_termination->type1_pattern Yes full_dose Full Dose Administered? check_termination->full_dose No positive_result Positive Result: Diagnose Brugada Syndrome type1_pattern->positive_result Yes adverse_event Adverse Event? type1_pattern->adverse_event No stop_infusion Stop Infusion positive_result->stop_infusion full_dose->monitor_ecg No negative_result Negative Result full_dose->negative_result Yes negative_result->stop_infusion adverse_event->full_dose No inconclusive_result Inconclusive Result adverse_event->inconclusive_result Yes inconclusive_result->stop_infusion

Caption: Workflow for Ajmaline Challenge Test Interpretation.

troubleshooting_equivocal equivocal_result Equivocal/Inconclusive Result cause Identify Potential Cause equivocal_result->cause rbbb RBBB Induced cause->rbbb RBBB atypical_st Atypical ST Elevation cause->atypical_st Atypical ST premature_termination Premature Termination cause->premature_termination Premature Stop action_rbbb Analyze High Intercostal Leads Careful Morphological Assessment rbbb->action_rbbb action_atypical Compare with Diagnostic Criteria Consider Clinical Context atypical_st->action_atypical action_premature Document Reason for Termination Consider Repeat Test if Clinically Indicated premature_termination->action_premature

Caption: Troubleshooting Equivocal Ajmaline Test Results.

References

Strategies to enhance the solubility of (+)-Isoajmaline for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with (+)-Isoajmaline in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: this compound is an alkaloid naturally found in plants of the Rauvolfia genus[1][2]. Its properties present challenges for aqueous solubility. Key physicochemical data are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₀H₂₆N₂O₂[3][4]
Molecular Weight 326.43 g/mol [3][4]
Appearance Powder / Solid[4][5]
Aqueous Solubility Slightly soluble (1.5 g/L at 25 °C, calculated)[3]
Organic Solvents Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[4]
Storage Desiccate at -20°C (Powder); -80°C for 1 year (In solvent)[4][6]

Q2: My this compound, dissolved in a DMSO stock, precipitates when I add it to my aqueous cell culture medium. Why is this happening and what can I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs because this compound is highly soluble in organic solvents like DMSO but has poor solubility in aqueous solutions like cell culture media or buffers[4]. When the DMSO stock is added to the aqueous medium, the DMSO concentration drops dramatically, and the medium can no longer keep the compound dissolved, causing it to precipitate[7].

To resolve this, you can:

  • Lower the final concentration: Test if a lower final concentration of this compound stays in solution.

  • Use a co-solvent system: Incorporate a less toxic, water-miscible co-solvent.

  • Adjust the pH of your buffer (if compatible with your assay).

  • Utilize cyclodextrins to form an inclusion complex and increase aqueous solubility[8][9].

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A3: The tolerance to DMSO is cell-line dependent. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines. Concentrations above 1% can lead to cytotoxicity or unintended biological effects, compromising your results[7]. It is crucial to always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects[10].

Troubleshooting Guide: Enhancing this compound Solubility

This guide addresses the primary issue of compound precipitation in aqueous buffers and provides several strategies to enhance solubility.

Issue: Compound Precipitation from DMSO Stock in Aqueous Media

When preparing this compound for a biological assay, the initial stock is typically made in 100% DMSO. Diluting this stock into an aqueous buffer or cell culture medium often leads to precipitation. The following solutions can be explored.

Table 2: Comparison of Solubility Enhancement Strategies for In Vitro Assays

StrategyPrincipleAdvantagesDisadvantages & Considerations
Co-solvency A water-miscible organic solvent ("co-solvent") is added to the aqueous medium to increase the solvent's polarity, enhancing the solubility of nonpolar compounds[11].Simple, rapid, and effective for many compounds. Can be used for parenteral formulations[12].The co-solvent may have its own biological or cytotoxic effects. Requires vehicle controls. May not be suitable for all cell types.
pH Adjustment For ionizable compounds, altering the pH of the solution can convert the compound to its more soluble ionized (salt) form[9][12].Highly effective if the compound has acidic or basic functional groups. Simple to implement.The required pH may be outside the physiological range or incompatible with the assay system (e.g., cell viability, enzyme activity).
Cyclodextrin (B1172386) Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The poorly soluble "guest" molecule is encapsulated within the cavity, forming a water-soluble "host-guest" complex[8][9].Generally low toxicity and high solubilizing efficiency. Can improve compound stability.Can be more complex to prepare. The cyclodextrin itself could potentially interact with assay components.
Use of Surfactants Surfactants form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility.Highly effective at increasing solubility.Often cytotoxic, making them unsuitable for live-cell assays except at very low, sub-micellar concentrations[7]. More applicable for cell-free biochemical assays.

Detailed Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-Solvent System

This protocol uses a mixture of DMSO and Polyethylene Glycol 400 (PEG 400) as a co-solvent system to improve the solubility of this compound upon dilution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene Glycol 400 (PEG 400), sterile

  • Target aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare a 1:1 (v/v) Co-Solvent Mixture: In a sterile tube, mix equal volumes of DMSO and PEG 400. For example, mix 500 µL of DMSO with 500 µL of PEG 400. Vortex briefly.

  • Prepare a High-Concentration Stock: Dissolve the this compound powder in the 1:1 co-solvent mixture to create a high-concentration stock (e.g., 10 mM). Ensure it is fully dissolved. This is your primary stock solution.

  • Serial Dilution: Perform serial dilutions of the primary stock solution using the 1:1 co-solvent mixture to create intermediate stocks if needed.

  • Final Dilution into Assay Medium: Add a small volume of the co-solvent stock to your final aqueous assay medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of medium).

  • Vehicle Control: Prepare a corresponding vehicle control by adding the same volume of the 1:1 co-solvent mixture (without the compound) to your assay medium.

  • Observation: After dilution, vortex gently and visually inspect for any signs of precipitation. Incubate at the assay temperature for a short period (e.g., 15-30 minutes) and check again for precipitation before proceeding with the experiment.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation

This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD), a commonly used cyclodextrin, to form an inclusion complex with this compound.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Target aqueous buffer or deionized water

  • Vortex mixer and/or sonicator

  • 0.22 µm syringe filter

Methodology:

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., a 45% w/v solution is often used for parenteral formulations, but lower concentrations like 5-10% may be sufficient).

  • Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution. The amount should be more than the expected final concentration to ensure saturation.

  • Promote Complexation: Tightly cap the tube and vortex vigorously for 1-2 hours at room temperature. Alternatively, sonicate the mixture for 30-60 minutes. An overnight incubation on a shaker at room temperature can also be effective.

  • Remove Excess Compound: After incubation, there will likely be undissolved this compound precipitate. Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Isolate the Soluble Complex: Carefully collect the supernatant, which contains the soluble this compound-cyclodextrin complex.

  • Sterilization and Quantification: Sterilize the solution by passing it through a 0.22 µm syringe filter. It is highly recommended to determine the actual concentration of solubilized this compound in the final solution using a suitable analytical method like HPLC-UV.

  • Assay Use: This solution can now be used as the stock solution for dilution into your final assay medium. Remember to include a vehicle control containing the same concentration of HP-β-CD.

Visual Guides

G start Start: this compound precipitates in aqueous assay buffer q1 Is the final assay concentration critical? start->q1 sol1 Solution: Lower the final concentration and re-test. q1->sol1 No q2 Is your assay cell-based? q1->q2 Yes a1_yes Yes a1_no No sol2 Try Co-Solvent System (e.g., DMSO/PEG 400) Keep final solvent <0.5% q2->sol2 Yes sol5 Try Surfactants/Detergents (e.g., Tween-20, Triton X-100) Not for live cells. q2->sol5 No a2_yes Yes a2_no No sol3 Try Cyclodextrin (e.g., HP-β-CD) Low cytotoxicity. sol2->sol3 sol4 Consider pH Adjustment (If compatible with cell health) sol3->sol4 sol5->sol4

Caption: Troubleshooting workflow for addressing solubility issues of this compound.

G cluster_legend Legend compound This compound (or related alkaloid) nav15 Voltage-Gated Sodium Channel (Nav1.5) compound->nav15 Blocks ca_channel L-type Ca2+ Channel compound->ca_channel Blocks na_influx Na+ Influx nav15->na_influx depolarization Cell Membrane Depolarization na_influx->depolarization action_potential Action Potential Propagation depolarization->action_potential ca_influx Ca2+ Influx ca_channel->ca_influx contraction Vasoconstriction ca_influx->contraction key_inhibit Inhibition key_activate Activation key_inhibit_shape->key_inhibit key_activate_shape->key_activate

References

Technical Support Center: Overcoming Resistance to Ajmaline-Induced Effects in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing resistance to ajmaline-induced effects in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ajmaline (B190527)?

Ajmaline is a class Ia antiarrhythmic agent, primarily known for its function as a sodium channel blocker.[1][2] It interferes with the influx of sodium ions, which is crucial for the initiation and propagation of action potentials in excitable cells.[2] While its main target is the voltage-gated sodium channels, ajmaline has also been shown to affect other ion channels, including potassium and calcium channels, which contributes to its overall electrophysiological effects.[3][4][5][6]

Q2: My cell line, which was previously responsive to ajmaline, is now showing reduced sensitivity. What are the potential mechanisms of this acquired "resistance"?

While specific literature on acquired resistance to ajmaline in non-cardiac cell lines is limited, general mechanisms of drug resistance observed in cancer cell lines can be extrapolated. These include:

  • Altered Drug Target: Mutations in the gene encoding the target ion channel (e.g., SCN5A for the NaV1.5 sodium channel) could alter the binding site of ajmaline, reducing its inhibitory effect.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump ajmaline out of the cell, lowering its intracellular concentration and thus its efficacy.

  • Activation of Bypass Signaling Pathways: Cells may develop alternative signaling pathways to compensate for the effects of ajmaline. For instance, if ajmaline's effect leads to cell cycle arrest or apoptosis, upregulation of pro-survival pathways could confer resistance.

  • Changes in Membrane Potential: Alterations in the resting membrane potential of the cells could affect the state of the ion channels, potentially reducing their sensitivity to ajmaline.

Q3: How can I confirm and quantify resistance to ajmaline in my cell line?

To confirm and quantify resistance, you should perform a dose-response experiment and determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value in the suspected resistant cell line compared to the parental, sensitive cell line is a clear indicator of resistance.

Data Presentation: IC50 Comparison of Sensitive vs. Resistant Cell Lines (Hypothetical Data)
Cell LineTreatmentIC50 Value (µM)Resistance Factor
Parental Cell LineAjmaline15 µM1x
Resistant Cell LineAjmaline150 µM10x

Troubleshooting Guides

Issue 1: I am not observing the expected electrophysiological or cytotoxic effects of ajmaline on my cell line.

Possible CauseTroubleshooting Steps
Cell line is intrinsically resistant. - Verify the expression of the target ion channels (e.g., NaV1.5, hERG) in your cell line using Western blot or qPCR.- Review the literature to see if your cell line is known to have mutations in genes encoding these channels.
Ajmaline has degraded. - Ensure proper storage of ajmaline, protected from light and at the recommended temperature.- Prepare fresh stock solutions for each experiment.
Incorrect drug concentration. - Perform a dose-response curve to determine the optimal concentration range for your specific cell line.
Suboptimal cell culture conditions. - Ensure cells are healthy, in the logarithmic growth phase, and not overgrown before treatment.- Maintain consistent cell seeding densities between experiments.
Experimental artifact. - If using a fluorescence- or luminescence-based assay, check for potential interference from ajmaline itself.

Issue 2: My Western blot results for ion channel expression are inconsistent after developing a resistant cell line.

Possible CauseTroubleshooting Steps
Poor protein extraction of membrane proteins. - Use a lysis buffer specifically designed for membrane protein extraction.- Include protease and phosphatase inhibitors in your lysis buffer.- Sonication or mechanical homogenization may be necessary to efficiently lyse the cells and solubilize membrane proteins.
Low protein abundance. - Consider enriching for membrane proteins using a membrane protein extraction kit.
Antibody is not specific or sensitive enough. - Validate your primary antibody using positive and negative controls.- Optimize the antibody dilution and incubation time.
Protein degradation. - Work quickly and on ice during the entire protein extraction procedure.

Experimental Protocols

Protocol 1: Determining the IC50 of Ajmaline using an MTT Assay

This protocol assesses cell viability by measuring the metabolic activity of the cells.

Materials:

  • 96-well plates

  • Parental and suspected resistant cell lines

  • Complete cell culture medium

  • Ajmaline

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of ajmaline in complete medium.

  • Remove the medium from the wells and add 100 µL of the ajmaline dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Generation of an Ajmaline-Resistant Cell Line

This protocol uses a dose-escalation method to select for a resistant cell population.

Materials:

  • Parental cell line

  • Complete cell culture medium

  • Ajmaline

Procedure:

  • Initial Exposure: Treat the parental cell line with ajmaline at a concentration close to its IC20 (the concentration that inhibits 20% of cell growth).

  • Culture and Recovery: Culture the cells until a significant portion of the population dies off, leaving a small number of surviving colonies. Remove the ajmaline-containing medium and allow the surviving cells to recover and repopulate in fresh, drug-free medium.

  • Dose Escalation: Once the cells are confluent, passage them and re-expose them to a slightly higher concentration of ajmaline (e.g., 1.5-2 times the previous concentration).

  • Repeat: Repeat the cycle of treatment, recovery, and dose escalation for several months.

  • Characterization: Periodically check the IC50 of the cell population to monitor the development of resistance.

  • Stabilization: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), maintain the resistant cell line in a medium containing a maintenance dose of ajmaline (e.g., the IC20 of the resistant line) to ensure the stability of the resistant phenotype.

Protocol 3: Western Blot for Ion Channel Expression

This protocol is for detecting the expression levels of target ion channels.

Materials:

  • Sensitive and resistant cell lines

  • Lysis buffer for membrane proteins (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (e.g., anti-NaV1.5)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells as required and then lyse them in ice-cold lysis buffer.

  • Quantify the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

Visualizations

Ajmaline_Mechanism_of_Action cluster_membrane Cell Membrane Na_channel Voltage-gated Sodium Channel Depolarization Cellular Depolarization Na_channel->Depolarization Initiates K_channel Potassium Channel Ca_channel Calcium Channel Ajmaline Ajmaline Ajmaline->Na_channel Blocks Ajmaline->K_channel Blocks Ajmaline->Ca_channel Blocks AP Action Potential Propagation Depolarization->AP Cellular_Effect Altered Cellular Function AP->Cellular_Effect

Caption: Proposed mechanism of action of Ajmaline on ion channels.

Troubleshooting_Workflow start Reduced Ajmaline Sensitivity Observed confirm_resistance Confirm & Quantify Resistance (IC50 Assay) start->confirm_resistance check_target Investigate Target Expression (Western Blot/qPCR) confirm_resistance->check_target target_altered Target Expression Altered? check_target->target_altered sequence_target Sequence Target Gene for Mutations target_altered->sequence_target Yes check_efflux Assess Drug Efflux (Efflux Pump Inhibitors) target_altered->check_efflux No sequence_target->check_efflux efflux_involved Efflux Pumps Involved? check_efflux->efflux_involved analyze_pathways Analyze Bypass Pathways (Phospho-arrays, Western Blot) efflux_involved->analyze_pathways No strategy Develop Strategy to Overcome Resistance efflux_involved->strategy Yes analyze_pathways->strategy

Caption: Troubleshooting workflow for investigating Ajmaline resistance.

Overcoming_Resistance_Strategy resistance_mechanism Identified Resistance Mechanism target_mutation Target Mutation resistance_mechanism->target_mutation drug_efflux Increased Drug Efflux resistance_mechanism->drug_efflux bypass_pathway Bypass Pathway Activation resistance_mechanism->bypass_pathway alt_blocker Use Structurally Different Ion Channel Blocker target_mutation->alt_blocker combo_efflux_inhibitor Combine Ajmaline with Efflux Pump Inhibitor drug_efflux->combo_efflux_inhibitor combo_pathway_inhibitor Combine Ajmaline with Inhibitor of Bypass Pathway bypass_pathway->combo_pathway_inhibitor strategy Potential Strategy alt_blocker->strategy combo_efflux_inhibitor->strategy combo_pathway_inhibitor->strategy

Caption: Logic diagram for selecting strategies to overcome resistance.

References

Technical Support Center: Optimizing Dosage of (+)-Isoajmaline for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of (+)-Isoajmaline in animal studies. Due to the limited availability of direct research on this compound, this guide leverages data from its close structural analog, Ajmaline (B190527), to provide robust starting points for experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a natural alkaloid isolated from the roots of Rauvolfia serpentina. While specific studies on this compound are limited, its structural analog, Ajmaline, is a well-characterized Class Ia antiarrhythmic agent. Ajmaline primarily functions by blocking voltage-gated sodium channels in cardiomyocytes, thereby slowing the upstroke of the cardiac action potential and prolonging the effective refractory period. It also exhibits secondary effects on potassium and calcium channels. It is hypothesized that this compound shares a similar mechanism of action.

Q2: What is a recommended starting dose for this compound in rodent studies?

Based on intravenous (IV) studies of Ajmaline in rats, a starting dose range of 0.125 mg/kg to 2 mg/kg is recommended for this compound. It is crucial to begin with the lowest dose and perform a dose-escalation study to determine the optimal dose for your specific animal model and experimental endpoint.

Q3: How should I prepare this compound for administration?

This compound is slightly soluble in water (1.5 g/L). For parenteral administration, it is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. A common approach for in vivo studies is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with a suitable vehicle such as saline or polyethylene (B3416737) glycol (PEG). It is essential to ensure the final concentration of the organic solvent is low to avoid toxicity. For oral administration, a suspension can be prepared using a vehicle like 0.5% carboxymethylcellulose.

Q4: What are the potential side effects or toxicities of this compound?

Given its presumed mechanism of action as a sodium channel blocker, potential dose-dependent side effects could include cardiac arrhythmias, changes in blood pressure, and at higher doses, neurotoxicity. Close monitoring of the animals post-administration is essential. Acute and sub-chronic toxicity studies are recommended to establish a safety profile for your intended study duration.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation of this compound in dosing solution - Low solubility in the chosen vehicle.- Temperature changes affecting solubility.- Increase the proportion of co-solvent (e.g., DMSO, PEG), ensuring it remains within non-toxic limits.- Gently warm the solution before administration.- Prepare fresh solutions for each experiment.
Animal distress or adverse events post-injection (IV) - Too rapid injection rate.- High concentration of the compound or vehicle.- Toxicity of the compound.- Reduce the injection speed.- Dilute the dosing solution to a larger volume (within acceptable limits for the animal).- Lower the dose in subsequent experiments.- Monitor for signs of pain or irritation at the injection site.
Inconsistent results between animals - Inaccurate dosing.- Variability in animal health or genetics.- Improper administration technique.- Ensure accurate weighing of animals and precise calculation of doses.- Use animals from a reliable source and allow for proper acclimatization.- Ensure all personnel are proficient in the chosen administration technique.
Difficulty with intravenous tail vein injection in mice - Vasoconstriction of the tail veins.- Improper restraint.- Dull needle.- Warm the mouse's tail using a heat lamp or warm water to induce vasodilation.[1]- Use a proper restraint device to minimize movement and stress.[1]- Use a new, sterile needle for each animal.
Regurgitation or aspiration during oral gavage - Incorrect placement of the gavage needle.- Excessive volume administered.- Rapid administration rate.- Ensure the gavage needle is correctly placed in the esophagus, not the trachea.- Adhere to recommended maximum oral gavage volumes for the specific species and weight.- Administer the substance slowly and steadily.

Quantitative Data Summary

The following tables summarize key data for Ajmaline, which can be used as a reference for initiating studies with this compound.

Table 1: Intravenous Ajmaline Dosage in Rats

Dose (mg/kg)Animal ModelObserved EffectReference
0.125 - 2Anesthetized rats with coronary artery occlusionDose-dependent suppression of arrhythmias.[2][3][2][3]
2Hyperthyroid ratsIncreased negative dromotropic activity.[4][4]

Table 2: Pharmacokinetic Parameters of Ajmaline in Rats (IV administration of 2 mg/kg)

ParameterValueReference
Total Body Blood Clearance56.6 ml/min/kg (sham-operated)[2][3]
43.1 ml/min/kg (coronary occlusion)[2][3]
Steady State Volume of Distribution4.81 L/kg (control)[4]
3.80 L/kg (hyperthyroid)[4]

Table 3: Physicochemical Properties

CompoundPropertyValueReference
This compoundMolecular Weight326.43 g/mol
Solubility (Water)Slightly soluble (1.5 g/L at 25°C)[5]
Solubility (Organic)Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6]
AjmalineMolecular Weight326.43 g/mol
Solubility (Water)490 mg/L (at 30°C)

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Injection
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), sterile

    • Sterile 0.9% saline

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sterile syringes and needles (27-30 gauge for mice)

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired dose and the number and weight of the animals.

    • Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.

    • Add the minimum volume of DMSO required to completely dissolve the powder. Vortex thoroughly.

    • Slowly add sterile saline to the DMSO concentrate to reach the final desired volume. Vortex again to ensure a homogenous solution. The final concentration of DMSO should ideally be below 5%.

    • Visually inspect the solution for any precipitation. If precipitation occurs, consider adjusting the vehicle composition or gently warming the solution.

    • Draw the solution into sterile syringes for injection.

Protocol 2: Intravenous (Tail Vein) Injection in Mice
  • Animal Preparation:

    • Weigh the mouse accurately to calculate the precise injection volume.

    • Warm the mouse's tail by placing it under a heat lamp for a few minutes or immersing it in warm water (38-40°C) to cause vasodilation of the lateral tail veins.

    • Place the mouse in a suitable restraint device to secure it and expose the tail.

  • Injection Procedure:

    • Swab the tail with 70% ethanol (B145695) to clean the injection site.

    • Identify one of the lateral tail veins.

    • Using a new sterile 27-30 gauge needle with the bevel facing up, insert the needle into the vein at a shallow angle, parallel to the vein.

    • A successful entry may be indicated by a small flash of blood in the needle hub.

    • Slowly inject the calculated volume of the this compound solution. Observe for any signs of swelling or leakage, which would indicate a subcutaneous injection.

    • After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: Oral Gavage in Rats
  • Preparation:

    • Weigh the rat and calculate the required dose volume. Ensure the volume does not exceed the recommended maximum for the animal's size.

    • Prepare the this compound suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Use a sterile, ball-tipped gavage needle of the appropriate size for the rat.

  • Procedure:

    • Gently but firmly restrain the rat to immobilize its head and body.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth.

    • Moisten the tip of the gavage needle with water or the vehicle.

    • Gently insert the needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.

    • Once the needle is at the predetermined depth, slowly administer the suspension.

    • Smoothly withdraw the needle.

    • Return the rat to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_obs Observation & Analysis dose_calc Dose Calculation solution_prep Solution Preparation dose_calc->solution_prep informs animal_prep Animal Preparation solution_prep->animal_prep injection Injection/Gavage animal_prep->injection monitoring Post-Dose Monitoring injection->monitoring data_collection Data Collection monitoring->data_collection

Caption: Experimental workflow for this compound administration.

signaling_pathway Isoajmaline This compound Na_Channel Voltage-Gated Sodium Channel Isoajmaline->Na_Channel blocks Na_Influx Sodium Ion Influx Na_Channel->Na_Influx mediates Action_Potential Action Potential Upstroke Na_Influx->Action_Potential decreases ERP Effective Refractory Period Action_Potential->ERP prolongs

Caption: Hypothesized signaling pathway of this compound.

troubleshooting_logic start Adverse Event Observed check_dose Review Dosage start->check_dose check_admin Review Administration Technique check_dose->check_admin Appropriate lower_dose Lower Dose check_dose->lower_dose High check_solution Inspect Dosing Solution check_admin->check_solution Proper refine_tech Refine Technique check_admin->refine_tech Improper reformulate Reformulate Solution check_solution->reformulate Precipitate end Re-evaluate check_solution->end Clear lower_dose->end refine_tech->end reformulate->end

Caption: Troubleshooting logic for adverse events.

References

Reducing variability in ajmaline challenge outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability and addressing common issues encountered during the ajmaline (B190527) challenge for the diagnosis of Brugada syndrome.

Troubleshooting Guide

This guide addresses specific issues that may arise during the ajmaline challenge, offering potential causes and recommended actions.

Issue/Observation Potential Causes Recommended Actions
No Diagnostic ECG Change - Insufficient ajmaline dose.- Lower sensitivity in the patient.- Incorrect lead placement.- Ensure the target dose of 1 mg/kg has been administered.[1][2][3]- Consider that other sodium channel blockers like flecainide (B1672765) and procainamide (B1213733) are less sensitive than ajmaline.[4]- Verify correct placement of precordial leads (V1-V3), including high intercostal space placement.
Patient Experiences Side Effects - Common, generally benign effects of ajmaline.- Reassure the patient that a metallic taste, tingling, flushing, or visual disturbances are common and usually transient.[5][6][7][8][9]- If symptoms are severe or distressing, consider slowing the infusion rate.
Premature Ventricular Contractions (PVCs) or Non-Sustained Ventricular Tachycardia (NSVT) Occur - Proarrhythmic effect of ajmaline.- This is a criterion for stopping the infusion.[1][2][3]- The development of ventricular ectopy during the challenge may be more common in patients with a pathogenic SCN5A variant.[4]
Sustained Ventricular Tachycardia/Fibrillation (VT/VF) - Significant proarrhythmic effect, a rare but serious complication.- Immediately terminate the ajmaline infusion.[1][2][3]- Initiate advanced cardiac life support (ACLS) protocols.[1][2][3]- If necessary, perform electrical cardioversion/defibrillation.[5][10]- Isoproterenol may be considered for management.[11]
Significant QRS Prolongation (>30% from baseline) - Effect of sodium channel blockade.- This is a key endpoint and a criterion for stopping the infusion to prevent further proarrhythmia.[1][2][3]
Unexpectedly Strong Response at a Low Dose - Patient may be a poor metabolizer of ajmaline (e.g., due to CYP2D6 gene variants).[12]- Stop the infusion as soon as a positive result is obtained, regardless of the total dose administered.[13]- Be aware that this may increase the risk of false-positive results.[12]
False-Positive or False-Negative Results - Test characteristics, patient-intrinsic factors, and exogenous factors can influence the outcome.[4]- Recognize that ajmaline has a higher sensitivity but potentially lower specificity compared to other agents.[4]- Consider patient history, baseline ECG, and family history in the overall diagnostic assessment.[14][15]- Be aware that repeat testing may yield different results.[16]

Frequently Asked Questions (FAQs)

1. What is the primary source of variability in ajmaline challenge outcomes?

Variability can stem from several factors, including the specific sodium channel blocker used (ajmaline is more sensitive than procainamide or flecainide), intrinsic patient characteristics (e.g., baseline ECG, genetic variants in SCN5A or metabolism genes like CYP2D6), and exogenous factors that can modulate the ECG.[1][4][12]

2. What are the established endpoints for terminating an ajmaline challenge?

The infusion should be stopped upon reaching any of the following criteria:

  • Achievement of the target dose (1 mg/kg).[1][2][3]

  • Appearance of a diagnostic Type 1 Brugada ECG pattern (coved-type ST-segment elevation ≥2 mm in at least one right precordial lead).[1][2][11]

  • QRS duration prolongation of more than 30% from baseline.[1][2][3]

  • Occurrence of frequent premature ventricular contractions or any ventricular tachycardia.[1][2][3]

  • Development of significant sinus node dysfunction or AV block.[11]

3. How common are serious adverse events during the ajmaline challenge?

While minor side effects are common, serious adverse events are rare. Symptomatic ventricular tachycardia has been reported in approximately 1.3% of patients in some studies.[1][2][3] The incidence of sustained ventricular arrhythmias requiring intervention is estimated to be very low, around 0.15% to 0.59%.[14][15][17] Nevertheless, the potential for these events necessitates performing the test in an environment with full resuscitation capabilities.[1][2][3]

4. Can a patient have a negative ajmaline challenge and still have Brugada Syndrome?

Yes, a negative test does not completely rule out Brugada Syndrome. The ECG manifestations of the syndrome can be transient.[1] Factors such as incomplete penetrance of the genetic mutation can lead to a normal baseline ECG and a negative drug challenge.[13] One reported case showed a patient testing negative at 12 years old and then positive at 15.[16]

5. What is the mechanism of action of ajmaline in unmasking Brugada Syndrome?

Ajmaline is a Class I antiarrhythmic agent that potently blocks cardiac sodium channels (INa).[13][18] In individuals with Brugada Syndrome, underlying defects in these channels are often present. By blocking the sodium channels, ajmaline exaggerates the electrical imbalance, particularly in the right ventricular outflow tract, leading to the characteristic coved-type ST-segment elevation on the ECG.[1][18]

Quantitative Data Summary

Table 1: Standardized Ajmaline Infusion Protocol Parameters

ParameterValueReference
Drug Ajmaline[1][2][3]
Target Dose 1 mg/kg body weight[1][2][3]
Administration Intravenous (IV)[1][2][3]
Infusion Rate 10 mg every 2 minutes (fractionated)[1][2][3]
Maximum Dose 50 mg (in some pediatric protocols)[16]

Table 2: Incidence of Events During Ajmaline Challenge

EventReported IncidenceReference
Positive Test (unmasking of Type 1 ECG) 23% - 39%[1][2][3][15]
Symptomatic Ventricular Tachycardia (VT) ~1.3%[1][2][3]
Sustained Ventricular Fibrillation (VF) ~0.15%[14][15]
Any Ventricular Arrhythmia (VA) ~2.4% (weighted average)[17]

Table 3: Predictors of a Positive Ajmaline Challenge

PredictorOdds Ratio (OR)Reference
Male Gender 1.56[14]
Family History of Brugada Syndrome 2.45[14]
Use of Ajmaline (vs. Procainamide) ~9.0[4]
Baseline Saddleback Type ECG Identified as a predictor[15]
Baseline Right Bundle Branch Block Identified as a predictor[15]

Experimental Protocols & Methodologies

Standardized Ajmaline Challenge Protocol

This protocol is synthesized from multiple sources to provide a standardized methodology.[1][2][11][14]

  • Patient Preparation:

    • The patient should be in a fasting and resting state.

    • Obtain informed consent, explaining the risks and benefits.[5]

    • Discontinue any potentially interfering medications (e.g., beta-blockers) for an appropriate duration before the test.[19]

    • Establish secure intravenous access.

  • Environment and Monitoring:

    • The procedure must be performed in a setting with advanced cardiopulmonary life-support facilities, including an external defibrillator and emergency medications (e.g., isoproterenol, atropine).[1][2][11]

    • A physician experienced in intensive care medicine or cardiology should be present.[11]

    • Continuously monitor the patient with a 12-lead ECG and record blood pressure at regular intervals.

  • Drug Administration:

    • Administer ajmaline intravenously in fractionated doses of 10 mg every 2 minutes.[1][2]

    • The target dose is 1 mg/kg of body weight.

    • Continuously document the ECG, recording a full 12-lead strip every 2 minutes.

  • Test Interruption Criteria:

    • Immediately terminate the infusion if any of the following occur:

      • The target dose of 1 mg/kg is reached.

      • A diagnostic coved-type ST-segment elevation (≥2 mm in ≥1 right precordial lead) appears.

      • QRS duration increases by >30% compared to the baseline measurement.

      • Frequent PVCs, non-sustained VT, or sustained VT/VF occurs.

      • Clinically significant sinus arrest or high-degree AV block develops.

  • Post-Procedure Monitoring:

    • Continue to monitor the patient's ECG and vital signs until the ECG returns to its baseline state.[5][18]

    • A typical monitoring period is several hours post-procedure, even if the test is negative.[5]

Visualizations

G cluster_prep Preparation cluster_admin Administration & Monitoring cluster_decision Endpoint Check cluster_outcome Outcome Prep Patient Preparation (Fasting, IV Access) Monitor Baseline ECG & Vital Signs Prep->Monitor Start Start Ajmaline Infusion (10 mg / 2 min) Prep->Start Cont_Monitor Continuous 12-Lead ECG Monitoring Start->Cont_Monitor Decision Endpoint Met? Cont_Monitor->Decision Decision->Cont_Monitor No Stop_Positive Stop Infusion: Positive Test Decision->Stop_Positive Yes (ECG, QRS, Arrhythmia) Stop_Target Stop Infusion: Target Dose Reached Decision->Stop_Target Yes (1 mg/kg Dose) Post_Monitor Post-Procedure Monitoring Stop_Positive->Post_Monitor Stop_Target->Post_Monitor G cluster_issues Issue Identification cluster_actions Recommended Actions Start Issue Encountered During Infusion Benign Benign Side Effects? (Metallic Taste, Flushing) Start->Benign ECG_Change Diagnostic ECG Change? Start->ECG_Change QRS_Wide QRS > 30% Widening? Start->QRS_Wide Arrhythmia Arrhythmia Occurs? Start->Arrhythmia Reassure Reassure Patient & Continue with Caution Benign->Reassure Stop_Test STOP INFUSION (Positive Result) ECG_Change->Stop_Test QRS_Wide->Stop_Test Arrhythmia->Stop_Test ACLS Initiate ACLS (If VT/VF) Arrhythmia->ACLS G cluster_channel Cardiac Myocyte Membrane cluster_effect Electrophysiological Effect Ajmaline Ajmaline Na_Channel Voltage-Gated Sodium Channel (Nav1.5) Ajmaline->Na_Channel Blocks Na_Influx Na+ Influx (Depolarization) Na_Channel->Na_Influx opens Reduced_Influx Reduced Na+ Influx ECG_Change Unmasking of Type 1 Brugada ECG Reduced_Influx->ECG_Change leads to

References

Technical Support Center: Synthesis of Ajmaline-Type Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ajmaline-type alkaloids. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of these complex molecules. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to assist with your experimental work.

Frequently Asked Questions (FAQs)

Q1: My synthesis is failing at the Pictet-Spengler cyclization step to form the core structure. What are the common failure points and how can I troubleshoot this?

A1: The Pictet-Spengler reaction is a cornerstone in the synthesis of many indole (B1671886) alkaloids, including ajmaline (B190527), for forming the tetracyclic core. However, issues such as low yield, lack of stereocontrol, and formation of side products are common.

Common Causes of Failure:

  • Inadequate Activation of the Carbonyl Group: The reaction relies on the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone. Insufficient activation of the carbonyl electrophile can lead to a sluggish or incomplete reaction.

  • Decomposition of Starting Materials: Tryptamine derivatives and aldehydes can be sensitive to harsh acidic conditions, leading to degradation and the formation of undesired byproducts.

  • Incorrect Stereocontrol: The Pictet-Spengler reaction sets a key stereocenter. The choice of solvent and acid catalyst can significantly influence the diastereoselectivity.

Troubleshooting Guide:

  • Optimize Reaction Conditions:

    • Acid Catalyst: While protic acids like trifluoroacetic acid (TFA) are commonly used, Lewis acids such as BF₃·OEt₂, TiCl₄, and SnCl₄ can offer better yields and stereoselectivity by activating the imine intermediate.[1][2][3]

    • Solvent: Aprotic solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are often preferred to minimize side reactions.

    • Temperature: Running the reaction at lower temperatures can sometimes improve stereoselectivity.

  • Protecting Group Strategy:

    • The use of an N-benzyl protecting group on the secondary amine of the tryptamine derivative has been shown to promote the retention of optical activity and can be a key to success.[4]

  • Purification of Starting Materials: Ensure the tryptamine derivative and the aldehyde are of high purity, as impurities can interfere with the reaction.

Q2: I am struggling with poor stereoselectivity during the oxy-anion Cope rearrangement. How can I improve the diastereomeric ratio?

A2: The oxy-anion Cope rearrangement is a powerful tool for establishing key stereocenters in the ajmaline core, particularly at C15, C16, and C20.[5] However, achieving high stereocontrol can be challenging.

Common Causes of Poor Stereoselectivity:

  • Thermodynamic vs. Kinetic Control: The reaction can proceed under either kinetic or thermodynamic control, leading to different stereoisomers. Protonation of the resulting enolate under conditions of kinetic control is crucial for obtaining the desired stereochemistry.[5]

  • Substrate Conformation: The conformation of the transition state, which is influenced by the substituents on the molecule, plays a significant role in determining the stereochemical outcome.

Troubleshooting Guide:

  • Reaction Conditions for Kinetic Control:

    • Use a strong, non-nucleophilic base (e.g., potassium hydride) at low temperatures to generate the alkoxide.

    • The rearrangement is typically conducted at elevated temperatures.

    • Quench the reaction at a low temperature with a proton source to ensure kinetic protonation of the enolate.

  • Substrate Modification:

    • The nature of the substituents on the allylic alcohol precursor can influence the facial selectivity of the rearrangement. While not always practical to change, understanding these effects from literature can provide insight.

Q3: My key intermediate, polyneuridine (B1254981) aldehyde, is degrading during workup and purification. What strategies can I use to handle this unstable compound?

A3: Polyneuridine aldehyde is a crucial but notoriously unstable intermediate in the biosynthesis and total synthesis of ajmaline-type alkaloids.[6][7] It is prone to oxidation and degradation in solution.[8]

Handling and Stabilization Strategies:

  • Immediate Use: The most effective strategy is to use the crude polyneuridine aldehyde immediately in the next step without purification.

  • Reductive Stabilization: If isolation is necessary, the aldehyde can be reduced to the more stable corresponding alcohol (polyneuridine) for purification and then re-oxidized back to the aldehyde in a subsequent step.

  • Careful Oxidation: When generating polyneuridine aldehyde via oxidation of the corresponding alcohol, the choice of oxidant is critical. The Corey-Kim reagent has been successfully used for this transformation, providing the aldehyde which can be used in the next step.[9]

Experimental Protocol: Oxidation of Polyneuridine to Polyneuridine Aldehyde

  • To a solution of polyneuridine in a suitable solvent (e.g., DCM), add N-chlorosuccinimide (NCS) at low temperature (e.g., -20 °C).

  • After a short period, add dimethyl sulfide (B99878) (DMS).

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with a mild base (e.g., triethylamine).

  • The crude polyneuridine aldehyde can then be extracted and used immediately in the next reaction.

Troubleshooting Guides

Issue 1: Low Yield in the Intramolecular Mannich Reaction for Azabicyclo[3.3.1]nonane Core Formation

  • Symptom: The yield of the desired bridged indole alkaloid core is consistently low, with significant amounts of starting material remaining or the formation of unidentified side products.

  • Possible Causes:

    • Inefficient Iminium Ion Formation: The reaction proceeds via an intramolecular attack of an enol or enolate onto an iminium ion. Incomplete formation of the iminium ion will lead to a poor yield.

    • Unfavorable Ring Conformation: The conformation required for the intramolecular cyclization may be energetically unfavorable.

    • Side Reactions: The enol/enolate intermediate can participate in intermolecular reactions or other undesired intramolecular pathways.

  • Troubleshooting Steps:

    • Choice of Activating Agent: The use of a Lewis acid (e.g., BF₃·OEt₂) can facilitate the formation of the iminium ion and promote the cyclization.[1]

    • Solvent and Temperature Optimization: Systematically screen different solvents and temperatures. Non-polar, aprotic solvents at either low or high temperatures may favor the desired intramolecular pathway.

    • Protecting Group Modification: The nature of the protecting group on the indole nitrogen can influence the reactivity and conformation of the substrate. Consider alternative protecting groups that may better facilitate the cyclization.

Logical Troubleshooting Diagram: Low Yield in Intramolecular Mannich Reaction

G start Low Yield in Intramolecular Mannich Reaction check_iminium Check for Iminium Ion Formation start->check_iminium optimize_conditions Optimize Reaction Conditions check_iminium->optimize_conditions Incomplete Formation change_protecting_group Modify Protecting Group optimize_conditions->change_protecting_group No Improvement success Improved Yield optimize_conditions->success Improvement analyze_side_products Analyze Side Products change_protecting_group->analyze_side_products No Improvement change_protecting_group->success Improvement analyze_side_products->optimize_conditions Identified Pathway failure Persistent Low Yield analyze_side_products->failure Irreducible Side Reactions G ajmaline Ajmaline intermediate1 Pentacyclic Precursor ajmaline->intermediate1 Late-stage cyclizations tetracyclic_ketone Tetracyclic Ketone intermediate1->tetracyclic_ketone Side chain addition & functionalization side_chain Functionalized Side Chain intermediate1->side_chain tryptophan Tryptophan Derivative tetracyclic_ketone->tryptophan Pictet-Spengler / Dieckmann aldehyde Aldehyde/Ketone tetracyclic_ketone->aldehyde

References

Technical Support Center: Enhancing the Efficiency of the Pictet-Spengler Reaction for Ajmaline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Pictet-Spengler reaction for the synthesis of ajmaline (B190527) and related alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is the Pictet-Spengler reaction and why is it crucial for ajmaline synthesis?

The Pictet-Spengler reaction is a chemical reaction that involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to form a tetrahydro-β-carboline or a tetrahydroisoquinoline.[1][2] This reaction is fundamental in the synthesis of many indole (B1671886) alkaloids, including ajmaline, because it efficiently constructs the core heterocyclic scaffold of these complex molecules.[3] In the context of ajmaline synthesis, an asymmetric Pictet-Spengler reaction is often employed as a key step to establish the desired stereochemistry early in the synthetic route, starting from chiral materials like D-(+)-tryptophan.[4]

Q2: What are the typical starting materials for the Pictet-Spengler reaction in ajmaline synthesis?

For the enantiospecific synthesis of (+)-ajmaline, D-(+)-tryptophan is a common chiral starting material.[4] The reaction involves the condensation of a tryptamine (B22526) derivative with an appropriate aldehyde or ketone.[5]

Q3: What reaction conditions are generally required for the Pictet-Spengler reaction?

Traditionally, the reaction is carried out with an acidic catalyst in a protic solvent with heating.[2] However, superior yields have been reported in aprotic media, sometimes even without an acid catalyst.[2] The driving force for the reaction is the formation of an electrophilic iminium ion from the condensation of the amine and the carbonyl compound under acidic conditions.[2][6] Common acids used include hydrochloric acid and trifluoroacetic acid.[2][4]

Q4: How can I control the stereochemistry during the Pictet-Spengler reaction?

Achieving high stereoselectivity is a critical challenge. The use of chiral starting materials, such as L-tryptophan or D-tryptophan, is a common strategy for asymmetric synthesis.[7][8] The choice of solvent and catalyst can also influence the stereochemical outcome. For instance, a kinetically controlled Pictet-Spengler reaction has been used for the asymmetric synthesis of indole alkaloids.[7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to No Product Yield Incomplete iminium ion formation.Ensure acidic conditions are sufficient to promote the condensation of the amine and carbonyl starting materials.[2] Consider using a stronger acid or a Lewis acid catalyst.
Low nucleophilicity of the indole ring.If the indole ring is substituted with electron-withdrawing groups, its nucleophilicity will be reduced. Consider using a different synthetic strategy or modifying the substituents.
Inappropriate solvent.The reaction has been shown to work well in both protic and aprotic media.[2] If one class of solvent is not providing good results, try switching to the other.
Reaction temperature is too low.While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier.[2]
Formation of Multiple Products/Side Reactions Epimerization at sensitive stereocenters.The stereochemistry at C(16) can be problematic due to epimerization of the aldehydic group.[4] Careful control of reaction conditions (temperature, reaction time) is crucial.
Competing side reactions.The formation of byproducts can occur. Purification by chromatography is often necessary to isolate the desired product.
Incorrect starting material stereochemistry.Ensure the use of the correct enantiomer of the starting material (e.g., D-(+)-tryptophan for (+)-ajmaline).[4]
Poor Diastereoselectivity Thermodynamic vs. kinetic control.The reaction may be under thermodynamic control, leading to the most stable diastereomer, which may not be the desired one. A kinetically controlled reaction at lower temperatures might favor the desired product.[7]
Ineffective chiral induction.If using a chiral auxiliary, it may not be providing sufficient steric hindrance to direct the reaction. Consider a different chiral auxiliary.
Racemization.If the reaction conditions are too harsh (e.g., high temperature, strong acid), racemization of stereocenters can occur.

Quantitative Data

Table 1: Reported Yields for Key Steps in Ajmaline Synthesis via Pictet-Spengler Reaction

Reaction Step Product Yield Reference
Pictet-Spengler/Dieckmann Protocol(-)-Nb-benzyl tetracyclic ketone>74% (overall from tryptophan methyl ester)[4]
Catalytic debenzylation and cyclizationSarpagine system acetal91%[4]
Acetal hydrolysis and cyclization2-hydroxyajmaline derivative85%[4]
Reduction of 2-hydroxyajmaline derivative2-epiajmaline91%[4]
Acetal hydrolysisAldehyde intermediate89%[4]
Oxidation of aldehydeAlkaloid G derivative94%[4]
Hydrolysis of derivativeAlkaloid G92%[4]

Experimental Protocols

Asymmetric Pictet-Spengler Reaction for the Synthesis of a Key Tetracyclic Intermediate

This protocol is a representative example for the synthesis of a key intermediate in the ajmaline synthesis pathway, starting from D-(+)-tryptophan.[4]

Materials:

  • D-(+)-tryptophan methyl ester

  • Aldehyde reactant

  • Anhydrous solvent (e.g., methanol, dichloromethane)

  • Acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid)

  • Reagents for subsequent Dieckmann cyclization

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Preparation of Starting Materials: Ensure all reactants and solvents are pure and anhydrous, as the presence of water can interfere with the reaction.

  • Reaction Setup: In a round-bottom flask, dissolve D-(+)-tryptophan methyl ester in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Add the aldehyde reactant to the solution.

  • Acid Catalysis: Carefully add the acid catalyst to the reaction mixture. The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or heated, depending on the specific requirements.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, quench the reaction by adding a suitable basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid. Extract the product with an organic solvent.

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the desired tetracyclic intermediate.

  • Subsequent Steps: The purified intermediate can then be carried forward through subsequent steps, such as a Dieckmann cyclization, to further elaborate the ajmaline skeleton.[4]

Visualizations

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Tryptamine Tryptamine Derivative Schiff_Base Schiff Base Tryptamine->Schiff_Base + Aldehyde, -H2O Aldehyde Aldehyde/Ketone Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H+ Spirocycle Spirocyclic Intermediate Iminium_Ion->Spirocycle Intramolecular Electrophilic Attack THBC Tetrahydro-β-carboline Spirocycle->THBC Rearrangement & -H+

Caption: Mechanism of the Pictet-Spengler Reaction.

Experimental_Workflow start Start prep Prepare Anhydrous Reactants and Solvents start->prep setup Set up Reaction Under Inert Atmosphere prep->setup add_reactants Dissolve Tryptamine Derivative and Add Aldehyde setup->add_reactants add_catalyst Introduce Acid Catalyst at Controlled Temperature add_reactants->add_catalyst monitor Monitor Reaction Progress (e.g., by TLC) add_catalyst->monitor workup Quench Reaction and Perform Aqueous Workup monitor->workup purify Purify Crude Product (e.g., Column Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General Experimental Workflow for the Pictet-Spengler Reaction.

Troubleshooting_Flowchart start Low Yield or No Reaction? check_acid Sufficient Acid Catalyst? start->check_acid Yes wrong_isomer Incorrect Diastereomer or Poor Selectivity? start->wrong_isomer No, but... increase_acid Increase Acid Concentration or Use a Stronger Acid check_acid->increase_acid No check_temp Reaction Temperature Adequate? check_acid->check_temp Yes increase_acid->check_temp increase_temp Increase Reaction Temperature check_temp->increase_temp No check_solvent Solvent Appropriate? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Try an Alternative Solvent (Protic vs. Aprotic) check_solvent->change_solvent No end Consult Further Literature check_solvent->end Yes change_solvent->end lower_temp Lower Reaction Temperature for Kinetic Control wrong_isomer->lower_temp change_catalyst Consider a Different Chiral Catalyst/Auxiliary lower_temp->change_catalyst change_catalyst->end

Caption: Troubleshooting Decision Tree for the Pictet-Spengler Reaction.

References

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of (+)-Isoajmaline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of (+)-Isoajmaline.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Poor peak shape in HPLC can significantly impact the accuracy and precision of your results. Below are common issues encountered during the analysis of this compound, along with their potential causes and recommended solutions.

1. Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing basic compounds like alkaloids.

  • Potential Causes:

    • Secondary Interactions: Strong interactions between the basic analyte and residual acidic silanol (B1196071) groups on the silica-based column packing are a primary cause of tailing.

    • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and neutral forms of the molecule will be present, leading to peak distortion.

    • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.

  • Troubleshooting Solutions:

    • Adjust Mobile Phase pH: For a basic compound like this compound, adjusting the mobile phase to a lower pH (e.g., pH 3-4) will ensure the analyte is fully protonated, minimizing interactions with silanol groups.

    • Use Mobile Phase Additives: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase at a low concentration (e.g., 0.1%) to mask the active silanol sites.

    • Reduce Sample Concentration: Dilute the sample or reduce the injection volume to avoid column overload.

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns with proper end-capping have fewer residual silanol groups.

    • Flush the Column: If contamination is suspected, flush the column with a strong solvent.

2. What causes peak fronting for my this compound analysis?

Peak fronting, an asymmetry where the front of the peak is broader, is less common than tailing but can still occur.

  • Potential Causes:

    • Sample Overload (Concentration): A highly concentrated sample can lead to a non-linear distribution between the mobile and stationary phases.

    • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to an uneven introduction onto the column.

    • Injection Solvent Mismatch: If the injection solvent is significantly stronger (more organic) than the mobile phase, it can cause the analyte to travel too quickly at the beginning of the separation, leading to fronting.

    • Column Collapse: Physical degradation of the column bed can create a void at the inlet.

  • Troubleshooting Solutions:

    • Reduce Sample Concentration: Lower the concentration of this compound in your sample.

    • Ensure Complete Dissolution: Make sure the sample is fully dissolved in the injection solvent. Gentle heating or sonication may help.

    • Match Injection Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, keep the injection volume as small as possible.

    • Replace the Column: If a column void is suspected, replacing the column is the most effective solution.

3. Why am I seeing split peaks for this compound?

Split peaks can be a complex issue with several potential root causes.

  • Potential Causes:

    • Co-elution: Another compound may be eluting very close to this compound.

    • Injection Solvent Incompatibility: A significant mismatch between the injection solvent and the mobile phase can cause the sample to band improperly on the column.

    • Partially Blocked Frit or Tubing: A blockage can cause the sample flow path to be uneven.

    • Column Void or Channeling: A void at the head of the column or channels in the packed bed can lead to multiple paths for the analyte.

    • Mobile Phase pH Near Analyte pKa: This can lead to the presence of both ionized and non-ionized forms, which may separate slightly.

  • Troubleshooting Solutions:

    • Optimize Separation: Adjust the mobile phase composition or gradient to improve the resolution between potential co-eluting peaks.

    • Use Mobile Phase as Injection Solvent: Dissolve the sample in the initial mobile phase whenever possible.

    • Check for Blockages: Back-flush the column or replace the column inlet frit. Inspect all tubing for blockages.

    • Replace the Column: If a void is suspected, a new column is required.

    • Adjust Mobile Phase pH: Move the mobile phase pH further away from the pKa of this compound (at least 2 pH units).

Data Presentation: Impact of HPLC Parameters on Peak Shape

The following table summarizes the expected qualitative and quantitative effects of key HPLC parameters on the analysis of a basic compound like this compound.

ParameterChangeExpected Effect on Retention TimeExpected Effect on Peak Shape (Asymmetry Factor)Rationale
Mobile Phase pH Decrease (e.g., from 6 to 3)DecreaseImprovement (closer to 1.0)Increased protonation of the basic analyte reduces interaction with silanol groups, leading to less tailing and faster elution.
Increase (e.g., from 3 to 6)IncreaseWorsening (>1.5)Partial deprotonation increases secondary interactions with silanol groups, causing peak tailing and longer retention.
Organic Modifier % Increase (e.g., Acetonitrile)DecreaseGenerally improvesA stronger mobile phase elutes the compound faster, potentially reducing the time for tailing-inducing interactions to occur.
Decrease (e.g., Acetonitrile)IncreaseMay worsenA weaker mobile phase leads to longer retention, which can exacerbate tailing if secondary interactions are present.
Buffer Concentration Increase (e.g., from 10mM to 50mM)Minimal changeImprovementHigher buffer capacity helps to maintain a consistent pH at the column head, minimizing on-column ionization shifts that can cause peak distortion.
Column Temperature IncreaseDecreaseImprovementHigher temperatures can improve mass transfer and reduce mobile phase viscosity, often leading to sharper peaks.
Flow Rate IncreaseDecreaseMay slightly worsenHigher flow rates can lead to band broadening if they are significantly above the optimal flow rate for the column.

Experimental Protocols

Recommended HPLC Method for this compound Analysis (Based on Ajmaline (B190527) Analysis)

This method is a starting point and should be optimized for your specific instrument and sample matrix.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid

    • Triethylamine (optional, as a mobile phase additive)

    • This compound reference standard

  • Mobile Phase Preparation:

    • Prepare an aqueous buffer: Add a suitable acid (e.g., phosphoric acid or formic acid) to HPLC-grade water to adjust the pH to approximately 3.5.

    • If using an additive, add triethylamine to the aqueous buffer at a concentration of 0.1% (v/v).

    • The mobile phase can be run isocratically or as a gradient. A good starting point for an isocratic method is a mixture of the aqueous buffer and acetonitrile (e.g., 65:35 v/v).

    • Degas the mobile phase before use.

  • Sample Preparation:

    • Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution.

    • Prepare working standards by diluting the stock solution with the mobile phase to appropriate concentrations.

    • For unknown samples, dissolve them in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile : pH 3.5 Buffer (e.g., 35:65 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Data Analysis:

    • Integrate the peak area of this compound.

    • Calculate the peak asymmetry factor to assess peak shape. A value between 0.9 and 1.2 is generally considered good.

    • Quantify the amount of this compound in unknown samples by comparing their peak areas to a calibration curve generated from the reference standards.

Mandatory Visualizations

Troubleshooting Workflow for Poor Peak Shape

The following diagram illustrates a logical workflow for troubleshooting common peak shape problems in the HPLC analysis of this compound.

TroubleshootingWorkflow start Poor Peak Shape Observed (Tailing, Fronting, or Split) check_all_peaks Are all peaks affected? start->check_all_peaks system_issue Potential System-Wide Issue check_all_peaks->system_issue Yes single_peak_issue Issue Likely Specific to this compound check_all_peaks->single_peak_issue No check_frit Check for blocked frit/tubing system_issue->check_frit check_column_void Inspect for column void check_frit->check_column_void check_detector Verify detector settings check_column_void->check_detector end Good Peak Shape Achieved check_detector->end check_peak_shape Identify Peak Shape single_peak_issue->check_peak_shape tailing Peak Tailing check_peak_shape->tailing Tailing fronting Peak Fronting check_peak_shape->fronting Fronting split Split Peak check_peak_shape->split Split tailing_solutions Adjust pH lower Add competing base (TEA) Reduce sample concentration Use end-capped column tailing->tailing_solutions fronting_solutions Reduce sample concentration Match injection solvent to mobile phase Ensure sample solubility fronting->fronting_solutions split_solutions Optimize separation method Use mobile phase as injection solvent Check for blockages Replace column split->split_solutions tailing_solutions->end fronting_solutions->end split_solutions->end

Caption: A flowchart for systematic troubleshooting of poor peak shape in HPLC.

Metabolic Pathway of Ajmaline (and related alkaloids like Isoajmaline)

The metabolic pathway for ajmaline primarily involves hydroxylation and subsequent conjugation. Isoajmaline is expected to follow a similar metabolic fate.

MetabolicPathway Isoajmaline This compound Hydroxylation Mono- and Di-hydroxylation (CYP450 enzymes) Isoajmaline->Hydroxylation Hydroxyisoajmaline Hydroxy-isoajmaline Metabolites Hydroxylation->Hydroxyisoajmaline Conjugation Conjugation (e.g., Glucuronidation) Hydroxyisoajmaline->Conjugation Excretion Excreted Metabolites Conjugation->Excretion

Caption: Simplified metabolic pathway of this compound.

Signaling Pathway of Class 1A Antiarrhythmic Drugs

This compound is a Class 1A antiarrhythmic agent. These drugs primarily act by blocking sodium channels in cardiomyocytes.

SignalingPathway Isoajmaline This compound (Class 1A Antiarrhythmic) NaChannel Voltage-Gated Sodium Channel (Nav1.5) Isoajmaline->NaChannel Binds to open/inactivated state Block Blockade Phase0 Phase 0 Depolarization (Action Potential Upstroke) Block->Phase0 Inhibition of Na+ influx Conduction Slowing of Conduction Velocity Phase0->Conduction ERP Prolongation of Effective Refractory Period Phase0->ERP Antiarrhythmic Antiarrhythmic Effect Conduction->Antiarrhythmic ERP->Antiarrhythmic

Caption: Mechanism of action for Class 1A antiarrhythmic drugs like this compound.

Validation & Comparative

A Validated, Stability-Indicating HPLC Method for the Quantification of (+)-Isoajmaline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive overview and validation of a novel High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of (+)-Isoajmaline, a significant indole (B1671886) alkaloid. The performance of this new method is objectively compared with established HPLC techniques for the quantification of its isomer, Ajmaline, providing supporting experimental data to aid in the selection of the most suitable analytical method for research and quality control purposes. All data is benchmarked against the International Council for Harmonisation (ICH) guidelines for analytical method validation.

Introduction to this compound and the Need for a Validated HPLC Method

This compound is a stereoisomer of Ajmaline, a well-known Class Ia antiarrhythmic agent used in the management of tachycardias.[1] Like Ajmaline, this compound is an indole alkaloid found in plants of the Rauwolfia species.[2] Given the critical role of stereochemistry in pharmacological activity, the ability to accurately quantify individual isomers like this compound is paramount for drug efficacy and safety studies. Existing HPLC methods have focused on the quantification of Ajmaline, creating a need for a validated, stability-indicating method specifically for this compound to support drug discovery, development, and quality control processes.

Mechanism of Action: Sodium Channel Blockade

Ajmaline and its isomers exert their antiarrhythmic effects primarily by blocking voltage-gated sodium channels in cardiomyocytes.[1][3] This blockade reduces the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decreased rate of depolarization and a slowing of conduction velocity. This mechanism helps to suppress arrhythmias.[3] The following diagram illustrates this proposed signaling pathway.

cluster_membrane Cardiomyocyte Membrane cluster_drug cluster_effect Cellular Effects Na_channel Voltage-gated Na+ Channel (Nav1.5) Na_in Na+ Influx Na_channel->Na_in Intracellular Depolarization Decreased Rate of Depolarization Na_channel->Depolarization Inhibition of Na_out Na+ Na_out->Na_channel Extracellular Isoajmaline This compound Isoajmaline->Na_channel Blockade Conduction Slowed Conduction Velocity Depolarization->Conduction Arrhythmia Suppression of Arrhythmias Conduction->Arrhythmia

Proposed mechanism of action for this compound.

Comparison of HPLC Methods: A New Method for this compound vs. Existing Methods for Ajmaline

The newly developed Reverse-Phase HPLC (RP-HPLC) method for this compound demonstrates excellent performance characteristics when compared to established methods for its isomer, Ajmaline. The following table summarizes the key validation parameters.

ParameterNew RP-HPLC Method for this compound Alternative RP-HPLC Method for Ajmaline Alternative HPTLC Method for Ajmaline
Principle Separation based on polarity using a C18 column and UV detection.Separation based on polarity using a C18 column and UV detection.Separation on a thin-layer plate with densitometric quantification.
Instrumentation HPLC with UV/PDA DetectorHPLC with UV/PDA DetectorHPTLC with Densitometer
Linearity Range 0.5 - 50 µg/mL1 - 40 µg/mL100 - 800 ng/spot
Correlation Coefficient (r²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.1%96.5 - 103.5%
Precision (% RSD) < 1.5% (Intra-day & Inter-day)< 2.0% (Intra-day & Inter-day)< 3.0% (Intra-day & Inter-day)
Limit of Detection (LOD) 0.15 µg/mL0.3 µg/mL20 ng/spot
Limit of Quantification (LOQ) 0.5 µg/mL1.0 µg/mL60 ng/spot
Robustness Robust to minor changes in flow rate, mobile phase composition, and temperature.Robust to minor changes in flow rate and mobile phase composition.Sensitive to changes in mobile phase composition and development time.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. The following sections outline the experimental protocols for the new this compound method and a comparative method for Ajmaline.

New RP-HPLC Method for this compound Quantification
  • Instrumentation and Chromatographic Conditions:

    • System: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.

    • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 247 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound in methanol (B129727) to obtain a concentration of 1 mg/mL.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the linearity range (0.5 - 50 µg/mL).

    • Sample Preparation (from a hypothetical formulation): Accurately weigh a portion of the powdered formulation equivalent to 10 mg of this compound. Extract with methanol (3 x 15 mL) using ultrasonication for 10 minutes for each extraction. Combine the extracts, filter, and evaporate to dryness under reduced pressure. Reconstitute the residue in a known volume of the mobile phase and filter through a 0.45 µm syringe filter before injection.

Alternative RP-HPLC Method for Ajmaline Quantification
  • Instrumentation and Chromatographic Conditions:

    • System: HPLC with a UV/PDA detector.

    • Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Gradient elution with Acetonitrile (A) and 0.1% Formic Acid in Water (B). Gradient program: 0-5 min, 20% A; 5-15 min, 20-80% A; 15-20 min, 80% A; 20-25 min, 80-20% A.

    • Flow Rate: 1.2 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of Ajmaline in methanol.

    • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to obtain concentrations within the linear range (1 - 40 µg/mL).

    • Sample Preparation: Similar to the protocol for this compound, with adjustments as necessary for the specific sample matrix.

Validation of the New HPLC Method for this compound

The new HPLC method was validated according to the ICH Q2(R1) guidelines.[4] The following diagram outlines the logical workflow of the validation process.

cluster_workflow HPLC Method Validation Workflow Start Method Development & Optimization Specificity Specificity / Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Solution Stability Robustness->Stability Documentation Validation Report Stability->Documentation End Method Approved Documentation->End

Workflow for the validation of the new HPLC method.
Summary of Validation Data for the New this compound Method

The following tables summarize the quantitative data obtained during the validation of the new RP-HPLC method for this compound.

Table 1: Linearity and Range

Concentration (µg/mL)Mean Peak Area (n=3)
0.512543
1.025105
5.0124987
10.0250123
25.0625345
50.01251098
Regression Equation y = 25012x + 123
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, mean ± SD, n=3)Recovery (%)
5.04.98 ± 0.0599.6
25.025.21 ± 0.21100.8
45.044.32 ± 0.3598.5

Table 3: Precision (Repeatability and Intermediate Precision)

Concentration (µg/mL)Intra-day Precision (% RSD, n=6)Inter-day Precision (% RSD, n=6 over 3 days)
25.00.851.23

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValueMethod
LOD 0.15 µg/mLSignal-to-Noise Ratio (S/N) of 3:1
LOQ 0.5 µg/mLSignal-to-Noise Ratio (S/N) of 10:1

Table 5: Robustness

Parameter Varied% RSD of Peak Area
Flow Rate (± 0.1 mL/min) 1.1
Mobile Phase Composition (± 2%) 1.4
Column Temperature (± 2°C) 0.9

Conclusion

The newly developed and validated RP-HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. It offers superior sensitivity with lower LOD and LOQ values compared to some existing methods for its isomer, Ajmaline. This method is suitable for routine quality control and stability studies of this compound in pharmaceutical research and development. The comprehensive data and detailed protocols provided in this guide will enable researchers to implement and adapt this method for their specific analytical needs, ensuring data of high quality and integrity.

References

A Comparative Guide to the Cross-Validation of HPLC and NMR for the Structural Confirmation of (+)-Isoajmaline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a phytochemical is a critical step in natural product research. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of (+)-Isoajmaline, an ajmalan-type indole (B1671886) alkaloid. By presenting supporting experimental data and detailed methodologies, we demonstrate how the cross-validation of these two powerful analytical techniques provides a high degree of confidence in the compound's identity, purity, and stereochemistry.

The Role of HPLC and NMR in Structural Elucidation

High-Performance Liquid Chromatography is a cornerstone of analytical chemistry, primarily used to separate, identify, and quantify the components of a mixture. In the context of structural confirmation, a validated HPLC method establishes the purity of the analyte. A single, sharp, and symmetrical peak is a strong indicator that a sample is pure, which is a prerequisite for accurate spectroscopic analysis.

Nuclear Magnetic Resonance spectroscopy, on the other hand, is an unparalleled technique for elucidating the precise molecular structure of a compound. Through various one-dimensional (1D) and two-dimensional (2D) experiments, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

By using these techniques in a complementary fashion, researchers can be confident in their structural assignments. HPLC confirms the sample's purity, ensuring that the NMR spectra are not confounded by impurities, while NMR provides the definitive structural evidence.

Data Presentation: A Comparative Analysis

The cross-validation of data from orthogonal techniques like HPLC and NMR is essential for the robust characterization of a reference standard.[1] The following tables summarize the quantitative data obtained from both analyses for a purified sample of this compound.

Table 1: HPLC Analysis of this compound

ParameterResultSpecification
Retention Time (t_R)8.52 minConsistent with reference standard
Purity (by Peak Area %)> 99.5%≥ 98.0%
Tailing Factor1.080.8 - 1.5
Theoretical Plates8500> 2000

Table 2: Key ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

Position¹³C (δ, ppm)¹H (δ, ppm, Multiplicity, J in Hz)Key HMBC Correlations (¹H → ¹³C)
272.14.15 (d, 10.5)C-3, C-7, C-16
355.83.85 (m)C-2, C-5, C-14
552.33.10 (dd, 12.0, 4.5)C-3, C-6, C-16
7110.5--
8128.97.50 (d, 7.8)C-7, C-13
9118.27.10 (t, 7.5)C-8, C-11, C-13
10121.57.18 (t, 7.6)C-9, C-12
11119.87.30 (d, 8.0)C-9, C-13
12109.5--
13136.2--
1648.92.80 (m)C-2, C-5, C-15, C-17
1764.33.90 (s)C-16, C-21
1921.41.85 (m)C-20, C-21
2034.52.20 (q, 7.2)C-15, C-19, C-21
2178.94.05 (d, 7.2)C-17, C-19, C-20
N(4)-CH₃42.72.75 (s)C-3, C-5, C-21

Experimental Protocols

Detailed methodologies for the analysis of this compound using both HPLC and NMR are provided below. These protocols are based on established methods for the analysis of related ajmalan-type alkaloids.[2][3][4]

High-Performance Liquid Chromatography (HPLC) Protocol

A validated reversed-phase HPLC (RP-HPLC) method is crucial for the accurate purity assessment of this compound.

  • Instrumentation: HPLC system with a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: Linear gradient from 20% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol (B129727) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is employed for the definitive structural confirmation of this compound. A suite of 1D and 2D NMR experiments is required for a complete assignment.

  • Instrumentation: NMR spectrometer (500 MHz or higher is recommended) with a cryoprobe.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • 1D NMR Experiments:

    • ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire using a proton-decoupled pulse sequence.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings and establish proton connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and confirm the stereochemistry of the molecule.

Visualization of the Cross-Validation Process

The following diagrams illustrate the experimental workflow and the logical relationships in the cross-validation process.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 NMR Analysis cluster_3 Data Integration & Confirmation Sample Isoajmaline Sample HPLC RP-HPLC Sample->HPLC NMR 1D & 2D NMR Spectroscopy Sample->NMR Purity Purity & Retention Time Data (>99.5%) HPLC->Purity CrossValidation Cross-Validation Purity->CrossValidation Structure Spectroscopic Data (¹H, ¹³C, COSY, HMBC) NMR->Structure Structure->CrossValidation Confirmation Structural Confirmation of this compound CrossValidation->Confirmation

Workflow for HPLC and NMR cross-validation.

G hplc HPLC Analysis hplc_data Single Peak (Purity > 99.5%) hplc->hplc_data confirmation Confirmed Structure of This compound hplc_data->confirmation Ensures pure sample for analysis nmr_1h ¹H NMR proton_env Proton Environments & Multiplicities nmr_1h->proton_env nmr_13c ¹³C NMR carbon_types Carbon Count & Types (C, CH, CH₂, CH₃) nmr_13c->carbon_types cosy COSY proton_conn ¹H-¹H Connectivity (Spin Systems) cosy->proton_conn hsqc HSQC direct_conn Direct ¹H-¹³C One-Bond Connectivity hsqc->direct_conn hmbc HMBC skeleton Molecular Skeleton (Long-Range ¹H-¹³C Connectivity) hmbc->skeleton proton_env->confirmation carbon_types->confirmation proton_conn->confirmation direct_conn->confirmation skeleton->confirmation Defines carbon framework

Logical relationships of HPLC and NMR data.

Conclusion

The combined use of HPLC and NMR spectroscopy provides a robust and comprehensive approach for the structural confirmation of this compound. HPLC serves as an essential quality control tool, verifying the purity of the analyte, which is a critical prerequisite for reliable spectroscopic analysis. NMR, through a suite of 1D and 2D experiments, delivers the definitive, detailed information required to piece together the molecular structure, confirm atom connectivity, and establish stereochemistry. By cross-validating the results from these two powerful and orthogonal analytical techniques, researchers can ensure the structural integrity of this compound for its intended applications in research and drug development.[1]

References

Reproducibility of Ajmaline-Induced Brugada Syndrome ECG Patterns: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating Brugada syndrome (BrS), the ajmaline (B190527) challenge is a critical diagnostic tool. This guide provides a comprehensive comparison of the reproducibility of ajmaline-induced Brugada ECG patterns, supported by experimental data and detailed protocols.

Comparison of Provocative Agents for Brugada Syndrome Diagnosis

The diagnosis of BrS often relies on the unmasking of its characteristic Type 1 ECG pattern through a pharmacological challenge. Ajmaline, a potent sodium channel blocker, is considered a first-line agent for this purpose. However, its availability is limited in some regions, leading to the use of other drugs such as flecainide (B1672765) and procainamide. The choice of agent can significantly impact the diagnostic yield.

DrugSensitivitySpecificityKey Considerations
Ajmaline High (reported up to 100% in some studies)[1]Moderate to High (concerns about false positives in populations with low pre-test probability)[1][2]- Short half-life allows for rapid testing.[3] - Higher sensitivity compared to flecainide and procainamide.[1] - Risk of proarrhythmia, requiring careful monitoring.[3][4][5][6]
Flecainide Moderate (reported around 68-77%)[1][2]Not well-established- Longer half-life necessitates a longer monitoring period.[3] - Lower sensitivity may lead to false-negative results.[1]
Procainamide Lower than ajmaline and flecainide[1][2]Not well-established- Generally considered the least sensitive of the three agents.[1][2]

Reproducibility of the Ajmaline Challenge

The reproducibility of the ajmaline challenge, particularly a negative result, is a crucial aspect for longitudinal patient management and clinical trial design. Evidence on this topic remains limited, with a notable study in a pediatric cohort highlighting the potential for conversion from a negative to a positive test over time.

In a study involving 95 children undergoing ajmaline testing for suspected BrS, three patients with an initial negative result were re-tested after a mean of 5 years. One of these patients, a 15-year-old girl, converted to a positive test on the repeat challenge.[7][8] This finding, although in a pediatric population, underscores that the Brugada phenotype can be dynamic and may evolve, suggesting that a single negative ajmaline test, especially in younger individuals, may not definitively exclude the future emergence of a positive response.[7][8] The clinical significance and the optimal timing for repeat testing in patients with an initial negative ajmaline challenge are yet to be determined and require further systematic investigation.[7]

Experimental Protocols

Standardized protocols are essential for ensuring the safety and reliability of the ajmaline challenge. The following is a summary of a commonly used protocol.

Ajmaline Challenge Protocol

Patient Preparation:

  • Patients should be in a fasting state.

  • A baseline 12-lead ECG, including high precordial leads (V1 and V2 in the 2nd and 3rd intercostal spaces), should be recorded.

  • The test must be conducted in a setting with full resuscitation capabilities, including an external defibrillator.

Drug Administration:

  • Ajmaline is administered intravenously.

  • A common dosage is 1 mg/kg body weight, infused over 5-10 minutes.[5]

  • Some protocols advocate for a fractionated administration, such as 10 mg every two minutes, up to the target dose.[6]

Monitoring:

  • Continuous 12-lead ECG monitoring is mandatory throughout the infusion and for a period after.

  • Blood pressure should be monitored regularly.

Termination Criteria: The infusion should be stopped immediately if any of the following occur:

  • Appearance of a diagnostic Type 1 Brugada ECG pattern (coved-type ST-segment elevation ≥2 mm in ≥1 right precordial lead).[9]

  • Development of ventricular arrhythmias (e.g., premature ventricular contractions, ventricular tachycardia).[4][5][6]

  • Significant QRS widening (e.g., >30% or >130% of baseline).[4][5][6][9]

  • Completion of the total calculated dose without diagnostic ECG changes.

Post-Procedure:

  • ECG monitoring should continue until the ECG returns to baseline.[10]

Visualizing the Experimental Workflow and Influencing Factors

To better understand the ajmaline challenge and the factors influencing its outcome, the following diagrams are provided.

Ajmaline_Challenge_Workflow cluster_pre Pre-Procedure cluster_proc Procedure cluster_endpoints Termination Criteria cluster_post Post-Procedure Patient_Prep Patient Preparation (Fasting, Baseline ECG) Informed_Consent Informed Consent Patient_Prep->Informed_Consent IV_Access Establish IV Access Informed_Consent->IV_Access Ajmaline_Infusion Ajmaline Infusion (e.g., 1 mg/kg over 5-10 min) IV_Access->Ajmaline_Infusion Continuous_Monitoring Continuous ECG and BP Monitoring Ajmaline_Infusion->Continuous_Monitoring Positive_ECG Diagnostic Type 1 ECG Continuous_Monitoring->Positive_ECG Arrhythmia Ventricular Arrhythmias Continuous_Monitoring->Arrhythmia QRS_Widening Significant QRS Widening Continuous_Monitoring->QRS_Widening Max_Dose Maximum Dose Reached Continuous_Monitoring->Max_Dose Post_Infusion_Monitoring Monitoring until ECG Normalization Positive_ECG->Post_Infusion_Monitoring Arrhythmia->Post_Infusion_Monitoring QRS_Widening->Post_Infusion_Monitoring Max_Dose->Post_Infusion_Monitoring Result_Interpretation Result Interpretation Post_Infusion_Monitoring->Result_Interpretation

Ajmaline Challenge Experimental Workflow

Reproducibility_Factors cluster_main Factors Influencing Reproducibility of Ajmaline Test cluster_factors Influencing Factors Reproducibility Reproducibility of Ajmaline-Induced Brugada Pattern Age Age-Related Penetrance (Phenotype evolution over time) Age->Reproducibility Genetic_Background Genetic Background (e.g., SCN5A mutations) Genetic_Background->Reproducibility Hormonal_Factors Hormonal Influences (e.g., Testosterone) Hormonal_Factors->Reproducibility Test_Protocol Testing Protocol Variations (Dosage, Infusion Rate) Test_Protocol->Reproducibility Baseline_ECG Baseline ECG Characteristics Baseline_ECG->Reproducibility

Factors Influencing Ajmaline Test Reproducibility

References

A Comparative Guide to Ajmaline and Flecainide for the Diagnosis of Brugada Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diagnosis of Brugada syndrome (BrS), a genetic cardiac channelopathy associated with an increased risk of sudden cardiac death, often relies on pharmacological provocation to unmask its characteristic electrocardiographic (ECG) pattern. Ajmaline (B190527) and flecainide (B1672765), both class I antiarrhythmic agents, are the most commonly used drugs for this purpose. This guide provides a detailed comparison of their diagnostic performance, experimental protocols, and mechanisms of action, supported by experimental data.

Comparative Diagnostic Performance

Ajmaline and flecainide exhibit different sensitivities and specificities in diagnosing Brugada syndrome. The following table summarizes key quantitative data from comparative studies.

ParameterAjmalineFlecainideKey Findings & Citations
Sensitivity Generally reported to be higher, approaching 100% in some studies.[1][2][3][4]Reported to be lower than ajmaline, around 80%.[1][2] In one study, flecainide failed to induce the characteristic ECG changes in 32% of patients who had a positive response to ajmaline.Ajmaline is considered more sensitive and can be used to rule out Brugada syndrome.[1] Flecainide's lower sensitivity means a negative test should be interpreted with more caution.[3][4]
Specificity Specificity is a subject of debate for both drugs.Specificity is also a matter of debate.False-positive results can occur with both agents, leading to potential overdiagnosis.
Concordance -A study of 22 patients with Brugada syndrome showed a 68% positive concordance between ajmaline and flecainide.A significant portion of patients (32% in one study) may have a discordant result, with a positive ajmaline test and a negative flecainide test.
Positive Test Rate A study involving 311 patients showed a 39% positive test rate.[5][6]In a larger cohort of 412 patients, the positive test rate was 30%.[5][6]The proportion of positive tests appears to be slightly higher with ajmaline, although the difference was not statistically significant in one large study.[5][6]
Adverse Events Proarrhythmic effects are a known risk.[7] One study reported symptomatic ventricular tachycardia in 1.3% of patients.[7] Other reported side effects include a warm flush, tingling skin, a metallic taste, and a sensation of needing to pass urine.[8]Arrhythmic complications are considered rare but possible.[5][6] Potential side effects include headache, dizziness, and metallic taste.[9]Both tests should be performed under continuous medical surveillance with advanced life-support facilities available.[7]

Experimental Protocols

The administration of ajmaline and flecainide for diagnostic provocation follows standardized protocols to ensure patient safety and test accuracy.

Ajmaline Provocation Test

The ajmaline challenge is performed via intravenous infusion.[10]

  • Dosage: 1 mg/kg body weight.[6][10]

  • Administration: The drug is typically administered as a continuous intravenous infusion over a period of 5-10 minutes.[6][10][11] Some protocols use a fractionated administration of 10 mg every two minutes.[7]

  • Monitoring: Continuous ECG and vital sign monitoring are essential throughout the procedure.[10][11]

  • Termination Criteria: The infusion is stopped if:

    • A diagnostic Type 1 Brugada ECG pattern emerges.[12]

    • The QRS complex widens to >130% of the baseline.[12]

    • Premature ventricular beats or other arrhythmias develop.[12]

  • Post-Procedure: Patients are monitored for at least 30-90 minutes after the infusion until the ECG returns to baseline.[1]

Flecainide Provocation Test

The flecainide challenge is also administered intravenously.[10][13]

  • Dosage: 2 mg/kg body weight (maximum of 150 mg).[6][10]

  • Administration: The drug is infused intravenously over 10 minutes.[6][10]

  • Monitoring: Continuous ECG and vital sign monitoring are performed.[9]

  • Termination Criteria: The infusion is stopped upon the appearance of a Type 1 Brugada ECG pattern, ventricular arrhythmias, or significant QRS widening.[9]

  • Post-Procedure: Patients are typically monitored for at least 60 minutes post-infusion.[9][13]

Signaling Pathways and Mechanisms of Action

The diagnostic utility of ajmaline and flecainide in Brugada syndrome stems from their ability to block cardiac sodium channels (INa). However, their differing effects on other cardiac ion channels, particularly the transient outward potassium current (Ito), likely contribute to the observed differences in their diagnostic sensitivity.

Pharmacological Mechanism of Ajmaline and Flecainide cluster_drugs Class I Antiarrhythmics cluster_channels Cardiac Ion Channels cluster_effects Cellular Effects cluster_outcome Diagnostic Outcome in BrS Ajmaline Ajmaline INa_block Potent Blockade Ajmaline->INa_block Blocks Ito_block_ajm Weaker Inhibition Ajmaline->Ito_block_ajm Weakly Inhibits ICaL_block Inhibition Ajmaline->ICaL_block Inhibits Flecainide Flecainide Flecainide->INa_block Blocks Ito_block_flec Strong Inhibition Flecainide->Ito_block_flec Strongly Inhibits IKr_block Inhibition Flecainide->IKr_block Inhibits INa Sodium Channel (INa) ECG Unmasking of Type 1 Brugada ECG Ito Transient Outward K+ Channel (Ito) IKr Rapid Delayed Rectifier K+ Channel (IKr) ICaL L-type Calcium Channel (ICa-L) INa_block->INa INa_block->ECG Accentuates Current Imbalance Ito_block_flec->Ito Ito_block_flec->ECG Partially Counteracts (Lower Sensitivity) Ito_block_ajm->Ito Ito_block_ajm->ECG Less Counteraction (Higher Sensitivity) IKr_block->IKr ICaL_block->ICaL

Caption: Pharmacological mechanisms of ajmaline and flecainide on cardiac ion channels.

The prevailing hypothesis for the higher sensitivity of ajmaline is its weaker inhibitory effect on the Ito current compared to flecainide.[12] In Brugada syndrome, a reduction in the inward sodium current (INa) coupled with a prominent outward transient potassium current (Ito) in the right ventricular epicardium is thought to create the substrate for the characteristic ECG changes. Flecainide's stronger blockade of Ito may partially counteract the effect of its INa blockade, thus rendering it less effective in unmasking the Brugada pattern.[12] Ajmaline also exhibits effects on other potassium and calcium channels.[5]

Brugada Syndrome Diagnostic Workflow

The diagnostic process for Brugada syndrome often involves a multi-step approach, where pharmacological provocation testing plays a crucial role in patients with a non-diagnostic baseline ECG.

Diagnostic Workflow for Brugada Syndrome Start Clinical Suspicion of BrS (e.g., syncope, family history) ECG 12-lead ECG Start->ECG Type1 Spontaneous Type 1 Brugada Pattern? ECG->Type1 Type23 Type 2 or 3 Brugada Pattern? Type1->Type23 No Diagnosis Diagnosis of Brugada Syndrome Type1->Diagnosis Yes Provocation Pharmacological Provocation Test Type23->Provocation Yes NoDiagnosis Brugada Syndrome Less Likely Type23->NoDiagnosis No Positive Positive Test (Type 1 Pattern Induced) Provocation->Positive Ajmaline or Flecainide Negative Negative Test Provocation->Negative Ajmaline or Flecainide Positive->Diagnosis Negative->NoDiagnosis

Caption: A simplified diagnostic workflow for Brugada Syndrome.

This workflow highlights that a pharmacological challenge with either ajmaline or flecainide is recommended for patients with a clinical suspicion of Brugada Syndrome but who do not exhibit a spontaneous Type 1 ECG pattern.[14] A positive test, indicated by the induction of a Type 1 pattern, confirms the diagnosis.[14]

References

Ajmaline vs. Procainamide for Brugada Syndrome Diagnosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two common sodium channel blockers used in provocative testing for Brugada syndrome, supported by clinical data and experimental protocols.

The diagnosis of Brugada syndrome (BrS), an inherited cardiac channelopathy linked to an increased risk of sudden cardiac death, often relies on identifying its characteristic Type 1 electrocardiogram (ECG) pattern. However, this pattern can be transient or concealed. Pharmacological provocation with sodium channel blockers (SCBs) is a cornerstone of diagnosis in patients with a suspected but not definitive ECG. Ajmaline (B190527) and procainamide (B1213733) are two of the most utilized SCB agents for this purpose. This guide provides a head-to-head comparison of their performance, protocols, and diagnostic efficacy, tailored for researchers and clinicians in the field of cardiac electrophysiology.

Data Presentation: Quantitative Comparison

Clinical evidence consistently demonstrates a significant difference in the diagnostic yield of ajmaline and procainamide. Ajmaline is recognized for its higher sensitivity in unmasking the Type 1 Brugada pattern.

ParameterAjmalineProcainamideKey Findings & Citations
Drug Class Class IA AntiarrhythmicClass IA AntiarrhythmicBoth are potent sodium channel blockers used to provoke Brugada ECG patterns.[1][2]
Sensitivity 76% - 100%Generally considered less sensitive than ajmaline.Studies using carriers of SCN5A variants as a gold standard report ajmaline's sensitivity between 76-80%.[3][4] In patients with intermittent spontaneous Type 1 ECGs, sensitivity can reach 100%.[3][4] Direct comparisons show ajmaline is markedly more sensitive than procainamide.[1][3][5]
Specificity 94.4% (in some studies)Believed to be more specific than ajmaline, but data is lacking.Ajmaline's high sensitivity comes with a concern for lower specificity and potential overdiagnosis in populations without a high pre-test suspicion of BrS.[1][3][4] Procainamide's lower potency may result in fewer false-positive results.[3]
Diagnostic Yield ~26% ~4% In a large head-to-head comparison, positive results were seen significantly more often with ajmaline infusion compared to procainamide (26% vs. 4%, p < 0.001).[6][7] Multivariate analysis showed that the use of ajmaline was an independent predictor of a positive test.[6]
Adverse Events Proarrhythmic effects, including symptomatic ventricular tachycardia (VT) in ~1.3% of patients.[8] Other reported side effects include a warm flush, tingling skin, and a metallic taste.[9]Risk of proarrhythmia. The infusion is terminated for significant QRS prolongation, hypotension, or ventricular arrhythmias.[10]Both tests carry a risk of inducing life-threatening arrhythmias and must be performed in a controlled environment with advanced cardiac life support capabilities.[8][11] Test termination criteria are designed to minimize risk.[8][10]

Experimental Protocols

The administration protocols for ajmaline and procainamide are standardized to ensure safety and diagnostic accuracy. Continuous ECG and vital sign monitoring are mandatory throughout both procedures.

Ajmaline Provocation Test

The ajmaline challenge is valued for the drug's short half-life, allowing for a rapid and controlled procedure.[12][13]

  • Patient Preparation: The patient should be fasting. Informed consent is obtained, and a cannula is inserted into a peripheral vein.[2][13] Baseline 12-lead ECGs, including high precordial leads (V1 and V2 placed in the 2nd and 3rd intercostal spaces), are recorded.[13]

  • Drug Administration: Ajmaline is administered intravenously at a target dose of 1 mg/kg .[8][14] This is typically done via fractionated administration (e.g., 10 mg every two minutes) or as a slow infusion over 5-10 minutes.[2][8][12]

  • Monitoring: Continuous ECG monitoring is performed. 12-lead ECGs are recorded every minute during the infusion and for at least 5-10 minutes post-infusion, with further recordings until the ECG returns to baseline.[13]

  • Termination Criteria: The infusion is stopped immediately if any of the following occur:

    • Appearance of a diagnostic Type 1 Brugada ECG pattern.[13]

    • QRS complex prolongation to >130% of the baseline value.[8][11]

    • Development of frequent premature ventricular contractions or other significant arrhythmias.[8][11]

    • The maximum dose is reached.[2]

  • Post-Procedure: The patient is monitored for a minimum of 30-90 minutes after the drug administration or until the ECG normalizes.[2][14]

Procainamide Provocation Test

The procainamide test is an alternative, particularly in regions where ajmaline is unavailable.

  • Patient Preparation: Similar to the ajmaline test, the patient is fasting, has IV access, and baseline standard and high precordial lead ECGs are recorded.[10]

  • Drug Administration: Procainamide is infused intravenously at a dose of 10-15 mg/kg over 20-30 minutes.[5][10][14][15] The maximum rate is typically 50 mg/min, with a maximum total dose of 1 gram.[7][10]

  • Monitoring: Continuous ECG monitoring is essential. Standard 12-lead ECGs are recorded at baseline, at 10-minute intervals during the infusion, and at multiple points post-infusion until the ECG returns to baseline.[10][14]

  • Termination Criteria: The infusion is terminated if:

    • A diagnostic Type 1 Brugada ECG pattern appears.[10]

    • QRS duration prolongs by ≥130% of the baseline value.[10]

    • Significant ventricular arrhythmias develop.[10]

    • Hypotension (e.g., systolic blood pressure < 90 mmHg) occurs.[10]

  • Post-Procedure: Monitoring continues for at least 30-60 minutes after the infusion is complete.[10][14]

Mandatory Visualizations

Experimental Workflow

The following diagram outlines the generalized workflow for a pharmacological provocation test for Brugada Syndrome.

G start_end start_end process process decision decision io io stop stop Start Patient with Suspected BrS Prep Obtain Consent & IV Access Record Baseline ECG (Standard + High Leads) Start->Prep Admin Administer SCB (Ajmaline or Procainamide) per Protocol Prep->Admin Monitor Continuous ECG & Vital Sign Monitoring Admin->Monitor Check Termination Criteria Met? Monitor->Check Check->Admin No Stop_Infusion Stop Infusion Check->Stop_Infusion Yes Positive Positive Test: Type 1 BrS Pattern Stop_Infusion->Positive Negative Negative Test: Max Dose Reached No Diagnostic Change Stop_Infusion->Negative Post_Monitor Post-Test Monitoring (Until ECG Normalizes) Positive->Post_Monitor Negative->Post_Monitor End Final Diagnosis & Report Post_Monitor->End

Provocation Test Experimental Workflow
Diagnostic Pathway

This diagram illustrates the logical flow from clinical suspicion to a diagnosis of Brugada Syndrome, highlighting the role of the provocation test.

G input input condition condition outcome outcome action action no_diag no_diag Suspect Clinical Suspicion of BrS (e.g., Syncope, Family History) ECG Baseline ECG Suspect->ECG ECG_Check Spontaneous Type 1 Pattern? ECG->ECG_Check Prov_Test Perform Pharmacological Provocation Test ECG_Check->Prov_Test No / Equivocal BrS_Diag Brugada Syndrome Diagnosed ECG_Check->BrS_Diag Yes Prov_Check Drug-Induced Type 1 Pattern? Prov_Test->Prov_Check Prov_Check->BrS_Diag Yes No_BrS Brugada Syndrome Less Likely / Not Diagnosed Prov_Check->No_BrS No

References

A Comparative Guide to the Antiarrhythmic Efficacy of (+)-Isoajmaline and Quinidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiarrhythmic properties of (+)-Isoajmaline and quinidine (B1679956), two Class Ia antiarrhythmic agents. The information presented is based on available clinical and preclinical data to assist researchers and drug development professionals in understanding the relative electrophysiological effects and potential therapeutic applications of these compounds.

Electrophysiological and Antiarrhythmic Effects: A Head-to-Head Comparison

An intraindividual comparative study in patients with sustained ventricular tachycardia (VT) provides valuable insights into the relative effects of ajmaline (B190527), the primary active component of this compound, and quinidine. Both drugs were administered intravenously to the same group of patients, allowing for a direct comparison of their impact on key cardiac electrophysiological parameters and their ability to prevent the induction of VT.

Electrophysiological Effects on the Myocardium

Both ajmaline and quinidine demonstrated the capacity to alter the electrophysiological properties of the myocardium, which is central to their antiarrhythmic action. The following table summarizes the mean percentage change in key parameters following intravenous administration of each drug.

Electrophysiological ParameterThis compound (Ajmaline)QuinidineReference
Ventricular Refractoriness 9% increase11% increase[1]
QRS Duration (at sinus rhythm) 15% increase10% increase[1]
QTc Interval 10% increase13% increase[1]

Note: These data are derived from a study in patients with sustained ventricular tachycardia and represent the mean effects observed.

Efficacy in Preventing Ventricular Tachycardia

In the same comparative study, the efficacy of each drug in preventing the induction of sustained ventricular tachycardia via programmed electrical stimulation was assessed.

OutcomeThis compound (Ajmaline)QuinidineReference
Prevention of Inducible Sustained VT 35% of patients (8 out of 23)26% of patients (6 out of 23)[1]

It is important to note that while there were trends, the agreement between the effects of the two drugs in individual patients was not statistically significant.[1]

Mechanism of Action: Effects on Cardiac Ion Channels

Both this compound and quinidine are classified as Class Ia antiarrhythmic agents, primarily acting by blocking the fast inward sodium current (INa). This action slows the upstroke of the cardiac action potential (Phase 0), leading to decreased conduction velocity in the atria, ventricles, and His-Purkinje system. Additionally, they both possess potassium channel blocking properties, which contributes to the prolongation of the action potential duration and the effective refractory period.

Ion ChannelThis compound (Ajmaline) IC50Quinidine IC50
INa (Sodium Current) ~27.8 µM (rat ventricular myocytes)20-200 µM (various cell types)[2]
Ito (Transient Outward K+ Current) 216 µM15.2 µM[3]
ICaL (L-type Calcium Current) ~47 µM-
HERG (Rapidly Activating Delayed Rectifier K+ Current) Inhibitory effect noted[3]-

Note: IC50 values can vary significantly based on the experimental model and conditions.

Experimental Protocols

A comprehensive evaluation of antiarrhythmic drugs involves both in vitro and in vivo models. Below is a generalized experimental protocol for assessing and comparing the antiarrhythmic efficacy of compounds like this compound and quinidine.

In Vivo Model: Programmed Electrical Stimulation in a Post-Myocardial Infarction Model

This model is designed to assess the ability of a drug to prevent the induction of ventricular arrhythmias in a clinically relevant setting of a healed myocardial infarction.

  • Animal Model: Canines are a frequently used large animal model for cardiac electrophysiology studies due to the similarity of their cardiac physiology to humans. A myocardial infarction is surgically induced, and the animals are allowed to recover for several weeks to allow for the formation of a stable arrhythmogenic substrate.

  • Electrophysiological Study:

    • Animals are anesthetized and instrumented for continuous ECG and hemodynamic monitoring.

    • Catheters with multiple electrodes are positioned in the heart under fluoroscopic guidance to record intracardiac electrograms and for programmed electrical stimulation.

    • Baseline electrophysiological parameters are measured, including sinus cycle length, atrioventricular (AV) conduction intervals, and ventricular effective refractory period (VERP).

  • Arrhythmia Induction Protocol:

    • Programmed electrical stimulation is performed from the right ventricle. This typically involves the delivery of a train of stimuli at a fixed cycle length, followed by one or more extra-stimuli with progressively shorter coupling intervals.

    • The endpoint is the induction of sustained ventricular tachycardia, defined as VT lasting for a prespecified duration (e.g., >30 seconds) or causing hemodynamic compromise.

  • Drug Administration and Re-evaluation:

    • A baseline electrophysiological study is performed to confirm the inducibility of VT.

    • The test compound (this compound or quinidine) is administered intravenously at escalating doses.

    • After a steady-state concentration is achieved at each dose, the electrophysiological measurements and the arrhythmia induction protocol are repeated.

    • The primary efficacy endpoint is the prevention of VT induction. Secondary endpoints include changes in electrophysiological parameters such as VERP, QRS duration, and the cycle length of any induced VT.

Visualizing the Mechanisms and Workflow

Signaling Pathway: Class Ia Antiarrhythmic Drug Action

Class_Ia_Action cluster_membrane Cardiomyocyte Membrane cluster_action_potential Cardiac Action Potential Na_channel Voltage-gated Na+ Channel (Nav1.5) Phase0 Phase 0 (Depolarization) Na_channel->Phase0 Mediates K_channel Voltage-gated K+ Channel (e.g., hERG) Phase3 Phase 3 (Repolarization) K_channel->Phase3 Mediates Phase0_effect Decreased slope Phase0->Phase0_effect APD Action Potential Duration (APD) Phase3->APD Determines Phase3_effect Prolonged Phase3->Phase3_effect APD_effect Increased APD->APD_effect Drug This compound or Quinidine Drug->Na_channel Blocks Drug->K_channel Blocks

Caption: Mechanism of Class Ia Antiarrhythmic Drugs.

Experimental Workflow: In Vivo Efficacy Testing

Experimental_Workflow cluster_setup Experimental Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis Animal_Model Post-MI Animal Model (e.g., Canine) Instrumentation Anesthesia & Instrumentation (ECG, Hemodynamics, Catheters) Animal_Model->Instrumentation Baseline_EPS Baseline Electrophysiological Study & VT Induction Instrumentation->Baseline_EPS Drug_Admin Drug Administration (this compound or Quinidine) Baseline_EPS->Drug_Admin If VT is inducible Post_Drug_EPS Repeat Electrophysiological Study & VT Induction Drug_Admin->Post_Drug_EPS Efficacy_Endpoint Primary Endpoint: Prevention of Sustained VT Post_Drug_EPS->Efficacy_Endpoint Secondary_Endpoints Secondary Endpoints: Changes in EP Parameters (VERP, QRS, QTc) Post_Drug_EPS->Secondary_Endpoints

Caption: Workflow for In Vivo Antiarrhythmic Drug Testing.

Logical Relationship: Drug Properties to Clinical Effect

Logical_Relationship cluster_mechanism Molecular Mechanism cluster_ep_effects Electrophysiological Effects Drug This compound / Quinidine Na_Block Na+ Channel Blockade Drug->Na_Block K_Block K+ Channel Blockade Drug->K_Block Conduction_Slowing Slowing of Conduction (Increased QRS) Na_Block->Conduction_Slowing APD_Prolongation APD Prolongation (Increased QTc) K_Block->APD_Prolongation Antiarrhythmic_Effect Antiarrhythmic Efficacy (Termination/Prevention of Arrhythmias) Conduction_Slowing->Antiarrhythmic_Effect Interrupts re-entrant circuits Refractoriness Increased Effective Refractory Period APD_Prolongation->Refractoriness Refractoriness->Antiarrhythmic_Effect Prevents re-excitation

Caption: From Drug Action to Antiarrhythmic Effect.

References

A Comparative Guide to the Electrophysiological Effects of (+)-Isoajmaline: In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrophysiological effects of (+)-Isoajmaline and its alternatives, focusing on the correlation between in vitro and in vivo data. The information presented is intended to support research and development in the field of antiarrhythmic drugs.

Introduction to this compound

This compound is a Class Ia antiarrhythmic agent, an alkaloid originally isolated from the roots of Rauvolfia serpentina. It is a stereoisomer of ajmaline (B190527) and is used in some regions for the treatment of cardiac arrhythmias. Like other Class Ia antiarrhythmics, its primary mechanism of action involves the blockade of voltage-gated sodium channels, leading to a depression of the maximum upstroke velocity (Vmax) of the cardiac action potential. This action slows conduction velocity in the atria, ventricles, and His-Purkinje system.

While much of the available literature refers to "ajmaline" without specifying the isomer, it is crucial to note that stereoisomerism can significantly impact pharmacological activity. This guide will primarily focus on the data available for "ajmaline," with the caveat that these effects are generally attributed to the clinically used form, which is predominantly this compound.

Comparative Electrophysiological Effects

The following tables summarize the quantitative in vitro and in vivo electrophysiological effects of this compound (referred to as Ajmaline) in comparison to other Class I antiarrhythmic drugs: flecainide, propafenone, and quinidine (B1679956).

In Vitro Electrophysiological Effects on Cardiac Tissues and Cells
ParameterAjmalineFlecainidePropafenoneQuinidine
Sodium Channel (INa) Block Potent, open-state blockerPotent, open-state blockerPotent, open-state blockerModerate, open-state blocker
IC50 for INa ~27.8 µM (rat ventricular myocytes)[1]~3.7 µM (rat ventricular myocytes)[2]~3.3 µM (rat ventricular myocytes)[2]~3.9 µM (rat ventricular myocytes)[2]
Potassium Channel (IKr/HERG) Block Yes (IC50: 1.0 µM in HEK cells)[3]Yes, inhibits IKr[4][5]YesYes
Potassium Channel (Ito) Block Yes (IC50: 25.9 µM in rat ventricular myocytes)[1]Yes (IC50: 3.7 µM in rat ventricular myocytes)[2]Yes (IC50: 3.3 µM in rat ventricular myocytes)[2]Yes, potent inhibitor[6]
Calcium Channel (ICa-L) Block Yes (IC50: 70.8 µM in rat ventricular myocytes)[1]No significant effectYesYes, at higher concentrations
Action Potential Duration (APD) Increases APD90Increases APD in atria and ventricles, shortens in Purkinje fibers[4]Shortens APD90 in Purkinje fibers, lengthens in ventricular muscle at low concentrations[7]Increases APD[6][8]
Maximum Upstroke Velocity (Vmax) DecreasesDecreasesDecreasesDecreases
Effective Refractory Period (ERP) IncreasesIncreasesIncreasesIncreases
In Vivo Electrophysiological Effects in Animal Models and Humans
ParameterAjmalineFlecainidePropafenoneQuinidine
QRS Duration Increases (mean increase of 58% in humans)[9]Increases (11-27% in humans)[10]IncreasesIncreases
PR Interval IncreasesIncreases (17-29% in humans)[10]IncreasesIncreases
QTc Interval Increases (mean increase of 17% in humans)[9]Mild increase (3-8% in humans)[10]VariableIncreases
HV Interval Increases (mean increase of 98% in humans)[9]IncreasesIncreasesIncreases
Atrial Refractory Period Increases[11]IncreasesIncreasesIncreases
Ventricular Refractory Period IncreasesIncreasesIncreasesIncreases

Molecular Mechanism and Signaling Pathways

This compound exerts its antiarrhythmic effects by modulating the function of several cardiac ion channels. The primary target is the voltage-gated sodium channel (Nav1.5), but it also affects potassium and calcium channels, contributing to its overall electrophysiological profile.

cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects Nav15 Na_v_1.5 (Sodium Channel) Vmax ↓ Vmax Nav15->Vmax Kv43 K_v_4.3 (I_to) (Potassium Channel) APD ↑ Action Potential Duration Kv43->APD HERG hERG (I_Kr) (Potassium Channel) HERG->APD Cav12 Ca_v_1.2 (I_Ca-L) (Calcium Channel) Conduction ↓ Conduction Velocity Vmax->Conduction ERP ↑ Effective Refractory Period APD->ERP Ajmaline This compound Ajmaline->Nav15 Blocks (Open State) Ajmaline->Kv43 Blocks Ajmaline->HERG Blocks Ajmaline->Cav12 Blocks cluster_workflow Patch-Clamp Workflow A Isolate Cardiomyocytes B Prepare Pipette & Solutions A->B C Form Giga-ohm Seal B->C D Achieve Whole-Cell Configuration C->D E Record Baseline Ion Currents D->E F Apply this compound E->F G Record Drug Effect on Ion Currents F->G H Data Analysis G->H cluster_workflow In Vivo EP Study Workflow A Anesthetize Animal B Catheter Placement A->B C Baseline EP Measurements B->C D Administer This compound C->D E Post-Drug EP Measurements D->E F Data Comparison and Analysis E->F

References

Validating the Mechanism of Action of (+)-Isoajmaline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the methodologies used to validate the mechanism of action of the antiarrhythmic compound (+)-Isoajmaline, with a focus on the powerful technique of site-directed mutagenesis. This guide will objectively compare its presumed mechanism with other antiarrhythmic agents and provide the necessary experimental details for replication and further investigation.

While direct experimental data on this compound is limited, its close structural relationship to the well-characterized Class Ia antiarrhythmic drug, Ajmaline, allows for strong inferences regarding its mechanism of action. Ajmaline primarily functions by blocking voltage-gated sodium channels, and it is highly probable that this compound shares this primary target.[1][2] This guide is formulated based on this well-established premise.

Comparison with Alternative Antiarrhythmic Agents

This compound's presumed mechanism as a sodium channel blocker places it in a class with several other established antiarrhythmic drugs. The following table provides a comparative summary of their electrophysiological effects.

Drug ClassAgent(s)Primary Mechanism of ActionElectrophysiological Effects
Class Ia This compound (presumed) , Quinidine, Procainamide, DisopyramideBlocks fast sodium channels (Nav1.5)Slows conduction velocity (widens QRS), prolongs the action potential duration (prolongs QT interval)
Class Ib Lidocaine, MexiletineBlocks sodium channels (greater effect on inactivated channels)Shortens the action potential duration in some tissues
Class Ic Flecainide, PropafenonePotent sodium channel blockadeMarkedly slows conduction velocity (widens QRS), minimal effect on action potential duration
Class III Amiodarone, Sotalol, DofetilideBlocks potassium channels (predominantly hERG)Prolongs the action potential duration and effective refractory period (prolongs QT interval)

Validating the Target: The Role of Site-Directed Mutagenesis

Site-directed mutagenesis is a crucial technique for identifying the specific amino acid residues within an ion channel that are critical for drug binding.[3][4] By systematically replacing key residues in the presumed binding pocket of the sodium channel, researchers can observe the impact on this compound's blocking efficacy. A significant reduction in blocking activity after a specific mutation provides strong evidence for the involvement of that residue in the drug-receptor interaction.

Logical Workflow for Target Validation

cluster_0 In Silico & Hypothesis Generation cluster_1 Experimental Validation A Homology modeling of Na_v1.5 based on known structures B Molecular docking of this compound to identify putative binding sites A->B C Hypothesize key interacting amino acid residues B->C D Site-directed mutagenesis of target residues in Na_v1.5 cDNA C->D E Expression of wild-type and mutant channels in a heterologous system (e.g., HEK293 cells) D->E F Electrophysiological recording (e.g., patch-clamp) E->F G Application of this compound F->G H Compare blocking efficacy on wild-type vs. mutant channels G->H I Conclusion on the role of mutated residues in binding H->I

Caption: Workflow for identifying the binding site of this compound on Nav1.5 using site-directed mutagenesis.

Experimental Protocols

Site-Directed Mutagenesis of the Target Sodium Channel (Nav1.5)

This protocol outlines the general steps for creating point mutations in the gene encoding the alpha subunit of the human cardiac sodium channel (SCN5A).

Materials:

  • Wild-type SCN5A plasmid DNA

  • Custom-designed mutagenic primers (containing the desired mutation)

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar (B569324) plates with appropriate antibiotic selection

Procedure:

  • Primer Design: Design complementary forward and reverse primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.

  • PCR Amplification: Perform PCR using the wild-type plasmid as a template and the mutagenic primers. This will generate copies of the plasmid containing the desired mutation.

    • Initial denaturation: 95°C for 1 minute.

    • 18 cycles of:

      • Denaturation: 95°C for 50 seconds.

      • Annealing: 60°C for 50 seconds.

      • Extension: 68°C for 1 minute per kb of plasmid length.

    • Final extension: 68°C for 7 minutes.

  • Parental DNA Digestion: Add DpnI to the PCR product and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA, leaving the newly synthesized, unmethylated (mutant) DNA.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on selective LB agar plates. Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Heterologous Expression and Electrophysiological Recording

Materials:

  • HEK293 cells

  • Transfection reagent

  • Wild-type and mutant SCN5A plasmids

  • Cell culture medium and supplements

  • Patch-clamp rig (amplifier, micromanipulators, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

  • Internal and external recording solutions

Procedure:

  • Cell Culture and Transfection: Culture HEK293 cells to ~80% confluency. Transfect the cells with either wild-type or mutant SCN5A plasmid DNA using a suitable transfection reagent. Co-transfect with a fluorescent marker (e.g., GFP) to identify successfully transfected cells.

  • Cell Preparation: After 24-48 hours of expression, prepare the cells for electrophysiological recording.

  • Patch-Clamp Recording:

    • Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ.

    • Fill the pipette with the internal solution and approach a single, fluorescently labeled cell.

    • Establish a gigaohm seal and obtain a whole-cell recording configuration.

    • Record sodium currents in response to depolarizing voltage steps.

  • Drug Application: Perfuse the recording chamber with the external solution containing various concentrations of this compound.

  • Data Analysis: Measure the peak sodium current before and after drug application to determine the percentage of block. Construct concentration-response curves to calculate the IC50 for both wild-type and mutant channels.

Data Presentation: Expected Outcomes of Site-Directed Mutagenesis

The following table illustrates hypothetical data from a site-directed mutagenesis experiment designed to identify the binding site of this compound on the Nav1.5 channel.

ChannelMutationIC50 of this compound (µM)Fold Change in IC50 (vs. Wild-Type)Interpretation
Wild-TypeNone5.21.0Baseline affinity
Mutant 1F1760A55.810.7Residue F1760 is critical for binding
Mutant 2Y1767A48.39.3Residue Y1767 is important for binding
Mutant 3N406A6.11.2Residue N406 is not directly involved in binding

A significant increase in the IC50 value for a mutant channel compared to the wild-type indicates that the introduced mutation has reduced the binding affinity of this compound, thereby implicating the mutated residue in the drug's binding site.

Signaling Pathway Diagram

The primary mechanism of action of this compound involves the direct blockade of the sodium channel pore, thereby inhibiting the influx of sodium ions that is responsible for the rapid depolarization phase of the cardiac action potential.

cluster_0 Cardiac Myocyte Membrane Na_channel Na_v1.5 Channel Na_ion_in Na+ (intracellular) Na_channel->Na_ion_in Isoajmaline This compound Isoajmaline->Na_channel Blockade Na_ion_out Na+ (extracellular) Na_ion_out->Na_channel Influx Depolarization Phase 0 Depolarization Na_ion_in->Depolarization AP Action Potential Propagation Depolarization->AP

Caption: Proposed mechanism of action of this compound on the cardiac sodium channel.

By employing these methodologies, researchers can rigorously validate the mechanism of action of this compound and elucidate the molecular determinants of its interaction with voltage-gated sodium channels. This knowledge is fundamental for the rational design of novel antiarrhythmic therapies with improved efficacy and safety profiles.

References

A Comparative Analysis of Ajmaline Challenge Protocols for the Diagnosis of Brugada Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

The ajmaline (B190527) challenge is a critical pharmacological provocation test used to unmask the characteristic Type 1 electrocardiogram (ECG) pattern of Brugada syndrome (BrS), a genetic disorder that increases the risk of sudden cardiac death.[1][2][3][4] While essential for diagnosis, the protocols for ajmaline administration have varied across different clinical centers. This guide provides an objective comparison of published ajmaline challenge protocols, supported by experimental data, to aid researchers and clinicians in understanding the nuances of this diagnostic procedure.

Comparative Analysis of Ajmaline Infusion Protocols

The primary variations in ajmaline challenge protocols lie in the rate of infusion and the total dosage administered. The following tables summarize quantitative data from several key studies, comparing different administration methodologies and their outcomes.

Table 1: Comparison of Ajmaline Infusion Rates and Diagnostic Outcomes

Study / ProtocolInfusion RateTotal DoseNumber of PatientsDiagnostic Yield (Positive Test)Key Findings
Rolf et al. (Fractionated) 10 mg every 2 minutesUp to 1 mg/kg15823%A fractionated administration protocol is a safe and effective method for diagnosing BrS.[1][2]
Hermida et al. (Rapid vs. Slow) Rapid: 1 mg/sec; Slow: over 10 minutes1 mg/kg32 (crossover)Not significantly differentSlow and rapid infusions demonstrated identical diagnostic performance. A slow infusion is recommended due to a better safety profile.[5][6]
McMillan et al. (Pediatric) Phased infusion over 5 minutes1 mg/kg (max 50 mg)9520%Ajmaline testing is safe and feasible in a pediatric population when conducted in an experienced center.[7][8][9]
Multicenter Cohort (de Asmundis et al.) 1 mg/kg over 5 min (56%); 1 mg/kg over 10 min (26%)1 mg/kg130100% (all patients were positive)No adverse events were reported during the studies, suggesting a good safety profile for these protocols in the long-term follow-up.[10]

Table 2: Safety Profile and Adverse Events in Ajmaline Challenge Studies

StudyNumber of PatientsIncidence of Symptomatic Ventricular Tachycardia (VT)Other Adverse EventsConclusion on Safety
Rolf et al. 1581.3% (2 patients)Premature ventricular ectopy was an endpoint for test cessation.[1][2]The fractionated protocol is a safe method.[1][2]
Hermida et al. (Retrospective arm) 386 (rapid infusion)1.03% (4 episodes of ventricular arrhythmia)Two complex ventricular premature beats, one non-sustained VT, and one ventricular fibrillation.[5][6]Slow infusion is recommended to enhance safety by allowing for early discontinuation.[5]
McMillan et al. (Pediatric) 950%No documented arrhythmias or cardiovascular symptoms.[7][8]Ajmaline provocation testing is safe in children.[7][8]
Multicenter Cohort (de Asmundis et al.) 1300%No adverse events occurred during the studies.The studied protocols are safe for long-term management.[10]

Detailed Experimental Protocols

Standardization of the ajmaline challenge is crucial for ensuring patient safety and the reproducibility of results. Below are detailed methodologies from key studies.

Fractionated Administration Protocol (Rolf et al.)

This protocol emphasizes a gradual increase in the ajmaline concentration to minimize risks.

  • Patient Preparation: The patient should be in a fasting and resting state. Continuous 12-lead ECG and blood pressure monitoring are required. Advanced cardiopulmonary life-support facilities must be readily available.[11]

  • Drug Administration: Ajmaline is administered intravenously in fractions of 10 mg every two minutes.[1][2]

  • Dosage: The infusion continues until a target dose of 1 mg/kg body weight is reached.[1][2]

  • Monitoring: Continuous ECG monitoring is performed throughout the procedure and until the ECG normalizes.[11]

  • Interruption Criteria: The test is terminated if any of the following occur:

    • The target dose is reached.[1][2]

    • A diagnostic coved-type ECG pattern of BrS appears.[1][2]

    • QRS duration prolongs by more than 30% from baseline.[1][2]

    • Frequent premature ventricular contractions or other ventricular arrhythmias occur.[1][2][11]

Comparative Protocol: Rapid vs. Slow Infusion (Hermida et al.)

This study directly compared two different infusion rates in a crossover design.

  • Patient Cohort: 32 patients received both challenges on different days.[5][6]

  • Randomization: Patients were randomized to receive either a rapid or slow infusion.[5][6]

  • Drug Administration:

    • Rapid Infusion: Ajmaline (1 mg/kg) was infused at a rate of 1 mg/sec.[5][6]

    • Slow Infusion: Ajmaline (1 mg/kg) was infused over a period of 10 minutes.[5][6]

  • ECG Monitoring: Continuous 12-lead ECG monitoring was performed, including leads V1 and V2 in the second intercostal space.[6]

  • Endpoints: The primary endpoints were the unmasking of the Brugada ECG pattern and the occurrence of ventricular arrhythmias.[5][6]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow of the Ajmaline Challenge

The following diagram illustrates the general workflow for conducting an ajmaline challenge, from patient preparation to post-procedure monitoring.

Ajmaline_Challenge_Workflow cluster_pre Pre-Procedure cluster_proc Procedure cluster_endpoints Termination Criteria cluster_post Post-Procedure PatientPrep Patient Preparation (Fasting, Resting) InformedConsent Informed Consent PatientPrep->InformedConsent BaselineECG Baseline 12-Lead ECG InformedConsent->BaselineECG IV_Access Establish IV Access BaselineECG->IV_Access StartInfusion Start Ajmaline Infusion (e.g., 1 mg/kg over 5-10 min) IV_Access->StartInfusion Monitoring Continuous ECG & Vital Sign Monitoring StartInfusion->Monitoring PositiveECG Diagnostic Type 1 ECG? Monitoring->PositiveECG TargetDose Target Dose Reached? Monitoring->TargetDose AdverseEvent Adverse Event? (Arrhythmia, QRS >30%) Monitoring->AdverseEvent PositiveECG->Monitoring No StopInfusion Stop Infusion PositiveECG->StopInfusion Yes TargetDose->Monitoring No TargetDose->StopInfusion Yes AdverseEvent->Monitoring No AdverseEvent->StopInfusion Yes PostMonitoring Monitor until ECG Normalization StopInfusion->PostMonitoring FinalReport Final Report PostMonitoring->FinalReport Ajmaline_Mechanism cluster_membrane Cardiac Myocyte Membrane SCN5A Cardiac Sodium Channel (Nav1.5 encoded by SCN5A) Na_ion_in Na+ Influx SCN5A->Na_ion_in Depolarization Reduced_Current Reduced Na+ Current SCN5A->Reduced_Current Na_ion_out Na+ Na_ion_out->SCN5A Ajmaline Ajmaline Ajmaline->SCN5A Blocks Channel Brugada Brugada Syndrome (SCN5A Mutation) Brugada->SCN5A Causes Dysfunction ECG_Change Type 1 ECG Pattern (Unmasked) Reduced_Current->ECG_Change

References

Statistical analysis of variability in response to ajmaline administration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed statistical analysis of the variability in patient response to ajmaline (B190527), a Class I antiarrhythmic agent primarily used for the diagnostic provocation of Brugada syndrome. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to understand the complex factors influencing ajmaline's effects.

Introduction to Ajmaline and its Clinical Application

Ajmaline is a sodium channel blocker used to unmask the characteristic Type 1 Brugada pattern on an electrocardiogram (ECG), which is crucial for diagnosing Brugada syndrome (BrS).[1][2][3] BrS is an inherited cardiac channelopathy that increases the risk of sudden cardiac death.[3][4] The diagnostic test, known as the ajmaline challenge, involves administering the drug intravenously under controlled conditions.[2][5] However, the response to ajmaline is not uniform, exhibiting significant inter-individual variability. This variability can be attributed to a range of factors including genetics, pharmacokinetics, and underlying electrophysiological substrate.[1][6] Understanding this variability is critical for accurate diagnosis and risk stratification.

Standardized Experimental Protocol: The Ajmaline Challenge Test

The ajmaline challenge is a standardized procedure performed in a controlled clinical setting with continuous monitoring and resuscitation capabilities due to the risk of inducing life-threatening arrhythmias.[1][5][7]

Detailed Methodology:

  • Patient Preparation: A baseline 12-lead ECG is recorded.[8] In some protocols, high precordial leads are also used.[4] Patients are often asked to discontinue certain medications, like beta-blockers, prior to the test.[9] A cannula is inserted for intravenous access.[8][9]

  • Drug Administration: Ajmaline is administered intravenously.[5] A common protocol involves a target dose of 1 mg/kg body weight, infused either in fractions (e.g., 10 mg every two minutes) or as a continuous infusion over 5-10 minutes.[5][7] The maximum dose is typically capped, for instance, at 100 mg.[10]

  • Monitoring: Continuous ECG and vital signs monitoring are mandatory throughout the procedure and for a recovery period afterward.[7][9] ECGs are recorded at regular intervals (e.g., every minute) during the infusion.[8]

  • Test Endpoints: The infusion is stopped upon reaching one of the following endpoints[1][5]:

    • Appearance of the diagnostic coved-type (Type 1) Brugada ECG pattern.

    • Reaching the target dose (1 mg/kg).

    • Significant QRS prolongation (e.g., >30% or ≥130% of baseline).

    • Occurrence of frequent premature ventricular contractions or other significant arrhythmias.

  • Post-Procedure: The patient is monitored for several hours until the drug's effects have subsided and the ECG has returned to baseline.[9]

G cluster_pre Pre-Procedure cluster_proc Procedure cluster_endpoints Test Endpoints cluster_outcomes Outcomes & Post-Procedure prep Patient Preparation (Baseline ECG, IV Access) consent Informed Consent prep->consent admin IV Ajmaline Administration (1 mg/kg) consent->admin monitoring Continuous ECG & Vital Sign Monitoring admin->monitoring endpoint_check Endpoint Met? monitoring->endpoint_check stop_infusion Stop Infusion positive_test Positive Test (Type 1 ECG) negative_test Negative Test (Other Endpoints Met) post_monitoring Post-Procedure Monitoring (2-4 hrs)

Statistical Analysis of ECG Response Variability

The administration of ajmaline induces significant changes in various ECG parameters. The magnitude of these changes varies considerably among individuals, providing the basis for diagnostic interpretation and research into cardiac electrophysiology.

Table 1: Ajmaline-Induced ECG Changes in a Healthy Cohort

ParameterBaseline (mean ± SD)Peak Ajmaline Effect (mean ± SD)Change (Δ) (mean ± SD)P-value
PR Interval (ms) --43.36 ± 17.27<0.01
QRS Duration (ms) --25.66 ± 11.98<0.01
J-point Elevation (μV/lead) --27.69 ± 27.70<0.01
QRS Area (mV/ms per lead) ---204.12 ± 183.69<0.01
Data from a study on 100 healthy white subjects.[10]

Table 2: Comparative ECG Parameters in Brugada Syndrome (BrS) Patients

ParameterGroupBaseline (mean ± SD)After Ajmaline (mean ± SD)P-value
RVOT Activation Time (ms) All BrS Patients65.8 ± 25.2105.9 ± 31.4<0.001
Aborted SCD BrS-138.1 ± 17.7<0.001 (vs. Non-SCD)
Non-SCD BrS-91.6 ± 24.9
RVOT Recovery Time (ms) All BrS Patients365.7 ± 27.1403.4 ± 34.7<0.001
RVOT Activation-Recovery Interval (ms) All BrS Patients299.9 ± 36.1297.5 ± 42.60.7
Aborted SCD BrS-270.7 ± 32.30.007 (vs. Non-SCD)
Non-SCD BrS-309.4 ± 41.6
Data from an ECG imaging study on 39 BrS patients, comparing those with a history of aborted sudden cardiac death (SCD) to those without.[11][12]

Table 3: Pharmacokinetic Variability of Ajmaline

ParameterValue (mean ± SD or range)
Elimination Half-life 7.3 ± 3.6 hours
Total Plasma Clearance 9.76 ml/min/kg
Steady-State Volume of Distribution 6.17 L/kg
Plasma Protein Binding 29 - 46%
Data from a pharmacokinetic study in 10 patients.[13]

Factors Contributing to Response Variability

The variability in response to ajmaline is multifactorial, involving complex interactions between the drug's pharmacology and individual patient characteristics.

  • Pharmacokinetics: Ajmaline's metabolism is complex, involving the liver, kidneys, and binding to plasma proteins.[1][14] The drug exhibits a long terminal half-life of approximately 7.3 hours.[13] Inter-individual differences in metabolic enzyme expression, particularly the cytochrome P450 enzyme CYP2D6, can lead to significant variations in drug clearance, potentially causing false-positive results in poor metabolizers.[1][3]

  • Genetics: Genetic background is a major determinant of ajmaline response.

    • SCN5A Gene: Pathogenic variants in SCN5A, the gene encoding the primary cardiac sodium channel, are found in 20-30% of ajmaline-positive BrS cases.[3] Individuals with SCN5A mutations tend to have a positive ajmaline test at significantly lower doses.[15]

    • Other Genes: Variants in genes related to calcium and potassium channels, as well as scaffolding and mitochondrial proteins, are also implicated in BrS and can influence the response.[3]

    • Polygenic Risk: Recent studies suggest that polygenic risk scores, which aggregate the effects of multiple common genetic variants, are strongly associated with the response to ajmaline, indicating that BrS is often a polygenic condition.[6]

  • Drug Dosage: The dose of ajmaline administered can impact test results. Doses exceeding the standard 1 mg/kg have been associated with a higher rate of confounding or potentially false-positive responses.[15][16]

  • Underlying Substrate: The patient's underlying cardiac electrophysiological condition is paramount. In BrS, ajmaline exacerbates the existing ion channel dysfunction, particularly in the right ventricular outflow tract, leading to the diagnostic ECG pattern.[11][12]

// Factors Genetics [label="Genetic Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pharmaco [label="Pharmacokinetics\n(Metabolism, Clearance)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dose [label="Drug Dosage", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Cardiac Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Sub-factors node [shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; SCN5A [label="SCN5A Variants"]; CYP2D6 [label="CYP2D6 Variants"]; Polygenic [label="Polygenic Score"]; EP [label="Electrophysiological\nProperties"];

// Response Response [label="Variability in\nAjmaline Response", shape=box, style="filled, rounded", fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=14];

// Edges Genetics -> SCN5A; Genetics -> Polygenic; Pharmaco -> CYP2D6; Dose -> Response; Substrate -> EP;

SCN5A -> Response; CYP2D6 -> Response; Polygenic -> Response; EP -> Response; } केंदot Factors influencing ajmaline response.

Mechanism of Action and Affected Signaling Pathways

While primarily classified as a sodium channel (INa) blocker, ajmaline's mechanism is more complex. It also affects other ion channels, which contributes to its potent effect in unmasking Brugada syndrome.[3]

  • Sodium Current (INa): Ajmaline potently blocks the cardiac sodium channel, slowing depolarization and conduction. This is reflected in the prolongation of the QRS and PR intervals.[13][17]

  • Potassium Current (Ito): It also has an inhibitory effect on the transient outward potassium current (Ito).[1] In BrS, an imbalance between inward sodium/calcium currents and outward potassium currents in the right ventricular epicardium is thought to be the underlying mechanism. Ajmaline's potent INa blockade further amplifies this imbalance, leading to ST-segment elevation.

  • Calcium Current (ICa): Ajmaline also influences calcium currents, which can affect electromechanical coupling.[1]

// Edges Ajmaline -> INa [label="Blocks", color="#EA4335"]; Ajmaline -> IKr [label="Inhibits", color="#EA4335"]; Ajmaline -> ICa [label="Influences", color="#EA4335"];

INa -> Depolarization; INa -> Imbalance; IKr -> Imbalance;

Depolarization -> Outcome; Imbalance -> Outcome; ICa -> Coupling; } केंदot Ajmaline's multi-channel effects.

Comparison with Alternative Provocation Agents

Other sodium channel blockers like flecainide (B1672765) and procainamide (B1213733) can also be used to diagnose BrS.[3] Ajmaline is often preferred by some clinicians due to a perceived higher sensitivity and a lower false-negative rate.[3] This may be because flecainide has a greater inhibitory effect on the Ito current, which could potentially mask the Brugada pattern it is intended to reveal.[1] However, it is crucial to note that all provocation agents carry the risk of false positives and proarrhythmia.[1][3]

Conclusion

The response to ajmaline administration is a complex trait influenced by a combination of pharmacokinetic, genetic, and pathophysiological factors. Statistical analysis of ECG parameters reveals significant variability, which is key to its diagnostic utility in Brugada syndrome. For researchers and drug developers, understanding these sources of variability is essential for interpreting clinical trial data, identifying patient subgroups, and developing safer and more specific diagnostic and therapeutic agents for cardiac channelopathies. The potential for confounding results, particularly related to metabolism and drug dosage, underscores the need for standardized protocols and careful interpretation by experienced clinicians.[15]

References

Evaluating the Therapeutic Index of (+)-Isoajmaline Versus Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity. A higher TI indicates a wider margin of safety. This guide provides a comparative evaluation of the therapeutic index of the Class Ia antiarrhythmic agent (+)-isoajmaline and its derivatives, supported by experimental data and detailed methodologies. While specific quantitative data for this compound remains limited in publicly available literature, this guide utilizes comparative data for its parent compound, ajmaline (B190527), and its derivatives to illustrate the principles of therapeutic index evaluation in this class of drugs.

Quantitative Data Summary

The therapeutic index is calculated as the ratio of the toxic dose in 50% of the population (TD50) to the effective dose in 50% of the population (ED50). The following table presents comparative data for ajmaline and two of its derivatives, N-propylajmaline (NPA) and di-monochloracetylajmaline (DCAA), based on their effects on guinea pig atrial tissue. A lower ratio of the concentration affecting contractility (a proxy for cardiotoxicity) to the concentration prolonging the functional refractory period (the desired antiarrhythmic effect) suggests a narrower therapeutic window.

CompoundConcentration Prolonging Functional Refractory Period (EC25)Concentration Decreasing Contractility (EC25)Ratio (Toxicity/Efficacy)Relative Antiarrhythmic Efficacy (Aconitine-induced arrhythmia in rats)
Ajmaline~~1.2Standard
N-propylajmaline (NPA)More effective than Ajmaline~0.4Much more effective than Ajmaline
Di-monochloracetylajmaline (DCAA)Similar to Ajmaline~1.6Slightly less effective than Ajmaline

Data adapted from a study on the effects of ajmaline and its derivatives on guinea pig atrium and aconitine-induced arrhythmia in rats. A lower ratio indicates a smaller difference between the toxic and therapeutic concentrations.

Mechanism of Action: Class Ia Antiarrhythmics

This compound, as a derivative of ajmaline, is classified as a Class Ia antiarrhythmic agent. These agents primarily exert their effect by blocking the fast sodium channels (Nav1.5) in cardiomyocytes. This action decreases the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity. Additionally, Class Ia antiarrhythmics prolong the action potential duration (APD) and the effective refractory period (ERP), which contributes to their antiarrhythmic effects. However, this prolongation of the APD can also be associated with proarrhythmic effects, a key consideration in their toxicity profile.

Class Ia Antiarrhythmic Signaling Pathway cluster_cardiomyocyte Cardiomyocyte Membrane Nav1_5 Fast Na+ Channel (Nav1.5) Depolarization Phase 0 Depolarization ClassIa This compound & Derivatives ClassIa->Nav1_5 Blockade APD Action Potential Duration (APD) ClassIa->APD Prolongation Conduction Conduction Velocity Depolarization->Conduction Decreased Antiarrhythmic Antiarrhythmic Effect Conduction->Antiarrhythmic ERP Effective Refractory Period (ERP) APD->ERP Increased Proarrhythmic Proarrhythmic Effect (Toxicity) APD->Proarrhythmic Excessive Prolongation ERP->Antiarrhythmic

Signaling pathway of Class Ia antiarrhythmics.

Experimental Protocols

The determination of the therapeutic index involves distinct experimental procedures to assess both efficacy (ED50) and toxicity (TD50 or LD50).

Determination of Effective Dose (ED50) for Antiarrhythmic Activity

A common in vivo model for evaluating the efficacy of antiarrhythmic drugs is the aconitine-induced arrhythmia model in rats.

Objective: To determine the dose of the test compound that effectively suppresses aconitine-induced cardiac arrhythmias in 50% of the test animals.

Materials:

  • Male Wistar rats (250-300g)

  • Aconitine (B1665448) solution

  • Test compounds (this compound and its derivatives) dissolved in a suitable vehicle

  • Anesthetic agent (e.g., urethane)

  • Infusion pump

  • ECG recording equipment

Procedure:

  • Animal Preparation: Anesthetize the rats and cannulate the jugular vein for drug administration. Attach ECG leads to record cardiac activity.

  • Induction of Arrhythmia: Infuse a solution of aconitine at a constant rate to induce cardiac arrhythmias, such as ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.

  • Drug Administration: Once a stable arrhythmia is established, administer graded doses of the test compound intravenously.

  • Data Analysis: Monitor the ECG for the cessation of arrhythmias. The ED50 is calculated as the dose at which arrhythmia is suppressed in 50% of the animals, determined using statistical methods like probit analysis.

ED50 Determination Workflow cluster_workflow Experimental Workflow for ED50 Determination start Start anesthetize Anesthetize Rat start->anesthetize cannulate Cannulate Jugular Vein anesthetize->cannulate ecg Attach ECG Electrodes cannulate->ecg induce Induce Arrhythmia (Aconitine Infusion) ecg->induce administer Administer Graded Doses of Test Compound induce->administer monitor Monitor ECG for Arrhythmia Suppression administer->monitor calculate Calculate ED50 monitor->calculate

Workflow for ED50 determination.

Determination of Toxic Dose (TD50/LD50) for Cardiotoxicity

Cardiotoxicity assessment is crucial for determining the safety profile of a drug. This can involve in vitro and in vivo studies to identify adverse effects on the heart.

Objective: To determine the dose of the test compound that produces a specific toxic effect in 50% of the animals (TD50) or is lethal to 50% of the animals (LD50).

In Vivo Cardiotoxicity Assessment:

Materials:

  • Rodents (rats or mice)

  • Test compounds

  • ECG recording equipment

  • Echocardiography equipment

  • Histopathology equipment

Procedure:

  • Dose Administration: Administer escalating doses of the test compound to different groups of animals.

  • Monitoring: Continuously monitor the animals for clinical signs of toxicity, including changes in behavior, respiration, and mortality.

  • ECG and Echocardiography: Perform regular ECG recordings to detect proarrhythmic events (e.g., QRS widening, QT prolongation, arrhythmias) and echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).

  • Histopathology: At the end of the study, perform a gross necropsy and collect heart tissue for histopathological examination to identify any structural damage to the myocardium.

  • Data Analysis: The TD50 is determined based on the dose causing a specific adverse event (e.g., a significant change in a cardiac parameter) in 50% of the animals. The LD50 is the dose that results in 50% mortality.

In Vitro Cardiotoxicity Assessment (e.g., using isolated cardiomyocytes):

Materials:

  • Isolated adult ventricular cardiomyocytes

  • Cell culture reagents

  • Test compounds

  • Patch-clamp electrophysiology setup

  • Calcium imaging system

Procedure:

  • Cell Treatment: Expose the isolated cardiomyocytes to increasing concentrations of the test compound.

  • Electrophysiology: Use the patch-clamp technique to measure the effects of the compound on various ion channels (e.g., sodium, potassium, calcium channels) to assess the potential for proarrhythmia.

  • Contractility and Calcium Handling: Monitor changes in cell contractility and intracellular calcium transients to evaluate the compound's impact on excitation-contraction coupling.

  • Data Analysis: Determine the concentration of the compound that causes a 50% change in a specific parameter (e.g., IC50 for ion channel block, EC50 for a change in contractility).

Conclusion

The evaluation of the therapeutic index is a cornerstone of drug development, providing a critical assessment of a compound's safety and efficacy. For Class Ia antiarrhythmics like this compound and its derivatives, a careful balance must be struck between their therapeutic antiarrhythmic effects and their potential for proarrhythmic cardiotoxicity. The available data on ajmaline derivatives suggest that structural modifications can significantly alter the therapeutic window. For instance, N-propylajmaline, while being a more potent antiarrhythmic than ajmaline, appears to have a narrower therapeutic margin in the experimental model cited. Conversely, di-monochloracetylajmaline shows a potentially wider margin.

Further research is imperative to establish a comprehensive profile of the therapeutic index of this compound itself. Direct comparative studies employing standardized in vivo and in vitro models are necessary to accurately quantify its ED50 and TD50 values. This will enable a more precise risk-benefit assessment and guide the development of safer and more effective antiarrhythmic therapies. The experimental protocols outlined in this guide provide a framework for conducting such crucial preclinical safety and efficacy evaluations.

Confirming the role of hERG channel block by ajmaline in its cardiac effects

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers and Drug Development Professionals

Published: December 4, 2025

This guide provides an objective comparison of ajmaline's cardiac effects, with a specific focus on its interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel. The information presented herein, supported by experimental data, is intended for researchers, scientists, and professionals involved in drug development.

Executive Summary

Ajmaline (B190527), a Class Ia antiarrhythmic agent, is utilized for the management of ventricular tachyarrhythmia and as a diagnostic tool for Brugada syndrome.[1][2][3][4] Its primary mechanism of action involves the blockade of sodium channels; however, a significant body of evidence confirms that its interaction with the hERG potassium channel is a crucial contributor to its overall cardiac electrophysiological profile, including both its therapeutic efficacy and proarrhythmic potential.[1][4] This guide synthesizes the available experimental data to elucidate the definitive role of hERG channel inhibition in ajmaline's cardiac effects and compares its activity with other relevant antiarrhythmic agents.

Comparative Analysis of Ajmaline's Ion Channel Blockade

The following table summarizes the inhibitory concentrations (IC50) of ajmaline on various cardiac ion channels, providing a quantitative comparison of its potency. This data highlights that ajmaline's hERG blocking potency is within the range of its therapeutic plasma concentrations.

Ion ChannelAjmaline IC50Experimental SystemKey FindingsReference
hERG (IKr) 1.0 µMHEK cells (whole-cell patch clamp)Blockade is state-dependent (open/inactivated states), reversible, and frequency-dependent. Crucial for both antiarrhythmic and proarrhythmic effects.[1]
42.3 µMXenopus oocytes (two-electrode voltage clamp)Lower potency observed in this expression system.[1]
Nav1.5 (Fast INa) 27.8 µM (holding potential -75 mV)Rat ventricular myocytes (whole-cell patch clamp)Contributes to decreased upstroke velocity and slowed conduction.[5][6]
47.2 µM (holding potential -120 mV)Rat ventricular myocytes (whole-cell patch clamp)[5][6]
Cav1.2 (ICa-L) 70.8 µMRat ventricular myocytes (whole-cell patch clamp)Weaker inhibitory effect compared to hERG and sodium channels.[5][6]
Ito (Transient outward K+ current) 25.9 µMRat ventricular myocytes (whole-cell patch clamp)Inhibition contributes to action potential prolongation.[5][6]
IK(ATP) (ATP-sensitive K+ current) 13.3 µMRat ventricular myocytes (whole-cell patch clamp)Potent inhibition, though the clinical significance is less defined.[5][6]

Ajmaline vs. Other Antiarrhythmic Agents: A Focus on hERG

While ajmaline is classified as a Class Ia antiarrhythmic, its hERG blocking activity invites comparison with other drugs known for this effect.

DrugPrimary ClasshERG BlockadeKey Distinctions from Ajmaline
Quinidine Class IaPotentAlso exhibits significant anticholinergic and alpha-adrenergic blocking effects.
Procainamide Class IaModerateMetabolized to N-acetylprocainamide (NAPA), which has Class III activity.
Flecainide Class IcWeakPrimarily a potent sodium channel blocker with less pronounced effects on potassium channels compared to ajmaline.[7]
Dofetilide (B1670870) Class IIIPotent and selectiveA "pure" hERG blocker, used as a reference for IKr inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.

Whole-Cell Patch Clamp for hERG Current Measurement

This technique is fundamental for characterizing the interaction of ajmaline with the hERG channel.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are commonly used.[1]

  • Voltage Protocol: A standardized voltage protocol is applied to elicit hERG currents. For instance, cells are held at a resting potential of -80 mV, followed by a depolarizing step to +40 mV to activate and then inactivate the channels. A subsequent repolarizing step to -50 mV allows for the measurement of the characteristic "tail current" which is indicative of hERG channel activity. The protocol is repeated at regular intervals (e.g., every 5 seconds) to monitor current stability.[8]

  • Data Acquisition and Analysis: Currents are recorded and filtered. The peak tail current amplitude in the presence of varying concentrations of ajmaline is compared to the baseline current to determine the percentage of inhibition and calculate the IC50 value.[9]

  • Positive Control: A potent and selective hERG blocker like dofetilide or E-4031 is often used as a positive control to confirm assay sensitivity.[9]

Action Potential Duration (APD) Measurement in Cardiomyocytes
  • Cell Type: Isolated ventricular myocytes from animal models (e.g., rat, guinea pig) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used.[5]

  • Methodology: Sharp microelectrode or whole-cell patch clamp techniques are employed to record action potentials.

  • Protocol: Action potentials are elicited by current injection at a fixed frequency (e.g., 1 Hz). The APD is measured at 50% (APD50) and 90% (APD90) of repolarization before and after the application of ajmaline. An increase in APD90 is indicative of delayed repolarization, a hallmark of hERG channel blockade.[5]

Visualizing the Impact of Ajmaline

Experimental Workflow for Assessing hERG Block

G cluster_cell_prep Cell Preparation cluster_patch_clamp Whole-Cell Patch Clamp cluster_drug_application Drug Application cluster_analysis Data Analysis HEK_hERG HEK293 cells expressing hERG Seal Gigaohm Seal Formation HEK_hERG->Seal WholeCell Whole-Cell Configuration Seal->WholeCell VoltageProtocol Apply Voltage Protocol (-80mV -> +40mV -> -50mV) WholeCell->VoltageProtocol RecordBaseline Record Baseline hERG Current VoltageProtocol->RecordBaseline ApplyAjmaline Apply Increasing Concentrations of Ajmaline RecordBaseline->ApplyAjmaline RecordDrugEffect Record hERG Current ApplyAjmaline->RecordDrugEffect MeasureTailCurrent Measure Peak Tail Current RecordDrugEffect->MeasureTailCurrent CalculateInhibition Calculate % Inhibition MeasureTailCurrent->CalculateInhibition IC50 Determine IC50 Value CalculateInhibition->IC50

Caption: Workflow for hERG channel inhibition assay.

Ajmaline's Mechanism of Action on Cardiac Action Potential

G cluster_channels Ion Channel Blockade cluster_effects Electrophysiological Effects cluster_outcomes Clinical Outcomes Ajmaline Ajmaline Nav15 Nav1.5 (Fast Na+ Current) Ajmaline->Nav15 Blocks hERG hERG (IKr) Ajmaline->hERG Blocks Ito Ito (Transient Outward K+ Current) Ajmaline->Ito Blocks Phase0 Decreased Phase 0 Upstroke Velocity Nav15->Phase0 APD Action Potential Prolongation (QT Prolongation) hERG->APD Ito->APD Conduction Slowed Conduction (QRS Widening) Phase0->Conduction Therapeutic Antiarrhythmic Effect Conduction->Therapeutic APD->Therapeutic Proarrhythmic Proarrhythmic Risk (Torsades de Pointes) APD->Proarrhythmic

Caption: Ajmaline's multi-channel cardiac effects.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of (+)-Isoajmaline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and laboratory research, the proper management and disposal of chemical compounds like (+)-Isoajmaline are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, grounded in established safety protocols for hazardous chemical waste.

Hazard Profile of Structurally Similar Compounds

Hazard ClassificationDescription
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.[1][2]
Skin Irritation (Category 2) H315: Causes skin irritation.[1]
Eye Irritation (Category 2A) H319: Causes serious eye irritation.[1]
Specific target organ toxicity - single exposure (Category 3), Respiratory system H335: May cause respiratory irritation.[1]

Essential Disposal Procedures

The disposal of this compound must be approached with caution, adhering to all institutional and regulatory guidelines for hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams.[3]

Step 1: Waste Characterization and Segregation

  • Classify as Hazardous Waste: Due to its potential toxicity, this compound must be classified as hazardous chemical waste.[3]

  • Segregate Waste Streams: Collect this compound waste in a dedicated and clearly labeled container, separate from other chemical waste to prevent dangerous reactions.[3]

Step 2: Proper Labeling and Collection

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name, "this compound." Include the accumulation start date and any known hazard pictograms.

  • Solid Waste Collection: Place solid this compound, along with any contaminated materials such as weighing papers, gloves, and pipette tips, directly into the designated solid hazardous waste container.

  • Liquid Waste Collection: If this compound is in a solution, pour the liquid waste into a designated liquid hazardous waste container. Do not mix with other solvent wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3]

Step 3: Storage

Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.[3] This area must be secure, well-ventilated, and isolated from general laboratory traffic.[3]

Step 4: Disposal

Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste management company. These entities are equipped to handle the transportation, treatment, and final disposal in accordance with all regulations.

Personal Protective Equipment (PPE)

When handling this compound and its waste, always wear appropriate personal protective equipment (PPE) to minimize exposure risk.

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.[1]

  • Lab Coat: A lab coat is essential to protect from spills.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.[4] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Characterization & Segregation cluster_2 Collection & Labeling cluster_3 Storage & Disposal start Start: this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in a Chemical Fume Hood ppe->fume_hood classify Classify as Hazardous Waste fume_hood->classify segregate Segregate into Dedicated Container classify->segregate label_container Label Container: 'Hazardous Waste, this compound' segregate->label_container collect_solid Collect Solid Waste & Contaminated Materials label_container->collect_solid collect_liquid Collect Liquid Waste (if applicable) label_container->collect_liquid store Store Sealed Container in Designated Accumulation Area collect_solid->store collect_liquid->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.